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  • Product: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
  • CAS: 4427-25-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Key Intermediate in Modern Drug Discovery

Abstract The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold is a molecule of significant interest in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature in the design of novel therapeutics, offe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold is a molecule of significant interest in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature in the design of novel therapeutics, offering the potential for enhanced potency, selectivity, and improved physicochemical properties compared to flat, aromatic systems. This guide provides an in-depth examination of a robust and logical synthetic pathway to 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a key building block for developing central nervous system (CNS) agents and other complex bioactive molecules.[1] We will explore the strategic rationale behind the chosen synthetic route, detail the underlying reaction mechanisms, and provide a comprehensive, step-by-step experimental protocol suitable for implementation in a research and development setting.

Strategic Approach and Retrosynthetic Analysis

The design of an efficient synthesis requires a logical deconstruction of the target molecule. The hydrochloride salt of 2-Oxa-8-azaspiro[4.5]decan-1-one presents a γ-lactone fused at a spirocyclic center to a piperidine ring. A robust retrosynthetic strategy involves disconnecting the molecule at its most synthetically accessible points.

Our analysis identifies three key disconnections:

  • Salt Formation: The final hydrochloride salt is readily formed from its free-base precursor, which simplifies the primary target to the N-protected spirocycle. The use of a Boc (tert-butyloxycarbonyl) protecting group is strategic due to its stability under various reaction conditions and its facile removal under acidic conditions, which concurrently forms the desired hydrochloride salt.

  • Lactone Ring Formation (Intramolecular Cyclization): The γ-lactone can be retrosynthetically opened via an ester hydrolysis to reveal a γ-hydroxy carboxylic acid or its ester equivalent. This disconnection points to a γ-hydroxy ester as the direct precursor, a common intermediate for lactonization.

  • C-C Bond Formation: The crucial spirocyclic carbon-carbon bond can be formed through a nucleophilic addition to a ketone. This leads back to a readily available and commercially common starting material: N-Boc-4-piperidone.

This retrosynthetic pathway is advantageous as it builds complexity from a simple, symmetrical, and cost-effective starting material.

G Target 2-Oxa-8-azaspiro[4.5]decan-1-one HCl (Final Product) ProtectedSpirocycle N-Boc-2-Oxa-8-azaspiro[4.5]decan-1-one (Protected Spirocycle) Target->ProtectedSpirocycle Deprotection / Salt Formation HydroxyEster tert-butyl 4-(1-hydroxy-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (γ-Hydroxy Ester Intermediate) ProtectedSpirocycle->HydroxyEster Intramolecular Cyclization (Lactonization) StartingMaterial N-Boc-4-piperidone (Starting Material) HydroxyEster->StartingMaterial Nucleophilic Addition (e.g., Reformatsky Reaction)

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis Pathway: Mechanism and Rationale

The forward synthesis translates the retrosynthetic plan into a practical, three-step laboratory procedure. The choice of reagents and conditions at each stage is critical for ensuring high yield and purity.

Step 1: Nucleophilic Addition via Reformatsky Reaction

The cornerstone of this synthesis is the creation of the C4-spirocyclic bond. The Reformatsky reaction is an ideal choice for this transformation. It involves the reaction of an α-halo ester (such as ethyl bromoacetate) with a carbonyl compound (N-Boc-4-piperidone) in the presence of activated zinc metal.

  • Mechanism & Rationale: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of ethyl bromoacetate, forming an organozinc reagent known as a Reformatsky enolate. This enolate is less reactive and more stable than a corresponding lithium or magnesium enolate, which minimizes self-condensation of the ester. The organozinc compound then adds nucleophilically to the carbonyl carbon of N-Boc-4-piperidone. A subsequent aqueous workup protonates the resulting zinc alkoxide to yield the desired γ-hydroxy ester intermediate.

Step 2: Acid-Catalyzed Intramolecular Lactonization

The γ-hydroxy ester intermediate is perfectly primed for cyclization. This intramolecular transesterification is typically catalyzed by a strong acid.

  • Mechanism & Rationale: The acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic. The hydroxyl group, acting as an intramolecular nucleophile, then attacks this activated carbonyl. A proton transfer and subsequent elimination of ethanol result in the formation of the thermodynamically stable five-membered γ-lactone ring, yielding the N-Boc protected spirocycle.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

The final step accomplishes two goals simultaneously: removal of the Boc protecting group and formation of the target hydrochloride salt.

  • Mechanism & Rationale: A strong acid, such as hydrochloric acid in a solvent like methanol or dioxane, is used. The acid protonates the Boc group, leading to its fragmentation into tert-butanol (which further decomposes to isobutylene) and carbamic acid, which decarboxylates. The now-deprotected piperidine nitrogen is protonated by the excess HCl, forming the stable and often crystalline hydrochloride salt. This procedure is well-documented for analogous structures.[2][3]

G cluster_0 A N-Boc-4-piperidone B γ-Hydroxy Ester Intermediate A->B 1. Ethyl Bromoacetate, Zn 2. Aqueous Workup C N-Boc Protected Spiro-lactone B->C Acid Catalyst (e.g., p-TsOH) Heat D 2-Oxa-8-azaspiro[4.5]decan-1-one HCl (Final Product) C->D HCl in Methanol

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocol

This protocol represents a self-validating system. Each step includes purification and suggests analytical checkpoints to ensure the material is suitable for the subsequent transformation.

Materials & Reagents

  • N-Boc-4-piperidone

  • Ethyl bromoacetate

  • Zinc dust, activated

  • Iodine (for activation)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Hydrochloric acid solution (e.g., 3M in Methanol)

  • Diethyl ether

Procedure

Step 1: Synthesis of tert-butyl 4-(1-hydroxy-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add activated zinc dust (1.2 eq). Briefly add a crystal of iodine to initiate activation.

  • Initiation: Add a small portion of a solution of ethyl bromoacetate (1.1 eq) in anhydrous THF to the zinc. Gentle heating may be required to initiate the formation of the organozinc reagent.

  • Addition: Once initiation is confirmed, a solution of N-Boc-4-piperidone (1.0 eq) and the remaining ethyl bromoacetate in anhydrous THF is added dropwise, maintaining a gentle reflux.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

  • Workup: Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography (silica gel) to yield the γ-hydroxy ester as a clear oil or low-melting solid.

Step 2: Synthesis of tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Reaction Setup: The purified γ-hydroxy ester (1.0 eq) is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Catalysis: A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added to the solution.

  • Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of the ethanol/water azeotrope in the Dean-Stark trap and by TLC.

  • Workup: After completion, the mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is typically of high purity but can be further purified by recrystallization or flash chromatography if necessary.

Step 3: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

  • Deprotection: The N-Boc protected spiro-lactone (1.0 eq) is dissolved in a minimal amount of methanol at 0°C.

  • Acidification: A solution of methanolic HCl (3M, ~5-10 eq) is added dropwise. The mixture is then allowed to warm to room temperature and stirred for several hours.[3]

  • Precipitation & Isolation: The reaction progress is monitored by TLC until the starting material is fully consumed. The solvent is then removed under reduced pressure. The resulting solid is often triturated with diethyl ether to induce precipitation and remove non-polar impurities.

  • Final Product: The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride salt.

Product Characterization

The identity and purity of the final compound and key intermediates should be confirmed using standard analytical techniques.

PropertyValueSource
Chemical Formula C₈H₁₄ClNO₂[4]
Molecular Weight 191.65 g/mol Calculated
CAS Number 1314965-08-6[4][5]
Appearance Expected to be a white to off-white solid[6]
Storage Inert atmosphere, 2-8°C[6]

Expected Analytical Data:

  • ¹H NMR: Protons adjacent to the piperidine nitrogen will show a significant downfield shift in the hydrochloride salt compared to the N-Boc intermediate. The diastereotopic protons of the lactone and piperidine rings will exhibit complex splitting patterns.

  • ¹³C NMR: The spectrum will show 8 distinct carbon signals, including the characteristic carbonyl signal of the lactone (~175-180 ppm).

  • Mass Spectrometry (MS): ESI-MS in positive mode will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₈H₁₄NO₂⁺.

  • Purity (HPLC): Purity should be ≥98% for use in further research and development.[6]

Conclusion and Future Perspectives

The described three-step synthesis provides a reliable and scalable pathway to 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. The strategy leverages common, well-understood reactions and starts from an inexpensive commercial material, making it suitable for both academic research and industrial drug development. The resulting spirocyclic scaffold is a valuable building block, and its applications in constructing novel M1 muscarinic agonists for potential dementia treatments have been explored in analogous systems, highlighting the therapeutic potential of this molecular architecture.[7] Further derivatization of the piperidine nitrogen opens avenues to a wide array of new chemical entities for screening in various drug discovery programs.

References

  • 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride | AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]

  • Ishihara, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(12), 1747-1757. Available from: [Link]

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Exploratory

A Proposed Novel Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Technical Guide for Advanced Drug Discovery

Abstract The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold represents a valuable building block in medicinal chemistry, combining the conformational rigidity of a spirocycle with the pharmacophoric features of a lactone and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold represents a valuable building block in medicinal chemistry, combining the conformational rigidity of a spirocycle with the pharmacophoric features of a lactone and a piperidine ring. This inherent three-dimensionality offers the potential for enhanced target binding, improved selectivity, and favorable physicochemical properties in novel therapeutic agents.[1] This technical guide presents a novel, robust, and efficient synthetic pathway for the preparation of 2-Oxa-8-azaspiro[4.5]decan-1-one as its hydrochloride salt, designed for researchers, scientists, and professionals in drug development. The proposed four-step synthesis begins with commercially available N-Boc-4-piperidone and utilizes a key Reformatsky reaction, followed by an acid-catalyzed lactonization and final deprotection. Each step is detailed with mechanistic insights, step-by-step protocols, and supporting data to ensure reproducibility and scalability.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In contemporary drug discovery, the exploration of novel chemical space is paramount. There is a discernible shift away from flat, sp²-rich molecules towards more complex, three-dimensional sp³-rich scaffolds. Spirocyclic systems, particularly those incorporating heteroatoms, are at the forefront of this evolution.[1] The fusion of two rings at a single carbon atom imparts a rigidified conformation, which can significantly reduce the entropic penalty upon binding to a biological target, often leading to increased potency and selectivity.

The 2-Oxa-8-azaspiro[4.5]decan-1-one core is of particular interest as it merges several key medicinal chemistry motifs:

  • Piperidine Ring: A ubiquitous fragment in FDA-approved drugs, offering a basic nitrogen handle for salt formation to improve solubility and providing key interaction points with biological targets.

  • γ-Butyrolactone Ring: A structural motif present in many natural products and pharmaceuticals, known to act as a stable ester surrogate and a potential hydrogen bond acceptor.

  • Spirocyclic Center: Ensures a well-defined three-dimensional orientation of the two heterocyclic rings, allowing for precise projection of functional groups into binding pockets.

This guide details a proposed synthetic route designed for efficiency and accessibility, leveraging well-established yet powerful chemical transformations to construct this high-value scaffold.

Overview of the Proposed Synthetic Strategy

The proposed synthesis is a linear, four-step sequence designed for operational simplicity and high potential yield. The strategy hinges on the initial construction of a hydroxy ester intermediate via a Reformatsky reaction, which is then cyclized to form the spiro-lactone core. The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen ensures compatibility with the reaction conditions and allows for a final, clean deprotection to yield the desired hydrochloride salt.

G cluster_0 Synthetic Workflow A 1. N-Boc-4-piperidone B 2. tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate A->B Step 1: Reformatsky Reaction (Zn, Ethyl Bromoacetate, THF) C 3. tert-Butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate B->C Step 2: Acid-Catalyzed Lactonization (p-TsOH, Toluene) D 4. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride C->D Step 3: Boc Deprotection (4M HCl in Dioxane) G cluster_mechanism Mechanism of Reformatsky Reaction Reagents Br-CH2-COOEt + Zn -> BrZn-CH2-COOEt Intermediate Six-membered chair-like transition state Reagents->Intermediate Coordination & Attack Ketone N-Boc-4-piperidone Ketone->Intermediate Adduct Zinc alkoxide adduct Intermediate->Adduct C-C bond formation Product β-Hydroxy Ester Adduct->Product Acidic Workup (NH4Cl)

Caption: Formation of the β-Hydroxy Ester via a Reformatsky Reaction.

Trustworthiness (The "How"): Experimental Protocol

  • Activation of Zinc: To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, add activated zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by sequential washes with water, ethanol, and diethyl ether, and drying under high vacuum.

  • Reaction Initiation: Add anhydrous tetrahydrofuran (THF) to the flask. Add a small crystal of iodine to initiate the reaction.

  • Addition of Reagents: Prepare a solution of N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF. Add approximately 10% of this solution to the zinc suspension.

  • Reflux: The reaction mixture should become warm and the color of the iodine should fade, indicating the start of the reaction. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours to ensure complete consumption of the ketone.

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate, can be purified by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization (Lactonization)

Expertise & Experience (The "Why"): With the hydroxy and ester functionalities in place, an intramolecular transesterification, or lactonization, is required to form the five-membered lactone ring. This reaction is typically catalyzed by acid. [2]p-Toluenesulfonic acid (p-TsOH) is an excellent choice as it is a strong, non-nucleophilic acid that is easily removed during workup. The reaction is driven to completion by the removal of ethanol, which is a byproduct of the cyclization, using a Dean-Stark apparatus.

Mechanistic Diagram: Acid-Catalyzed Lactonization

G cluster_mechanism Mechanism of Lactonization Start β-Hydroxy Ester Protonation Protonated Ester Carbonyl Start->Protonation H+ (p-TsOH) Attack Intramolecular Attack by Hydroxyl Group Protonation->Attack Nucleophilic Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethanol Intermediate->Elimination Proton Transfer Product Boc-Protected Spiro Lactone Elimination->Product -EtOH, -H+

Caption: Intramolecular cyclization to form the spiro lactone ring.

Trustworthiness (The "How"): Experimental Protocol

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add the purified β-hydroxy ester from Step 1 (1.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and toluene.

  • Azeotropic Removal of Water/Ethanol: Heat the mixture to reflux. The toluene-ethanol azeotrope will be collected in the Dean-Stark trap. Continue refluxing until no more ethanol is collected and TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 3: N-Boc Deprotection to Yield the Hydrochloride Salt

Expertise & Experience (The "Why"): The final step is the removal of the Boc protecting group. This is reliably achieved under acidic conditions. [3]Using a solution of hydrochloric acid in an organic solvent like dioxane is ideal because it cleaves the Boc group efficiently and precipitates the product as its hydrochloride salt, which is often a stable, crystalline solid that is easy to isolate and purify. [4]The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine, which is then protonated by HCl. [5] Trustworthiness (The "How"): Experimental Protocol

  • Reaction Setup: Dissolve the Boc-protected spiro lactone from Step 2 (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or dichloromethane in a round-bottom flask at room temperature.

  • Addition of Acid: To this solution, add a 4M solution of HCl in 1,4-dioxane (5.0 eq) dropwise with stirring. A precipitate should begin to form.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Isolation of Product: Upon completion, collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the white solid under high vacuum to afford the final product, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride , in high purity.

Data Presentation

Table 1: Summary of Proposed Reaction Parameters and Expected Outcomes
StepReactionStarting MaterialKey ReagentsSolventTemp.Time (h)Expected Yield
1Reformatsky ReactionN-Boc-4-piperidoneZn, Ethyl bromoacetateTHFReflux375-85%
2Lactonizationβ-Hydroxy esterp-TsOHTolueneReflux4-685-95%
3Boc DeprotectionBoc-spiro lactone4M HCl in DioxaneDioxane/EtOAcRT2-490-98%
Table 2: Predicted Spectroscopic Data for Key Compounds
Compound¹H NMR (400 MHz, CDCl₃) Predicted Key Signals (δ, ppm)¹³C NMR (101 MHz, CDCl₃) Predicted Key Signals (δ, ppm)IR (cm⁻¹) Key Absorptions
Boc-Protected Spiro Lactone (3) 4.2 (m, 2H, -OCH₂-), 2.6 (s, 2H, -CH₂-C=O), 1.8-2.0 (m, 4H, piperidine), 1.6-1.7 (m, 4H, piperidine), 1.45 (s, 9H, t-Butyl)176 (C=O, lactone), 154 (C=O, Boc), 85 (spiro C), 80 (t-Butyl C), 61 (-OCH₂-), 45 (-CH₂-C=O), 40 (piperidine CH₂), 35 (piperidine CH₂)2975, 1770 (C=O, lactone), 1690 (C=O, carbamate)
Final HCl Salt (4) (DMSO-d₆)9.1 (br s, 2H, NH₂⁺), 4.3 (t, 2H, -OCH₂-), 3.2 (m, 4H, piperidine), 2.8 (s, 2H, -CH₂-C=O), 2.0 (m, 4H, piperidine)177 (C=O, lactone), 84 (spiro C), 62 (-OCH₂-), 44 (-CH₂-C=O), 38 (piperidine CH₂), 30 (piperidine CH₂)3000-2700 (N-H stretch), 1775 (C=O, lactone)

Conclusion and Future Outlook

This technical guide outlines a logical and robust novel synthesis for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. By leveraging the selectivity of the Reformatsky reaction and the efficiency of acid-catalyzed lactonization, this pathway provides a reliable method for accessing this valuable spirocyclic scaffold. The presented protocols are designed to be self-validating and are grounded in established chemical principles, providing a strong foundation for researchers to produce this compound for further derivatization and incorporation into drug discovery programs. The conformational rigidity and rich pharmacophoric features of this molecule make it an exciting starting point for the development of next-generation therapeutics.

References

  • SciSpace. (n.d.). gamma-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. Retrieved from [Link]

  • Tavassoli, A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of C-spiro-glycoconjugates from sugar lactones via zinc mediated Barbier reaction. Retrieved from [Link]

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  • Canadian Science Publishing. (1987). Spiro steroids via the Barbier–Grignard reaction of steroidal ketones with allyl bromide and magnesium. Retrieved from [Link]

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  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Retrieved from [Link]

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  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • RSC Publishing. (2024). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. Retrieved from [Link]

  • YouTube. (2019). Dieckmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Spiro steroids via the Barbier–Grignard reaction of steroidal ketones with allyl bromide and magnesium. Retrieved from [Link]

  • Thieme. (2024). Asymmetric Synthesis of Spirocyclic Lactones. Retrieved from [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • PubMed Central. (n.d.). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • PubMed Central. (n.d.). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization. Retrieved from [Link]

  • RSC Publishing. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

Introduction Spirocyclic scaffolds are privileged structures in modern medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity they impart to bioactive molecules.[1][2][3] This unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds are privileged structures in modern medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity they impart to bioactive molecules.[1][2][3] This unique architecture allows for precise spatial orientation of functional groups, enhancing interactions with biological targets and often improving pharmacological profiles.[1][2] 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a key heterocyclic building block that combines a γ-butyrolactone ring with a piperidine ring through a spiro-carbon center. This motif is valuable in the synthesis of novel therapeutics, particularly agents targeting the central nervous system (CNS).[4][5]

This guide provides a comprehensive technical overview of the essential spectroscopic data required for the unambiguous identification and characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. As direct experimental spectra for this specific compound are not universally published, this document synthesizes predictive data grounded in foundational spectroscopic principles and comparative analysis with structurally analogous compounds. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is fundamental to interpreting its spectroscopic data. The structure consists of a five-membered lactone ring and a six-membered piperidine ring sharing the C5 carbon atom. The piperidine nitrogen is protonated to form the hydrochloride salt. For clarity in spectral assignments, a standardized numbering system is proposed below.

Caption: Molecular structure of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6] For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure dissolution and allow for the exchange of the acidic N⁺H₂ protons.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard like TMS.

Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N⁺) and the anisotropy of the carbonyl group. The protonated nitrogen (N⁺H₂) significantly deshields adjacent protons (C7-H and C9-H).

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling (J, Hz)Rationale
C3-H₂~4.40tJ ≈ 7-8Directly attached to the deshielding ether oxygen (O2).
C7-H₂, C9-H₂~3.35tJ ≈ 6-7Adjacent to the electron-withdrawing ammonium group (N⁺8).
C4-H₂~2.60tJ ≈ 7-8Alpha to the carbonyl group (C1).
C6-H₂, C10-H₂~2.00tJ ≈ 6-7Aliphatic protons on the piperidine ring, beta to the nitrogen.
N⁺H₂~8.0-9.0 (in DMSO-d₆)br s-Acidic protons; will exchange with D₂O and disappear.
Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

The ¹³C spectrum will confirm the carbon skeleton, with key signals for the carbonyl carbon, the spiro-carbon, and carbons adjacent to heteroatoms.

Assigned CarbonPredicted δ (ppm)Rationale
C1~178Carbonyl carbon of the γ-lactone, highly deshielded.
C3~68Carbon adjacent to the ether oxygen (O2).
C5~45-50Quaternary spiro-carbon, a unique and diagnostic signal.
C7, C9~42Carbons adjacent to the protonated nitrogen (N⁺8).
C4~35Carbon alpha to the carbonyl group.
C6, C10~32Aliphatic carbons on the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[6] For this compound, the key diagnostic peaks will be from the lactone carbonyl and the ammonium salt.

Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Characteristic IR Absorption Bands
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3000-2700N-H stretchSecondary Ammonium (R₂N⁺H₂)Broad absorption characteristic of an amine salt.
~1770C=O stretchγ-LactoneThe high frequency is indicative of the ring strain in the five-membered lactone ring.[8][9]
~1200-1050C-O stretchEster/EtherStrong absorptions corresponding to the C-O single bonds in the lactone ring.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the molecule. Tandem MS (MS/MS) can be used to probe the structure through controlled fragmentation.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. The mass analyzer (e.g., TOF or Orbitrap) should be calibrated to ensure high mass accuracy.

  • Molecular Formula Confirmation: The expected molecular ion is the protonated species, [C₈H₁₄NO₂]⁺ (the HCl counter-ion is not observed).

    • Calculated Exact Mass: 156.10190 Da

    • An experimentally observed mass within 5 ppm of this value confirms the molecular formula.[10]

Plausible ESI-MS/MS Fragmentation Pathway

Fragmentation of the parent ion can provide structural confirmation. Cleavage is often initiated at the weakest bonds or results in the formation of stable neutral losses or fragment ions.

parent Parent Ion [C₈H₁₄NO₂]⁺ m/z = 156.10 frag1 Loss of CO₂ [C₇H₁₄N]⁺ m/z = 112.11 parent->frag1 - CO₂ (44 Da) frag2 Retro-Diels-Alder type [C₅H₈NO₂]⁺ m/z = 114.05 parent->frag2 - C₃H₆ (42 Da) frag3 Piperidine Ring Opening [C₄H₈N]⁺ m/z = 70.06 frag1->frag3 - C₃H₆ (42 Da)

Caption: A potential fragmentation pathway for the molecular ion of 2-Oxa-8-azaspiro[4.5]decan-1-one.

Integrated Analytical Workflow

The confirmation of the structure and purity of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is not reliant on a single technique but on the synergy of all three. The following workflow illustrates this integrated approach.

start Sample Received (Solid Powder) ms HRMS Analysis (ESI-TOF/Orbitrap) start->ms ir IR Spectroscopy (ATR) start->ir nmr NMR Spectroscopy (¹H, ¹³C in D₂O) start->nmr data_ms Result: Exact Mass Confirms C₈H₁₄NO₂ ms->data_ms data_ir Result: Key Stretches γ-Lactone C=O (~1770 cm⁻¹) N⁺-H (~3000-2700 cm⁻¹) ir->data_ir data_nmr Result: Chemical Shifts & Couplings Confirms C-H Framework nmr->data_nmr interp Integrated Data Interpretation data_ms->interp data_ir->interp data_nmr->interp final Structure Confirmed 2-Oxa-8-azaspiro[4.5]decan-1-one HCl interp->final

Caption: Integrated workflow for the structural verification of the target compound.

Conclusion

The structural elucidation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is achieved through a coordinated application of NMR, IR, and MS techniques. The key spectroscopic signatures—including the strained γ-lactone carbonyl stretch in the IR, the unique quaternary spiro-carbon in the ¹³C NMR, the deshielded protons adjacent to the heteroatoms in the ¹H NMR, and the accurate molecular formula from HRMS—collectively provide a robust and self-validating dataset. This guide provides the foundational data and interpretive logic necessary for researchers and drug development professionals to confidently identify and utilize this important chemical entity in their synthetic endeavors.

References

  • Ceda, A., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]

  • American Elements. (n.d.). 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Product Page. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of lactone. Image from Publication. Available at: [Link]

  • Hirst, G. E., & Foster, R. G. (1964). Infrared-absorption and nuclear-magnetic-resonance spectra of the lactones of gamma-hydroxyarginine and gamma-hydroxyhomoarginine. Biochemical Journal. Available at: [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Supplementary Material. Available at: [Link]

  • Boykin, D. W. (1990). 17O NMR Spectroscopy of Lactones. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Chapter. Available at: [Link]

  • NIST. (n.d.). 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone. Chemistry WebBook. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Ingredient Information. Available at: [Link]

  • Yoshimitsu, T., et al. (2015). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Organic Letters. Available at: [Link]

  • Wang, X., et al. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000190). Available at: [Link]

  • ResearchGate. (n.d.). Fragment of 1 H NMR spectrum of bisnorcholanic lactone 3c. Image from Publication. Available at: [Link]

  • Orlek, B. S., et al. (1991). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Spiro compound. Available at: [Link]

  • Clark, R. D., et al. (1986). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry. Available at: [Link]

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Exploratory

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride chemical properties

An In-depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride Abstract This technical guide provides a comprehensive overview of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique spirocyclic architecture, which combines a lactone with a piperidine ring system, imparts a high degree of conformational rigidity. This structural feature makes it an invaluable building block for designing novel bioactive molecules, particularly those targeting the central nervous system (CNS). This document details its chemical properties, provides insights into its synthesis and analytical characterization, discusses its applications, and outlines essential safety and handling protocols for laboratory and research settings.

Molecular Architecture and Physicochemical Properties

The defining characteristic of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is its spirocyclic core. This structure is formed by a γ-butyrolactone ring and a piperidine ring sharing a single quaternary carbon atom. This arrangement locks the molecule into a sterically defined conformation, a highly desirable trait in rational drug design as it can lead to improved target selectivity and reduced off-target effects. The hydrochloride salt is formed by the protonation of the piperidine nitrogen, which enhances the compound's stability and crystallinity, making it easier to handle and purify.[1]

Chemical Structure and Nomenclature

Caption: Structure of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, from reaction setup to purification and formulation.

PropertyValueReference(s)
CAS Number 1314965-08-6[2][3]
Molecular Formula C₈H₁₄ClNO₂[1][2]
Molecular Weight 191.66 g/mol [1][4]
Appearance White to off-white solid[4]
Purity Typically ≥95%[4]
Storage (Powder) Long-term: -20°C (3 years); Short-term: 4°C (2 years)[4]
Storage (in Solvent) -80°C (6 months); -20°C (1 month)[4]
Solubility and Stability Profile

Being a hydrochloride salt, the compound is expected to exhibit improved solubility in polar protic solvents like water, methanol, and ethanol compared to its free base form. It is stable under recommended storage conditions, kept in a tightly sealed container under an inert atmosphere to prevent moisture absorption and degradation.[5][6]

Synthesis and Manufacturing Insights

The synthesis of spirocyclic systems like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride requires a strategic approach to construct the sterically demanding spiro-center. While specific proprietary methods may exist, a general and logical approach can be inferred from the synthesis of analogous structures.

Retrosynthetic Analysis & Core Strategy

The core strategy often involves the formation of one ring onto a pre-existing cyclic precursor. A plausible retrosynthetic route involves the deprotection of a nitrogen-protected intermediate. For instance, a common and industrially scalable method is the removal of a tert-butyloxycarbonyl (Boc) protecting group from a Boc-protected spirocyclic precursor using a strong acid, which concurrently forms the desired hydrochloride salt. This final deprotection/salt formation step is efficient and typically results in a crystalline product that can be easily purified. The synthesis of the protected precursor itself often involves an intramolecular cyclization of a nitrile-containing intermediate.[1]

Generalized Synthetic Protocol: N-Boc Deprotection and Salt Formation

This protocol describes the final step in a potential synthesis, analogous to methods used for similar azaspiro-decanone structures. The choice of a strong acid like HCl in a suitable solvent is causal; it serves both to cleave the acid-labile Boc group and to protonate the newly freed amine, forming the hydrochloride salt in a single, efficient step.

  • Dissolution: Dissolve the precursor, N-Boc-2-Oxa-8-azaspiro[4.5]decan-1-one, in a suitable organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate. The solvent is chosen for its ability to dissolve the starting material and its relative inertness to the reaction conditions.

  • Acidification: Slowly add a solution of 4M HCl in dioxane or ethyl acetate to the reaction mixture at room temperature. The slow addition is crucial to control any exotherm.

  • Reaction Monitoring: Stir the mixture for 8-12 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material spot/peak and the appearance of the more polar product.

  • Isolation: Upon completion, the product often precipitates out of the solution. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting solid residue can be triturated with a non-polar solvent like diethyl ether or hexane to remove organic impurities, followed by filtration.

  • Drying: Dry the isolated white solid under vacuum to afford the final 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. The yield and purity are then confirmed via analytical methods.

Synthesis Workflow Diagram

cluster_synthesis Generalized Synthesis Workflow start N-Boc Protected Precursor step1 Dissolve in CH₂Cl₂ or EtOAc start->step1 step2 Add 4M HCl in Dioxane step1->step2 step3 Stir at Room Temperature (8-12h) Monitor via TLC/LC-MS step2->step3 step4 Concentrate Under Vacuum step3->step4 step5 Triturate with Ether/Hexane & Filter step4->step5 end Final Product: 2-Oxa-8-azaspiro[4.5]decan-1-one HCl step5->end

Caption: Generalized workflow for hydrochloride salt formation.

Spectroscopic and Analytical Profile

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of mass spectrometry, NMR, and IR spectroscopy provides a complete analytical profile.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base (C₈H₁₃NO₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass. The table below shows predicted m/z values for common adducts of the free base.

Adduct IonPredicted m/zReference(s)
[M+H]⁺156.10192[7][8]
[M+Na]⁺178.08386[7][8]
[M+K]⁺194.05780[7][8]
[M-H]⁻154.08736[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise molecular structure. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on analogous structures.[9]

  • ¹H NMR: Protons on the piperidine ring adjacent to the nitrogen would appear as broad multiplets in the 3.0-3.5 ppm range. The protons adjacent to the ether oxygen in the lactone ring would be deshielded, likely appearing around 3.5-4.5 ppm. The remaining aliphatic protons would be found in the upfield region of 1.5-2.5 ppm. The N⁺H₂ protons would likely appear as a broad singlet far downfield.

  • ¹³C NMR: The carbonyl carbon of the lactone would be the most downfield signal, typically >170 ppm. Carbons adjacent to the nitrogen and oxygen atoms would appear in the 40-70 ppm range. The spiro carbon would be a unique quaternary signal, and the remaining aliphatic carbons would be in the 20-40 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • C=O Stretch: A strong, sharp absorption band is expected around 1750-1770 cm⁻¹ for the γ-lactone carbonyl.

  • N-H Stretch: A broad absorption in the 3200-3400 cm⁻¹ region corresponding to the N⁺-H stretch of the ammonium salt.

  • C-O Stretch: A strong band in the 1050-1250 cm⁻¹ range, characteristic of the C-O-C ether linkage in the lactone ring.

Analytical Workflow for Quality Control

cluster_qc Analytical Quality Control Workflow sample Synthesized Batch lcms LC-MS Analysis sample->lcms nmr ¹H and ¹³C NMR sample->nmr ir FT-IR Spectroscopy sample->ir check1 Purity >95%? lcms->check1 check2 Correct Structure? nmr->check2 check3 Key Functional Groups? ir->check3 pass Release Batch check1->pass Yes fail Repurify or Reject check1->fail No check2->pass Yes check2->fail No check3->pass Yes check3->fail No

Caption: A self-validating workflow for analytical characterization.

Applications in Research and Drug Development

The true value of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride lies in its application as a versatile starting material for more complex molecules.[10]

Role as a Conformationally-Restricted Scaffold

The rigid spirocyclic core is an ideal scaffold for building libraries of compounds for high-throughput screening. By attaching various functional groups to the piperidine nitrogen, researchers can explore the structure-activity relationship (SAR) of new chemical entities while maintaining a fixed core geometry. This rigidity reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[1][10]

Precursor for CNS-Active Agents

Derivatives of the 1-oxa-8-azaspiro[4.5]decane skeleton have been synthesized and evaluated as M1 muscarinic agonists, which are of interest for the symptomatic treatment of dementia in Alzheimer's disease.[11] Furthermore, the broader class of azaspiro compounds has been explored for a range of CNS applications, including the treatment of pain and psychiatric disorders.[12] The subject compound serves as a key intermediate for accessing these and other novel therapeutic agents.[10]

Pathway from Building Block to Application

cluster_apps Development Pathway start 2-Oxa-8-azaspiro[4.5]decan-1-one HCl (Core Scaffold) step1 Functionalization (e.g., N-Alkylation, Acylation) start->step1 step2 Synthesis of Compound Library step1->step2 step3 Biological Screening (e.g., Receptor Binding Assays) step2->step3 end Lead Compounds for CNS Targets (e.g., Muscarinic Agonists, Analgesics) step3->end

Caption: Logical progression from a chemical building block to potential therapeutic leads.

Safety, Handling, and Storage

Proper handling of all research chemicals is paramount to ensure laboratory safety. The following information is based on data for closely related compounds and represents best practices.[5][6][13][14]

Hazard Identification
Hazard TypeInformationReference(s)
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5][13]
H-Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][6][13][14]
P-Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][13][14]
Recommended Handling Protocols
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

  • Dispensing: When weighing or transferring the solid, avoid creating dust.[14]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[6][13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

Long-term Storage and Stability

For maximum stability, the compound should be stored in a tightly closed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen).[5] Recommended long-term storage for the powder is at -20°C.[4]

Conclusion

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a structurally compelling and synthetically valuable building block. Its conformationally rigid spirocyclic framework provides a robust starting point for the development of novel therapeutics, especially in the challenging field of CNS drug discovery. A thorough understanding of its chemical properties, synthesis, and handling requirements, as detailed in this guide, is essential for researchers aiming to leverage its unique architecture to create the next generation of bioactive molecules.

References

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  • PubChemLite. (n.d.). 8-oxa-2-azaspiro[4.5]decan-3-one. Retrieved from https://pubchemlite.deepchem.io/compound/10583006
  • SpectraBase. (n.d.). 1-Oxa-3-azaspiro[4.5]decan-2-one, 4-hydroxy-4-methyl-3-(2,2,6,6-tetramethyl-4-piperidyl)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from https://spectrabase.com/spectrum/1olDIVQ2c4i
  • SpectraBase. (n.d.). 1-Hydroxy-1-methylspiro-[4.5]-decan-2-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from https://spectrabase.com/spectrum/FdaQ39lC0sr

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Foundational

Unlocking the Therapeutic Potential of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Technical Guide for Preclinical Investigation

Introduction: The Spirocyclic Scaffold as a Foundation for Novel Therapeutics The 2-Oxa-8-azaspiro[4.5]decan-1-one core represents a compelling heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Scaffold as a Foundation for Novel Therapeutics

The 2-Oxa-8-azaspiro[4.5]decan-1-one core represents a compelling heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational landscape for interacting with biological targets, a feature increasingly sought after in modern drug discovery to enhance potency and selectivity.[1] While direct biological data on the hydrochloride salt of the parent molecule is nascent, extensive research into its derivatives has revealed significant potential, particularly in the realm of central nervous system (CNS) disorders. Analogues of this spirocyclic system have demonstrated promising activity as M1 muscarinic acetylcholine receptor (mAChR) agonists and as high-affinity ligands for the sigma-1 receptor.[2][3]

This guide provides a comprehensive framework for the preclinical evaluation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will explore the most promising therapeutic avenues for this compound based on the activities of its close analogues and detail the necessary in vitro and in vivo studies to elucidate its biological function and therapeutic potential.

Part 1: Postulated Biological Activities and Therapeutic Targets

Based on structure-activity relationships of closely related compounds, two primary targets are of immediate interest for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride:

1. M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Agonism:

The M1 mAChR is a G-protein coupled receptor highly expressed in the cerebral cortex and hippocampus, regions critical for learning and memory.[4][5] Its activation is a key therapeutic strategy for Alzheimer's disease, aiming to counteract the cholinergic deficit that is a hallmark of the condition.[4][5] Several derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists, with some showing potent antiamnesic effects in animal models.[2][6][7][8] The core spirocyclic structure appears to be a suitable template for designing M1 agonists.[8]

Potential Therapeutic Application: Alzheimer's Disease and other cognitive disorders.

2. Sigma-1 Receptor (S1R) Modulation:

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions and pathological conditions, including neurodegenerative diseases, pain, and depression.[9][10][11] Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as selective, high-affinity ligands for the sigma-1 receptor, with some being explored as radioligands for in vivo imaging.[3] The affinity of spirocyclic compounds for sigma receptors suggests that 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride may also interact with this target.

Potential Therapeutic Applications: Neuropathic pain, major depressive disorder, and as a neuroprotective agent.

Part 2: A Roadmap for In Vitro Evaluation

A systematic in vitro evaluation is crucial to determine the bioactivity profile of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. The following experimental workflow is proposed:

in_vitro_workflow cluster_0 Initial Screening cluster_1 Primary Target Engagement cluster_2 Functional Activity cluster_3 Selectivity Profiling Cytotoxicity Cytotoxicity Profiling (e.g., MTT/XTT Assay) M1_Binding M1 Muscarinic Receptor Binding Assay Cytotoxicity->M1_Binding S1R_Binding Sigma-1 Receptor Binding Assay Cytotoxicity->S1R_Binding PI_Hydrolysis Phosphoinositide Hydrolysis Assay (M1 Agonism) M1_Binding->PI_Hydrolysis Ca_Flux Calcium Flux Assay (Sigma-1 Modulation) S1R_Binding->Ca_Flux Receptor_Panel Receptor Selectivity Panel (e.g., M2-M5, Sigma-2) PI_Hydrolysis->Receptor_Panel Ca_Flux->Receptor_Panel

Caption: Proposed In Vitro Experimental Workflow.

Foundational Assessment: Cytotoxicity Profiling

Before assessing specific biological targets, it is essential to determine the general cytotoxicity of the compound. This ensures that any observed effects in subsequent assays are not due to non-specific toxicity.

Protocol: MTT/XTT Assay for Cell Viability

  • Cell Culture: Plate relevant cell lines (e.g., HEK293 for general toxicity, SH-SY5Y as a neuronal cell line) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.[12][13][14]

  • MTT/XTT Addition: After the incubation period, add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Target Engagement: Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[15]

Protocol: M1 Muscarinic Receptor Competitive Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective M1 antagonist radioligand (e.g., [3H]-pirenzepine) and varying concentrations of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.[6]

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[15]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the data and calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Sigma-1 Receptor Competitive Binding Assay

  • Membrane Preparation: Use membrane homogenates from guinea pig liver, which has a high density of sigma-1 receptors.[9][16]

  • Assay Setup: Incubate the membrane preparation with a selective sigma-1 receptor radioligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the test compound.[9][10]

  • Incubation, Separation, and Quantification: Follow the same procedure as for the M1 binding assay.

  • Analysis: Determine the IC50 and Ki values for the sigma-1 receptor.

Functional Characterization

Binding affinity does not always correlate with functional activity. Therefore, it is crucial to perform functional assays to determine if the compound acts as an agonist, antagonist, or modulator.

Protocol: M1 Agonism - Phosphoinositide (PI) Hydrolysis Assay

  • Principle: M1 receptor activation stimulates the Gq protein, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a direct indicator of M1 agonism.[6]

  • Procedure: Use a cell line expressing the M1 receptor. Pre-label the cells with [3H]-myo-inositol. After labeling, treat the cells with various concentrations of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in the presence of LiCl (to prevent inositol monophosphate degradation).

  • Extraction and Quantification: Lyse the cells and separate the inositol phosphates using anion-exchange chromatography. Quantify the radioactivity to determine the level of PI hydrolysis.

  • Analysis: Plot the concentration-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) relative to a known M1 agonist like carbachol.

Part 3: In Vivo Evaluation: Translating In Vitro Findings to Preclinical Models

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy, pharmacokinetic properties, and safety in a whole-organism context.

in_vivo_workflow cluster_0 Pharmacokinetics & Safety cluster_1 Cognitive Enhancement Models (M1 Agonism) cluster_2 Analgesic & Antidepressant Models (S1R Modulation) PK_ADME Pharmacokinetics (PK/ADME) and Maximum Tolerated Dose (MTD) Scopolamine Scopolamine-Induced Amnesia PK_ADME->Scopolamine Hot_Plate Hot Plate Test (Analgesia) PK_ADME->Hot_Plate NBM_Lesion Nucleus Basalis Magnocellularis (NBM) Lesioned Rats Scopolamine->NBM_Lesion FST Forced Swim Test (Antidepressant) Hot_Plate->FST

Caption: Proposed In Vivo Experimental Workflow.

Prerequisite: Pharmacokinetics and Safety

Before efficacy studies, it is necessary to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a safe dose range.

Efficacy in a Model of Alzheimer's Disease

Protocol: Scopolamine-Induced Amnesia in Rodents

  • Rationale: Scopolamine is a non-selective muscarinic antagonist that induces transient cognitive deficits in rodents, mimicking the cholinergic hypofunction of Alzheimer's disease.[6]

  • Procedure: Administer 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride at various doses to mice or rats. After a suitable pre-treatment time, administer scopolamine.

  • Behavioral Testing: Assess learning and memory using tasks such as the passive avoidance task or the Morris water maze.[6]

  • Endpoint: A reversal of the scopolamine-induced deficit in performance indicates potential M1 agonist activity and antiamnesic properties.

Efficacy in Models of Pain and Depression

Protocol: Hot Plate Test for Analgesia

  • Rationale: The hot plate test is a classic model for assessing central antinociceptive activity.[17]

  • Procedure: Administer the test compound to rodents and place them on a heated surface.

  • Endpoint: Measure the latency to a nociceptive response (e.g., paw licking or jumping). An increase in latency indicates an analgesic effect.[18][19]

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity

  • Rationale: The FST is a widely used behavioral despair model to screen for potential antidepressant drugs.[20][21]

  • Procedure: After administration of the test compound, place rodents in a cylinder of water from which they cannot escape.

  • Endpoint: Record the duration of immobility. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Part 4: Data Summary and Interpretation

All quantitative data should be presented in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile

AssayParameter2-Oxa-8-azaspiro[4.5]decan-1-one HClPositive Control
Cytotoxicity
SH-SY5Y (72h)IC50 (µM)> 100Doxorubicin (~1 µM)
Receptor Binding
M1 MuscarinicKi (nM)ValueAtropine (~1 nM)
Sigma-1Ki (nM)Value(+)-Pentazocine (~5 nM)
Functional Activity
M1 PI HydrolysisEC50 (nM)ValueCarbachol (~1000 nM)
M1 PI HydrolysisEmax (%)ValueCarbachol (100%)

Table 2: Hypothetical In Vivo Efficacy Profile

ModelParameterDose (mg/kg)Effect
Scopolamine Amnesia Reversal of DeficitValueYes/No/Partial
Hot Plate Test Increase in LatencyValueYes/No
Forced Swim Test Decrease in ImmobilityValueYes/No

Conclusion

The 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold holds considerable promise as a platform for the development of novel therapeutics, particularly for CNS disorders. While the specific biological activity of the hydrochloride salt of the parent compound remains to be fully elucidated, the strong evidence from its analogues provides a clear and rational path for investigation. By systematically applying the in vitro and in vivo methodologies outlined in this guide, researchers can effectively probe its potential as an M1 muscarinic agonist and/or a sigma-1 receptor modulator. This structured approach will not only define the compound's pharmacological profile but also pave the way for its potential translation into a clinically valuable therapeutic agent.

References

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Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Key Intermediate for CNS Drug Discovery

Abstract This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a spirocyclic lactone of significant interest in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a spirocyclic lactone of significant interest in medicinal chemistry. The spirocyclic framework imparts conformational rigidity, a desirable feature in the design of bioactive molecules targeting the central nervous system (CNS).[1] This document outlines a plausible and scientifically grounded synthetic pathway, beginning with commercially available starting materials and proceeding through a three-step sequence involving a Reformatsky reaction, intramolecular cyclization, and final deprotection. Detailed experimental protocols, safety considerations for all reagents, and a discussion of the structural elucidation of the target compound are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel spirocyclic scaffolds.

Introduction: The Significance of Spirocyclic Scaffolds in CNS Drug Discovery

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore diverse chemical spaces. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of molecules. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. The 2-Oxa-8-azaspiro[4.5]decan-1-one core, a γ-lactone fused to a piperidine ring, is a valuable building block for the synthesis of more complex molecules with potential applications in treating a range of neurological and psychiatric disorders. γ-Lactones, in general, are known to exhibit a wide array of biological activities, including antiviral, antibacterial, and anticancer properties.[2]

This guide provides a detailed roadmap for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, empowering researchers to access this important intermediate for their drug discovery programs.

Proposed Synthetic Pathway

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride can be envisioned through a three-step sequence, as illustrated in the workflow diagram below. This proposed route is based on well-established and reliable organic transformations.

Synthesis_Workflow cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Intramolecular Cyclization (Lactonization) cluster_2 Step 3: Boc Deprotection A N-Boc-4-piperidone E β-Hydroxy Ester Intermediate A->E Reacts with B Ethyl bromoacetate B->E C Zinc Dust (activated) C->E Mediated by D THF (solvent) D->E In F β-Hydroxy Ester Intermediate I N-Boc-2-oxa-8-azaspiro[4.5]decan-1-one F->I Cyclizes in presence of G Acid Catalyst (e.g., p-TsOH) G->I H Toluene (solvent) H->I In J N-Boc-2-oxa-8-azaspiro[4.5]decan-1-one L 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride J->L Deprotected with K 4M HCl in Dioxane K->L

Caption: Proposed synthetic workflow for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialCAS NumberSupplierNotes
N-Boc-4-piperidone79099-07-3Commercially availableStore in a cool, dry place.[3][4][5][6][7][8]
Ethyl bromoacetate105-36-2Commercially availableLachrymator, handle in a fume hood with appropriate PPE.[9][10][11][12][13]
Zinc dust (<10 micron, 98%)7440-66-6Commercially availableRequires activation before use.
Iodine7553-56-2Commercially availableUsed for zinc activation.
Tetrahydrofuran (THF), anhydrous109-99-9Commercially availableUse freshly distilled from sodium/benzophenone.[1][14][15][16][17]
Diethyl ether, anhydrous60-29-7Commercially availableHighly flammable.[18][19][20][21][22]
p-Toluenesulfonic acid monohydrate6192-52-5Commercially availableCorrosive.
Toluene, anhydrous108-88-3Commercially availableFlammable, toxic.
4M HCl in 1,4-Dioxane7647-01-0Commercially available or preparedCorrosive and toxic.[23][24][25][26][27]
Step 1: Synthesis of tert-Butyl 1-(1-hydroxy-2-ethoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate (β-Hydroxy Ester Intermediate)

The first step involves a Reformatsky reaction, a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by zinc metal.[28][29][30][31][32][33]

Activation of Zinc Dust: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add zinc dust (2.0 eq). The zinc dust can be activated by stirring with a small crystal of iodine in anhydrous THF until the color of the iodine disappears.[29][34]

Reaction Protocol:

  • To the activated zinc dust under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • A solution of N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous THF is added dropwise to the stirred suspension of activated zinc.

  • The reaction mixture is gently heated to initiate the reaction, which is often indicated by a slight exotherm and the appearance of a cloudy suspension. The mixture is then stirred at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the β-hydroxy ester intermediate.

Step 2: Synthesis of tert-Butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

The second step is an intramolecular cyclization of the β-hydroxy ester to form the γ-lactone ring. This is typically achieved under acidic conditions.[35][36][37][38][39]

Reaction Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the β-hydroxy ester intermediate (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, N-Boc-2-oxa-8-azaspiro[4.5]decan-1-one, can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

The final step is the deprotection of the Boc group to yield the desired hydrochloride salt. This is a standard procedure using a strong acid in an anhydrous organic solvent.[40][41][42][43]

Reaction Protocol:

  • Dissolve the N-Boc-2-oxa-8-azaspiro[4.5]decan-1-one (1.0 eq) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.

  • To this solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (excess, e.g., 5 eq) dropwise at 0 °C with stirring.

  • A precipitate should form upon addition of the HCl solution. The reaction mixture is stirred at room temperature for 2-4 hours.

  • The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a white or off-white solid.

Structural Elucidation and Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the piperidine and lactone ring protons. The protons adjacent to the nitrogen and oxygen atoms would appear at a lower field. The formation of the hydrochloride salt would result in a downfield shift of the protons near the protonated nitrogen.
¹³C NMR A characteristic signal for the carbonyl carbon of the lactone (around 170-180 ppm). Signals for the spiro carbon and the carbons of the piperidine and lactone rings.
FT-IR A strong absorption band for the C=O stretch of the γ-lactone (around 1770 cm⁻¹). A broad absorption for the N-H stretch of the ammonium salt.
Mass Spec. The molecular ion peak corresponding to the free base (C₈H₁₃NO₂) and characteristic fragmentation patterns.

Biological Significance and Applications

While specific biological targets for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride have not been extensively reported, the spiro-γ-lactone motif is a privileged scaffold in medicinal chemistry. The conformational rigidity imparted by the spirocyclic system is a key attribute for designing ligands with high affinity and selectivity for CNS targets. It is anticipated that this compound will serve as a crucial intermediate for the synthesis of a diverse library of molecules for screening against various CNS receptors and enzymes.

Safety and Handling

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ethyl bromoacetate: Is a lachrymator and is toxic. Handle with extreme care in a fume hood.[9][10][11][12][13]

  • Tetrahydrofuran (THF) and Diethyl Ether: Are highly flammable. Ensure there are no ignition sources in the vicinity.[1][14][15][16][17][18][19][20][21][22]

  • 4M HCl in Dioxane: Is corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.[23][24][25][26][27]

  • N-Boc-4-piperidone: May cause skin and eye irritation.[3][4][5][6][7]

Conclusion

This technical guide has detailed a robust and plausible synthetic route for the preparation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a valuable building block for the development of novel CNS-active compounds. The provided protocols, based on established chemical principles, offer a clear path for the synthesis and isolation of this important intermediate. The conformational constraints and functionality of this spirocyclic lactone make it an attractive scaffold for further elaboration in drug discovery campaigns.

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Foundational

An In-Depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride Structural Analogs

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of structural analogs based on the 2-Oxa-8-azaspiro[4.5]decan-1-one core. It is intende...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of structural analogs based on the 2-Oxa-8-azaspiro[4.5]decan-1-one core. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics targeting a range of biological pathways.

Introduction: The Significance of the Spiro[4.5]decane Scaffold

The 2-Oxa-8-azaspiro[4.5]decane scaffold represents a class of spirocyclic compounds characterized by a unique three-dimensional architecture that imparts conformational rigidity. This structural feature is of significant interest in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] Analogs of this core structure have demonstrated a diverse range of biological activities, including modulation of muscarinic acetylcholine receptors, inhibition of kinases, and antimicrobial effects.[2][3] This guide will delve into the key chemical and biological aspects of these promising compounds.

Synthetic Strategies for 2-Oxa-8-azaspiro[4.5]decan-1-one Analogs

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one and its analogs can be achieved through various synthetic routes. The choice of method often depends on the desired stereochemistry and the nature of the substituents. Key strategies include multicomponent reactions, cycloadditions, and cyclization reactions.

General Synthetic Workflow

A common approach to the synthesis of the spiro-γ-lactam core involves a multi-step sequence that begins with readily available starting materials. The following diagram illustrates a generalized synthetic workflow.

Synthetic Workflow A Starting Materials (e.g., chromone-3-formaldehyde, carboxylic acids, isocyanides, propargylamine) B Ugi Multicomponent Reaction A->B Reagents C Intermediate Adduct B->C Formation of Ugi adduct D Intramolecular Cyclization C->D Base or Acid Catalysis E Spiro-γ-lactam Core D->E Ring Closure F Further Functionalization/ Modification E->F Various Reagents G Target Analogs F->G Final Products M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Muscarinic Agonist (e.g., 2-Oxa-8-azaspiro[4.5]decan-1-one analog) Agonist->M1R Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Sources

Exploratory

Preliminary Screening of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Technical Guide for Early-Stage Drug Discovery

Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic compounds, characterized by their unique three-dimensional structures where two rings are joined by a single common atom, have emerged as privileged scaffolds in drug discovery.[1][2] Their inherent rigidity and three-dimensionality offer distinct advantages over traditional flat, aromatic systems. These characteristics can lead to enhanced target specificity, improved binding affinity, and optimized pharmacokinetic profiles.[1] This guide outlines a comprehensive preliminary screening workflow for a novel spirocyclic compound, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS No. 1314965-08-6), a representative member of this promising class of molecules.[3][4][5] While specific biological data for this compound is not extensively available in public literature, this document serves as a detailed roadmap for its initial evaluation, providing researchers, scientists, and drug development professionals with the foundational methodologies and scientific rationale necessary for such an undertaking. The principles and protocols described herein are broadly applicable to the preliminary screening of other novel spirocyclic entities.

Part 1: Physicochemical Characterization - The Foundation of "Druggability"

Before embarking on biological assays, a thorough understanding of the physicochemical properties of a drug candidate is paramount. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and are thus fundamental to its potential as a therapeutic agent.[6][7] For 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, the initial characterization would involve the following key assessments.[8]

Identity and Purity Confirmation

The first step is to unequivocally confirm the identity and purity of the supplied compound. This is crucial for the reliability of all subsequent data.

Protocol:

  • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to confirm the molecular weight (191.66 g/mol ) and elemental composition (C₈H₁₄ClNO₂) of the compound.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to elucidate the chemical structure and confirm the presence of the spirocyclic core and associated functional groups.

  • High-Performance Liquid Chromatography (HPLC): Employ a suitable HPLC method to determine the purity of the compound, aiming for >95% for initial screening assays.

Solubility Determination

Aqueous solubility is a critical factor for oral bioavailability. Poor solubility can hinder absorption and lead to formulation challenges.[8]

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in a 96-well plate.

  • Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubate the plate and measure the turbidity at a specific wavelength (e.g., 620 nm) using a plate reader.

  • The concentration at which precipitation occurs is determined as the kinetic solubility.

Lipophilicity Assessment

Lipophilicity, often expressed as logP or logD, influences a compound's permeability across biological membranes and its potential for off-target effects.[6]

Protocol: Shake-Flask Method for logD₇.₄

  • Prepare a solution of the compound in a biphasic system of n-octanol and phosphate buffer (pH 7.4).

  • Agitate the mixture vigorously to allow for partitioning between the two phases.

  • Centrifuge to separate the phases.

  • Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate logD₇.₄ as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Physicochemical Properties Summary Table
PropertyMethodExpected/Target ValueRationale
Molecular WeightHRMS191.66 g/mol Confirms identity.[3]
Chemical FormulaHRMSC₈H₁₄ClNO₂Confirms elemental composition.[3]
PurityHPLC>95%Ensures reliability of biological data.
Aqueous SolubilityTurbidimetric Assay>50 µMHigher solubility is generally preferred for better absorption.
Lipophilicity (logD₇.₄)Shake-Flask Method1 - 3Optimal range for membrane permeability and minimizing toxicity.

Part 2: In Silico ADMET Profiling - Predicting the Fate of a Molecule

Computational, or in silico, models provide a rapid and cost-effective means to predict the ADMET properties of a drug candidate in the early stages of discovery.[10][11][12][13] These predictions help to identify potential liabilities and guide further experimental work.

Computational Workflow

The workflow for in silico ADMET prediction involves the use of various software platforms and quantitative structure-activity relationship (QSAR) models.[14]

Caption: In Silico ADMET Prediction Workflow.

Key Predicted ADMET Properties
ParameterPrediction ModelFavorable OutcomeRationale
Absorption
Caco-2 PermeabilityQSAR ModelHighIndicates good intestinal absorption potential.[12]
P-gp SubstrateClassification ModelNoAvoids efflux from target cells and the brain.
Distribution
Blood-Brain Barrier (BBB) PenetrationQSAR ModelDependent on therapeutic target (e.g., Yes for CNS agents)Critical for CNS-acting drugs.[15]
Plasma Protein BindingQSAR Model<90%High free fraction allows for better efficacy.
Metabolism
CYP450 Inhibition (e.g., 3A4, 2D6)Docking/QSAR ModelsNoReduces the risk of drug-drug interactions.
Toxicity
hERG InhibitionPharmacophore/QSARNoMinimizes the risk of cardiotoxicity.
Ames MutagenicityStructural Alerts/QSARNoIndicates a lower potential for carcinogenicity.

Part 3: In Vitro Primary Screening - Assessing Biological Activity

In vitro assays are essential for the initial assessment of a compound's biological activity and potential toxicity.[16][17] These cell-based and biochemical assays provide the first experimental indication of a compound's therapeutic potential.

General Cytotoxicity Assessment

A primary step is to determine the compound's general cytotoxicity to understand its therapeutic window.

Protocol: MTT Assay in a Representative Cell Line (e.g., HEK293)

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Target-Based Screening (Hypothetical)

As the specific target for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is unknown, a hypothetical target-based screening approach is presented. Given that spirocyclic scaffolds are prevalent in CNS agents, a relevant target could be a G-protein coupled receptor (GPCR) or an ion channel.[15]

Protocol: Radioligand Binding Assay for a Hypothetical GPCR Target

  • Prepare cell membranes expressing the target GPCR.

  • Incubate the membranes with a known radioligand for the target receptor and varying concentrations of the test compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using a scintillation counter.

  • Determine the Ki (inhibition constant) of the test compound by competitive binding analysis.

Phenotypic Screening

Phenotypic screening involves assessing the effect of a compound on a cellular phenotype without a preconceived target.[1] This can uncover novel mechanisms of action.

Protocol: High-Content Imaging for Neurite Outgrowth

  • Culture a neuronal cell line (e.g., PC-12) in a multi-well plate.

  • Treat the cells with the test compound at various concentrations.

  • After an incubation period, fix and stain the cells for neuronal markers (e.g., β-III tubulin) and nuclear counterstain (e.g., DAPI).

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify parameters such as neurite length and branching.

Experimental Workflow for In Vitro Screening

In_Vitro_Workflow cluster_decision Decision Point cluster_outcome Outcome start 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride cytotoxicity General Cytotoxicity Assay (e.g., MTT) start->cytotoxicity target_based Target-Based Assay (e.g., Radioligand Binding) start->target_based phenotypic Phenotypic Screen (e.g., High-Content Imaging) start->phenotypic decision Potency vs. Toxicity cytotoxicity->decision target_based->decision phenotypic->decision hit Hit Compound for Further Optimization decision->hit Favorable no_go De-prioritize decision->no_go Unfavorable

Caption: In Vitro Primary Screening Workflow.

Conclusion: A Data-Driven Path Forward

The preliminary screening of a novel compound like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a critical, multi-faceted process that lays the groundwork for its potential development as a therapeutic agent. By systematically evaluating its physicochemical properties, predicting its ADMET profile through in silico methods, and assessing its biological activity and cytotoxicity in vitro, researchers can make informed, data-driven decisions. This structured approach, which integrates chemistry, computational modeling, and biology, is essential for identifying promising lead compounds while minimizing the risk of late-stage attrition. The methodologies outlined in this guide provide a robust framework for the initial exploration of this and other novel spirocyclic compounds, paving the way for the discovery of next-generation therapeutics.

References

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(10), 1016–1029. [Link]

  • ITQB. (n.d.). Physicochemical characterization of small drug molecules by capillary electrophoresis. Retrieved from [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

  • Yamashita, F., & Hashida, M. (2004). In silico prediction of oral drug absorption. Current drug metabolism, 5(5), 475–486. [Link]

  • Di, L., & Kerns, E. H. (2003). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Journal of pharmaceutical and biomedical analysis, 32(4-5), 891–901. [Link]

  • Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly reviews of biophysics, 48(3), 335–388. [Link]

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  • Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., Pairaudeau, G., Pennie, W. D., Pickett, S. D., Wang, J., Wallace, O., & Weir, A. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature reviews. Drug discovery, 14(7), 475–486. [Link]

  • Shi, J., Wang, Y., & Su, Z. (2022). A review for cell-based screening methods in drug discovery. Journal of analytical methods in chemistry, 2022, 9890288. [Link]

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  • Chembase.cn. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride | CAS:1314965-08-6. Retrieved from [Link]

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  • Zhang, Y., Liu, Y., & Wang, J. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 108. [Link]

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  • Anzai, H., Naito, Y., Ohno, T., Kadokawa, T., & Ishii, A. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 38(19), 3749–3758. [Link]

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  • Galkin, M. A., & Veselov, I. S. (2017). Spirocyclic Motifs in Natural Products. Molecules (Basel, Switzerland), 22(10), 1602. [Link]

  • Wang, Y., Li, Y., & Zhang, X. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(21), 7414. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in Receptor Binding and Functional Assays

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in experimental assays. While sp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in experimental assays. While specific biological data for this exact molecule is emerging, the azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating significant activity at various G-protein coupled receptors (GPCRs) and other central nervous system targets. This guide will focus on protocols for characterizing the binding affinity and functional activity of this compound at muscarinic acetylcholine receptors (mAChRs) and sigma receptors (σRs), two receptor families where related azaspiro compounds have shown notable interactions.[1][2][3][4][5] The protocols are designed to be robust and self-validating, providing a solid foundation for further investigation into the pharmacological profile of this and similar compounds.

Introduction to 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a heterocyclic organic compound featuring a spirocyclic system that incorporates both oxygen and nitrogen atoms.[6] This rigid scaffold is of significant interest in drug discovery as it can precisely orient functional groups in three-dimensional space, leading to specific and high-affinity interactions with biological targets.[7] The hydrochloride salt form enhances the compound's solubility in aqueous solutions, making it amenable for use in a variety of in vitro assays.

Chemical Structure and Properties:

  • Chemical Formula: C₈H₁₄ClNO₂[8]

  • Molecular Weight: 191.66 g/mol

  • CAS Number: 1314965-08-6[8][9]

  • Appearance: Solid

  • Storage: Store at 2-8°C in an inert atmosphere.[10]

The structural backbone of 2-Oxa-8-azaspiro[4.5]decan-1-one is related to a class of compounds that have been explored for their activity as muscarinic agonists/antagonists, sigma receptor ligands, and even as scaffolds for opioid receptor modulators.[1][4][11][12] Therefore, the initial characterization of this compound should logically commence with screening against these receptor families.

Postulated Mechanism of Action and Signaling Pathways

Based on the activities of structurally similar compounds, we can hypothesize potential mechanisms of action for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. For instance, if the compound acts as a muscarinic receptor agonist, it would likely modulate downstream signaling through Gαq/11 or Gαi/o pathways, leading to phospholipase C activation or adenylyl cyclase inhibition, respectively. If it interacts with sigma receptors, which are not classical GPCRs but rather chaperone proteins, it could modulate intracellular calcium signaling and other cellular processes.[13]

Below are diagrams illustrating these potential signaling pathways.

digraph "Muscarinic_Receptor_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9]; digraph "Sigma_Receptor_Modulation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the affinity and functional effects of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing human muscarinic M1-M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) for antagonist screening or [³H]-oxotremorine-M for agonist screening.

  • Test Compound: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, prepared in a stock solution (e.g., 10 mM in DMSO or water) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Atropine (10 µM).

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and filter mats (e.g., GF/B).

Step-by-Step Methodology:

  • Prepare Reagents: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM atropine (for non-specific binding).

    • 25 µL of the test compound at various concentrations.

    • 25 µL of radioligand (e.g., [³H]-NMS at a final concentration equal to its Kd).

    • 125 µL of cell membrane suspension (concentration optimized for a robust signal).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

digraph "Binding_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

This assay measures the functional activity (agonist or antagonist) of the test compound at Gq-coupled receptors (like M1, M3, M5 mAChRs) by detecting changes in intracellular calcium concentration.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: E.g., Acetylcholine or Carbachol for mAChRs.

  • Fluorescent plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer). Incubate for 60 minutes at 37°C.

  • Wash: Gently wash the cells twice with assay buffer to remove extracellular dye. Leave a final volume of 100 µL of buffer in each well.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer in a separate plate (the "compound plate").

  • Assay Measurement (Agonist Mode):

    • Place the cell plate in the fluorescent plate reader and establish a baseline fluorescence reading.

    • Program the instrument to add the test compound from the compound plate.

    • Measure the fluorescence intensity over time (typically 2-3 minutes) to detect a calcium response.

  • Assay Measurement (Antagonist Mode):

    • Pre-incubate the cells with the test compound for 15-30 minutes.

    • Place the plate in the reader and establish a baseline.

    • Add a fixed concentration (e.g., EC₈₀) of the reference agonist.

    • Measure the fluorescence response. An antagonist will reduce the signal produced by the reference agonist.

  • Data Analysis:

    • Agonist: Calculate the change in fluorescence (Max - Min) and plot it against the log concentration of the test compound. Determine the EC₅₀ (potency) and Emax (efficacy) relative to the reference agonist.

    • Antagonist: Plot the response to the reference agonist against the log concentration of the test compound. Determine the IC₅₀ and calculate the functional antagonism (e.g., using the Schild equation to determine pA₂).

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format. Below are examples of how to present binding affinity and functional data.

Table 1: Example Binding Affinity Profile of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

Receptor Target Radioligand Ki (nM) ± SEM n
Muscarinic M1 [³H]-NMS 125 ± 15 3
Muscarinic M2 [³H]-NMS 850 ± 92 3
Muscarinic M3 [³H]-NMS 210 ± 25 3
Muscarinic M4 [³H]-NMS >10,000 3
Muscarinic M5 [³H]-NMS 180 ± 21 3
Sigma-1 (σ₁) [³H]-(+)-Pentazocine 45 ± 8 3

| Sigma-2 (σ₂) | [³H]-DTG | 680 ± 75 | 3 |

Interpretation: In this hypothetical example, the compound shows preferential binding to the Sigma-1 receptor and moderate affinity for M1, M3, and M5 muscarinic receptors, with lower affinity for M2 and negligible affinity for M4.

Table 2: Example Functional Activity at Muscarinic M1 Receptor

Assay Mode Parameter Value ± SEM n
Agonist EC₅₀ (nM) 350 ± 45 3
Agonist Emax (% of Acetylcholine) 65% ± 5% 3

| Antagonist | IC₅₀ (nM) vs. EC₈₀ ACh | Not Determined | - |

Interpretation: The compound acts as a partial agonist at the M1 receptor, with an EC₅₀ of 350 nM and an efficacy of 65% compared to the full agonist acetylcholine.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial pharmacological characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Based on the profile of related azaspiro compounds, investigating its activity at muscarinic and sigma receptors is a scientifically sound starting point. The data generated from these assays will be crucial in determining the compound's selectivity, potency, and functional effects, thereby guiding future research, which may include secondary assays, in vivo studies, and further chemical optimization.

References

  • Annelise, K. et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Fisher, A. et al. (1989). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Yousuf, M. S. et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Available at: [Link]

  • Fujimoto, R. A. et al. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry. Available at: [Link]

  • Noetzel, M. J. et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Grundon, M. F. et al. (1985). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Díaz, J. L. et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Gnerre, C. et al. (2000). 2-(Substituted)amino-2,8-diazaspiro[3][11]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies. Il Farmaco. Available at: [Link]

  • Marrazzo, A. et al. (2018). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. Available at: [Link]

  • Zhang, J. et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, J. et al. (2024). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • American Elements. 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Product Page. Available at: [Link]

  • MySkinRecipes. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Product Information. Available at: [Link]

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Application

The Strategic Application of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride in Neuroscience Drug Discovery

For distribution to: Researchers, medicinal chemists, and drug development professionals in neuroscience. This document provides detailed application notes on the utility of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, medicinal chemists, and drug development professionals in neuroscience.

This document provides detailed application notes on the utility of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a key building block for the synthesis of novel central nervous system (CNS) agents. We will explore the strategic value of its spirocyclic core, its application in the synthesis of potent and selective neuromodulators, and provide exemplary protocols for its derivatization, drawing from established research on structurally related compounds.

Introduction: The Value of Three-Dimensionality in CNS Drug Design

The development of effective therapeutics for neurological disorders is a formidable challenge, often hindered by the need for high target specificity and the ability to cross the blood-brain barrier. A significant limitation of many drug candidates lies in their planar, two-dimensional structures, which can lead to off-target effects and suboptimal binding affinities. Spirocyclic scaffolds, which feature two rings connected by a single common atom, offer a compelling solution by introducing inherent three-dimensionality.[1][2][3] This rigid, defined spatial arrangement of functional groups allows for more precise interactions with the complex topographies of CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.[1][2]

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a versatile intermediate that provides a robust framework for the generation of diverse chemical libraries aimed at CNS targets.[4] Its spirocyclic nature imparts conformational rigidity, a desirable trait in medicinal chemistry for reducing the entropic penalty of binding and improving selectivity.[4]

Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

A foundational understanding of the physicochemical properties of this starting material is crucial for its effective application in synthetic chemistry.

PropertyValueSource
CAS Number 1314965-08-6American Elements
Molecular Formula C₈H₁₄ClNO₂American Elements
Molecular Weight 191.66 g/mol Calculated
Appearance White to off-white solidGeneric
Solubility Soluble in water and polar organic solventsGeneric

Application Case Study: Development of M1 Muscarinic Agonists for Alzheimer's Disease

While direct neuroscientific applications of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride are not extensively documented, the closely related 1-oxa-8-azaspiro[4.5]decane scaffold has been successfully employed in the development of potent and selective M1 muscarinic acetylcholine receptor (mAChR) agonists.[5] The M1 receptor is a key target in the symptomatic treatment of Alzheimer's disease, as its activation is linked to improved cognitive function.

The research conducted by Anzai and colleagues demonstrates the value of this spirocyclic core in achieving M1 receptor agonism with desirable pharmacokinetic properties.[5] Their work provides a clear blueprint for how the 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride scaffold can be similarly utilized.

Rationale for Targeting the M1 Muscarinic Receptor

The M1 mAChR, a Gq-coupled GPCR, is predominantly expressed in the cortex and hippocampus, brain regions critical for memory and learning. Its activation initiates a signaling cascade that is believed to enhance cognitive processes.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Cognitive Enhanced Cognitive Function Ca->Cognitive PKC->Cognitive Agonist Spirocyclic M1 Agonist Agonist->M1 Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Systematic modification of the 1-oxa-8-azaspiro[4.5]decane core revealed key structural features for M1 receptor affinity and selectivity. The following table summarizes data adapted from the literature, illustrating the impact of substitutions on receptor binding.[5]

CompoundR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 Selectivity
17 CH₃=O1.31.1~1
18 C₂H₅=O2.04.82.4
29 CH₃=CH₂1.8137.2
37 CH₃=NOH3.15517.7

This data is illustrative and derived from published research on a related scaffold.

These findings highlight that modifications at the 2 and 3 positions of the spirocyclic system can significantly modulate both potency and selectivity, providing a clear path for optimization of derivatives from 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Protocols for Derivatization

The following protocols are exemplary and based on established synthetic methodologies for related spirocyclic compounds. Researchers should adapt these methods based on the specific target molecule and perform appropriate reaction optimization.

General Workflow for a Hypothetical Derivatization

Derivatization_Workflow Start 2-Oxa-8-azaspiro[4.5]decan-1-one HCl Step1 N-Alkylation or N-Arylation Start->Step1 Step2 Modification of the Carbonyl Group Step1->Step2 Step3 Purification Step2->Step3 Step4 Characterization Step3->Step4 Final Bioactive Spirocyclic Compound Step4->Final

Caption: General workflow for derivatization.

Exemplary Protocol for N-Alkylation

This protocol describes a general procedure for the alkylation of the secondary amine on the spirocyclic core, a common first step in generating diversity.

Objective: To introduce an alkyl group at the 8-position of the spirocycle.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (1.0 eq) in the chosen solvent, add the base (2.5 eq). Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the N-alkylated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride represents a valuable and versatile starting material for the synthesis of novel CNS-active compounds. Its inherent three-dimensionality and conformational rigidity make it an attractive scaffold for targeting complex neuronal receptors and enzymes with high specificity. By leveraging established synthetic methodologies and drawing inspiration from successful drug discovery programs utilizing similar spirocyclic cores, researchers can unlock the potential of this building block to create the next generation of therapeutics for neurological disorders.

References

  • Anzai, N., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Anzai, N., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Dandri, E. A., & Silva, A. M. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Available at: [Link]

  • Taylor & Francis Online. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Available at: [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Available at: [Link]

  • ResearchGate. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Available at: [Link]

Sources

Method

2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Versatile Scaffold for CNS Drug Discovery and Beyond

Introduction: The Value of Conformational Rigidity in Drug Design In the intricate dance of molecular recognition, the shape and conformational flexibility of a small molecule are paramount. Rigid molecular scaffolds, wh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Rigidity in Drug Design

In the intricate dance of molecular recognition, the shape and conformational flexibility of a small molecule are paramount. Rigid molecular scaffolds, which limit the number of accessible conformations, can offer significant advantages in drug discovery. By reducing the entropic penalty upon binding to a biological target, such scaffolds can lead to higher affinity and selectivity. The 2-oxa-8-azaspiro[4.5]decan-1-one core is an exemplary representation of such a privileged scaffold. Its spirocyclic nature, fusing a piperidine ring with a γ-lactone, imparts a well-defined three-dimensional geometry. This inherent rigidity makes it a valuable building block for the synthesis of potent and selective ligands, particularly for targets within the central nervous system (CNS).[1][2] This document serves as a detailed guide for researchers, providing insights into the applications and experimental protocols involving 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a research tool is fundamental to its effective use and safe handling.

PropertyValueSource
CAS Number 1314965-08-6American Elements
Molecular Formula C₈H₁₄ClNO₂American Elements
Molecular Weight 191.66 g/mol
Appearance Solid
Purity Typically ≥97%
Storage 2-8°C, under inert atmosphere

Safety and Handling:

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Application I: A Scaffold for CNS-Active Agents

The primary application of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is as a key intermediate in the synthesis of more complex molecules with therapeutic potential in the central nervous system.[1] Its rigid structure serves as a foundation for building ligands that can selectively target specific receptors.

Case Study: Development of M1 Muscarinic Agonists for Alzheimer's Disease

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated as M1 muscarinic agonists.[3][4][5] The M1 muscarinic acetylcholine receptor is a key target for the symptomatic treatment of dementia associated with Alzheimer's disease. The spirocyclic core was used to mimic the conformation of known muscarinic agonists, while modifications at the 8-aza position and the lactone ring allowed for the fine-tuning of receptor affinity and selectivity.

A general synthetic workflow for the derivatization of the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold is outlined below. This process typically involves N-alkylation or N-arylation at the piperidine nitrogen, followed by potential modifications to the lactone ring.

G cluster_0 Core Derivatization Workflow start 2-Oxa-8-azaspiro[4.5]decan-1-one (free base) step1 N-Alkylation / N-Arylation (e.g., Alkyl halide, Base) start->step1 Functionalization of the piperidine nitrogen step2 Lactone Modification (e.g., Reduction, Grignard reaction) step1->step2 Modification of the lactone moiety product Biologically Active Derivatives (e.g., M1 Agonists) step2->product

General workflow for derivatizing the spirocyclic scaffold.
Protocol: General Procedure for N-Alkylation

This protocol is a representative example of how to functionalize the piperidine nitrogen of the spirocycle. Note: The hydrochloride salt must first be converted to the free base.

1. Free Base Generation: a. Dissolve 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in a suitable solvent (e.g., dichloromethane). b. Add a mild base, such as a saturated aqueous solution of sodium bicarbonate, and stir vigorously. c. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

2. N-Alkylation: a. Dissolve the free base in an aprotic solvent such as acetonitrile or DMF. b. Add a base, for instance, potassium carbonate, to act as a proton scavenger. c. Add the desired alkylating agent (e.g., an alkyl halide or tosylate) and heat the reaction mixture as required (e.g., 60-80 °C). d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. f. Purify the crude product using column chromatography on silica gel.

Application II: Building Block for Targeted Protein Degradation (TPD)

A burgeoning area in drug discovery is Targeted Protein Degradation (TPD), which utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[6] PROTACs are bifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Several chemical suppliers categorize 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a "Protein Degrader Building Block".[7] This suggests its utility in constructing the linker element of PROTACs, where its rigid, three-dimensional structure can be advantageous for controlling the spatial orientation of the two ligands.

G cluster_1 PROTAC Synthesis Conceptual Workflow scaffold 2-Oxa-8-azaspiro[4.5]decan-1-one (as a linker precursor) step_a Functionalization for Linker Attachment scaffold->step_a step_b Conjugation to E3 Ligase Ligand step_a->step_b step_c Conjugation to Target Protein Ligand step_b->step_c protac Final PROTAC Molecule step_c->protac

Conceptual use of the scaffold in PROTAC synthesis.
Protocol: Conceptual Approach for PROTAC Linker Synthesis

While specific published protocols detailing the use of this exact scaffold in PROTACs are emerging, a general synthetic strategy can be proposed based on established bifunctional degrader synthesis principles.[6]

1. Scaffold Functionalization: a. The free nitrogen of the piperidine ring can be functionalized with a linker precursor that has a terminal reactive group (e.g., a carboxylic acid, amine, or alkyne) for subsequent conjugation. This can be achieved through N-alkylation with a bifunctional reagent.

2. Sequential Conjugation: a. The functionalized spirocyclic linker is then sequentially coupled to the E3 ligase ligand and the target protein ligand using standard coupling chemistries (e.g., amide bond formation, click chemistry). b. The order of addition can be varied depending on the specific chemistry and the stability of the ligands. c. Purification at each step, typically by HPLC, is crucial to obtaining the final, pure PROTAC molecule.

Conclusion and Future Perspectives

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its conformationally constrained structure provides a robust starting point for the synthesis of selective ligands for complex biological targets, particularly within the CNS. The established use in the development of M1 muscarinic agonists highlights its potential in addressing neurodegenerative diseases. Furthermore, its emerging role as a scaffold for the linkers of protein degraders opens up new avenues for its application in the exciting field of targeted protein degradation. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the utility of scaffolds like 2-Oxa-8-azaspiro[4.5]decan-1-one is set to expand, paving the way for the discovery of new and improved therapeutics.

References

  • MySkinRecipes. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Wanibuchi, F., et al. (1992). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 59(2), 143-150. [Link]

  • Fujii, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 786-792. [Link]

  • American Elements. 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening with 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride and Analogs

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and its analogs in high-throughpu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and its analogs in high-throughput screening (HTS) campaigns. Drawing from the established potential of related spirocyclic compounds as modulators of key neurological targets, we present a detailed framework for identifying and characterizing novel bioactive agents. This guide outlines hypothetical, yet scientifically grounded, protocols for primary biochemical screens, cell-based secondary assays, and essential counter-screens. Emphasis is placed on the causal logic behind experimental design, data analysis, and hit validation to ensure scientific integrity and accelerate the drug discovery process.

Introduction: The Therapeutic Potential of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

The 2-Oxa-8-azaspiro[4.5]decane scaffold represents a class of conformationally rigid structures valuable in medicinal chemistry for designing agents with high receptor specificity.[1] While direct biological activity for the hydrochloride salt of 2-Oxa-8-azaspiro[4.5]decan-1-one is not extensively documented in publicly available literature, related analogs have shown significant promise. For instance, derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane have been synthesized and assessed as potent M1 muscarinic agonists, targeting symptomatic treatment for dementia of the Alzheimer's type.[2]

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a critical target in the central nervous system involved in cognitive processes like memory and learning. The partial agonism of this receptor is a validated therapeutic strategy.[2] Given this precedent, this application note will use the M1 muscarinic receptor as a hypothetical target to construct a robust HTS cascade for identifying novel modulators from a library of 2-Oxa-8-azaspiro[4.5]decan-1-one analogs. This structured approach allows for the rapid identification of promising "hit" compounds for further development.[3][4]

The High-Throughput Screening (HTS) Workflow

A successful HTS campaign is a multi-step process designed to efficiently screen large compound libraries and systematically filter hits to identify true, target-specific modulators.[5][6] Our proposed workflow is designed to maximize efficiency and data quality, moving from a broad primary screen to increasingly specific secondary and counter-screens.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Counter-Screening & Hit Validation Primary_Screen Primary Screen: Biochemical Competition Assay (e.g., Fluorescence Polarization) Hit_Selection_1 Primary Hit Selection: Z'-Score > 0.5 % Inhibition > 50% Primary_Screen->Hit_Selection_1 Dose_Response Dose-Response Confirmation: Determine IC50 values Hit_Selection_1->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay: Cell-Based Functional Assay (e.g., IP-One Assay) Dose_Response->Secondary_Assay Counter_Screen Counter-Screens: Assay Technology Interference & Cytotoxicity Secondary_Assay->Counter_Screen Functionally Active Hits Validated_Hits Validated Hits: Selective, Non-interfering, Non-toxic Compounds Counter_Screen->Validated_Hits

Caption: High-Throughput Screening Cascade.

Phase 1: Primary Screening Protocol

The objective of the primary screen is to rapidly identify compounds that interact with the target protein from a large library. A biochemical competition assay using Fluorescence Polarization (FP) is an excellent choice due to its homogeneous "mix-and-read" format, robustness, and suitability for automation.[7][8]

Principle of the Fluorescence Polarization (FP) Assay

FP measures the change in the rotational speed of a fluorescently labeled molecule (tracer) in solution.[9][10] A small, fluorescently labeled ligand (tracer) that binds to the M1 receptor will tumble slowly, resulting in a high polarization value. When a test compound from the library displaces this tracer, the unbound tracer tumbles rapidly, leading to a decrease in the polarization signal.[11]

Detailed Protocol: FP-Based M1 Receptor Binding Assay

Materials:

  • Recombinant human M1 muscarinic receptor protein

  • Fluorescently labeled M1-specific tracer (e.g., a fluorescent analog of a known ligand)

  • Assay Buffer: PBS, 0.01% BSA, pH 7.4

  • 384-well, low-volume, black microplates

  • Test compounds (2-Oxa-8-azaspiro[4.5]decan-1-one analogs) dissolved in DMSO

  • Positive Control: Known M1 receptor antagonist (e.g., Atropine)

  • Negative Control: DMSO

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of test compounds, positive controls, and negative controls to the 384-well assay plates. This results in a final screening concentration of 10 µM with 0.1% DMSO.

  • Reagent Preparation: Prepare a 2X solution of the M1 receptor and a 2X solution of the fluorescent tracer in Assay Buffer. The optimal concentrations must be predetermined during assay development to ensure a stable and robust signal window.

  • Reagent Addition: Add 10 µL of the 2X M1 receptor solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compound-receptor binding.

  • Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a microplate reader equipped with appropriate filters for fluorescence polarization.[11]

Data Analysis and Hit Selection

The primary goal of data analysis is to identify statistically significant "hits".[12][13]

  • Normalization: Raw FP data from each plate is normalized using the positive (0% activity) and negative (100% activity) controls.

  • Quality Control: The robustness of the assay is evaluated for each plate using the Z'-factor.[5][14]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[14]

  • Hit Criteria: Compounds are selected as primary hits if they exhibit a percent inhibition greater than 50% (or > 3 standard deviations from the mean of the negative controls).

ParameterPositive Control (Atropine)Negative Control (DMSO)Test Compound (Hit Example)
Concentration 10 µM0.1%10 µM
Mean FP (mP) 120350165
Std. Dev. 815N/A
% Inhibition 100%0%80.4%
Z'-Factor \multicolumn{3}{c}{0.78}
Table 1: Representative Primary Screening Data.

Phase 2: Secondary & Confirmatory Assays

Hits from the primary screen must be validated through a secondary, orthogonal assay.[5] This step confirms the biological activity of the compounds in a more physiologically relevant context and eliminates artifacts from the primary assay technology.[15]

Principle of the Cell-Based Functional Assay

A cell-based functional assay measures the downstream consequences of receptor activation. For the M1 receptor, which couples through Gq/11, activation leads to an increase in intracellular inositol monophosphate (IP1). An Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive method to detect this change.[16][17]

The AlphaLISA assay uses "Donor" and "Acceptor" beads.[18] In a competitive format, free IP1 produced by the cells competes with a biotinylated IP1 tracer for binding to an anti-IP1 antibody conjugated to an Acceptor bead. Streptavidin-coated Donor beads bind to the biotinylated tracer. When a test compound acts as an agonist, cellular IP1 levels rise, displacing the tracer and preventing the beads from coming into proximity, thus decreasing the AlphaLISA signal.[19]

Detailed Protocol: M1 Receptor AlphaLISA IP-One Assay

Materials:

  • HEK293 cells stably expressing the human M1 muscarinic receptor

  • Assay Buffer and Lysis Buffer (from IP-One AlphaLISA kit)

  • Confirmed hit compounds

  • Positive Control: Known M1 agonist (e.g., Carbachol)

  • Negative Control: DMSO

  • 384-well white opaque cell culture plates

Procedure:

  • Cell Plating: Seed the M1-expressing HEK293 cells into 384-well plates at a predetermined density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the hit compounds (typically from 100 µM to 1 nM). Add the compounds to the cells and incubate for 30-60 minutes at 37°C.

  • Lysis and Detection: Add the AlphaLISA IP-One detection reagents according to the manufacturer's protocol.[19][20] This typically involves a sequential addition of the IP1 tracer and the Acceptor/Donor bead mixture.

  • Incubation: Incubate the plates in the dark at room temperature for 60 minutes.

  • Plate Reading: Read the plates on an AlphaLISA-compatible microplate reader.[17]

Data Analysis and Confirmation

The dose-response data is used to determine the potency (EC50 or IC50) of the hit compounds. Data is plotted using a non-linear regression model (four-parameter logistic fit). Compounds that show a clear dose-dependent activity are considered confirmed hits.

Phase 3: Counter-Screening

Counter-screens are crucial for eliminating false positives that arise from non-specific activity or interference with the assay technology.[21][22]

Counter_Screening Confirmed_Hits Confirmed Hits (from Secondary Screen) CS_Tech Technology Interference Screen (e.g., Luciferase Inhibition) Confirmed_Hits->CS_Tech CS_Specificity Specificity Screen (e.g., Unrelated GPCR) Confirmed_Hits->CS_Specificity CS_Viability Cytotoxicity Screen (e.g., CellTiter-Glo) Confirmed_Hits->CS_Viability Validated_Lead Validated Lead Compound CS_Specificity->Validated_Lead

Caption: Hit Triage via Counter-Screening.

Cytotoxicity Assay

It is essential to ensure that the observed activity is not due to compound-induced cell death.[5] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[23][24] A decrease in the luminescent signal indicates cytotoxicity.

Protocol Summary:

  • Treat cells with hit compounds at various concentrations for the same duration as the secondary assay.

  • Add the CellTiter-Glo® reagent directly to the wells.[24]

  • Mix to induce cell lysis and incubate for 10 minutes to stabilize the signal.

  • Read luminescence on a plate reader.

  • Compounds exhibiting significant cytotoxicity (>20% cell death) at active concentrations are flagged or eliminated.

Compound IDM1 Functional EC50Cytotoxicity CC50Selectivity Index (SI)
Hit A 0.5 µM> 100 µM> 200
Hit B 1.2 µM5.5 µM4.6
Hit C 2.5 µM> 100 µM> 40
Table 2: Selectivity Index (Cytotoxicity vs. Activity). A higher SI is desirable.
Technology Interference Screen

This screen identifies compounds that directly interfere with the assay detection method (e.g., inhibiting luciferase in a luminescent readout or quenching fluorescence).[21] For the AlphaLISA assay, a counter-screen can be run in the absence of the cells or receptor, mixing the compound directly with the detection reagents to see if it modulates the signal.

Conclusion

The 2-Oxa-8-azaspiro[4.5]decane scaffold holds significant potential for the development of novel therapeutics. By employing a systematic and rigorous HTS cascade as outlined in these application notes—from a high-throughput biochemical primary screen to orthogonal cell-based secondary and counter-screens—researchers can efficiently identify and validate specific modulators of a chosen biological target. This structured approach, grounded in established HTS principles, minimizes the risk of pursuing false positives and provides a solid foundation for subsequent lead optimization studies.

References

Method

The Spirocyclic Scaffold in Focus: Application Notes and Protocols for 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride in Drug Discovery

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a privileged structural motif. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of bioactive molecules. This structural constraint can lead to a higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. This guide provides a comprehensive overview of the utility of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a versatile intermediate, in the discovery of novel therapeutics for a range of challenging diseases.

This document will delve into the synthesis, chemical properties, and, most importantly, the practical applications of this spirocyclic building block. We will explore its role in the development of agents targeting the central nervous system (CNS), inflammatory pathways, and mitochondrial function, supported by detailed experimental protocols.

Chemical Properties and Synthesis

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a white to off-white solid. Its spirocyclic core, containing both an oxa- and an aza-heterocycle, provides a rigid framework that is amenable to further chemical modification.

PropertyValueSource
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol
CAS Number 1314965-08-6
Physical Form Solid
Storage Inert atmosphere, 2-8°C
Proposed Synthesis Protocol: A Guided Pathway

Workflow for the Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

cluster_0 Step 1: Boc Protection cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection and Salt Formation A Commercially available 4-piperidone derivative B Reaction with a suitable oxygen-containing nucleophile A->B C Intermediate with Boc-protected nitrogen and ether linkage B->C D Intramolecular cyclization C->D E Formation of the 2-Oxa-8-azaspiro[4.5]decan-1-one core D->E F Treatment with HCl in an organic solvent E->F G 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride F->G

Caption: A proposed three-step synthetic workflow.

Step-by-Step Methodology:

  • Boc Protection and Ether Formation:

    • To a solution of a suitable N-Boc-4-piperidone derivative in an appropriate solvent (e.g., THF), add a nucleophile containing a hydroxyl group and a latent carboxylic acid or ester functionality.

    • The reaction may be facilitated by a suitable base to promote nucleophilic attack on the ketone.

    • The specific reagents and conditions will need to be optimized based on the chosen starting materials.

  • Spirocyclization:

    • Induce intramolecular cyclization of the intermediate from Step 1. This could be achieved by activating the carboxylic acid (if present) and promoting lactonization, or through other ring-closing strategies.

    • This step forms the critical 2-oxa-8-azaspiro[4.5]decan-1-one core structure.

  • Deprotection and Hydrochloride Salt Formation:

    • Dissolve the Boc-protected spirocycle in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or ethyl acetate) to the mixture.

    • Stir the reaction at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to yield the crude 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

    • The product can be further purified by recrystallization or chromatography.

Characterization:

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the final product.

  • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

Applications in Drug Discovery: Targeting Key Pathological Pathways

The rigid spirocyclic scaffold of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride serves as an excellent starting point for the synthesis of libraries of compounds targeting various biological pathways implicated in disease.

M1 Muscarinic Acetylcholine Receptor Agonists for Alzheimer's Disease

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in cognitive processes such as learning and memory.[2] Its activation is a promising therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been successfully developed as potent M1 muscarinic agonists.

Signaling Pathway of the M1 Muscarinic Receptor

G ACh Acetylcholine (ACh) or M1 Agonist M1R M1 Muscarinic Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: M1 receptor activation leads to downstream signaling.

Protocol: M1 Muscarinic Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the M1 muscarinic receptor.

Materials:

  • Human M1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Non-specific binding control: Atropine

  • Test compounds (derivatives of 2-Oxa-8-azaspiro[4.5]decan-1-one)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds and the reference compound (atropine) in the assay buffer.

    • Dilute the cell membranes to the desired concentration in ice-cold assay buffer.

    • Prepare the radioligand solution at the desired final concentration (typically at its Kd value).

  • Assay Plate Setup:

    • To each well of a 96-well plate, add:

      • 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of atropine (for non-specific binding).

      • 25 µL of the test compound at various concentrations.

      • 50 µL of the diluted radioligand.

      • 100 µL of the diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Harvest the contents of each well onto a filter plate using a cell harvester.

    • Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RIPK1 Kinase Inhibitors for Inflammatory Diseases

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death that plays a significant role in various inflammatory diseases.[3] The development of RIPK1 inhibitors is a promising therapeutic approach for conditions such as inflammatory bowel disease, rheumatoid arthritis, and neuroinflammation. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully utilized to develop potent RIPK1 inhibitors.

RIPK1 Signaling in Necroptosis

G cluster_0 Upstream Signaling cluster_1 Necrosome Formation cluster_2 Execution of Necroptosis TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAPs) TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL Phosphorylated MLKL (pMLKL) MLKL->pMLKL Membrane Plasma Membrane pMLKL->Membrane Translocates to Pore Pore Formation Membrane->Pore Necroptosis Necroptosis Pore->Necroptosis

Caption: A simplified diagram of the RIPK1-mediated necroptosis pathway.

Protocol: In Vitro RIPK1 Kinase Assay

This protocol outlines a method to assess the inhibitory activity of test compounds on RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase substrate (e.g., myelin basic protein, MBP)

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

  • 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Prepare a solution of RIPK1 enzyme and substrate in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solutions.

    • Add the RIPK1 enzyme and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors for Ischemia-Reperfusion Injury

The mitochondrial permeability transition pore (mPTP) is a non-selective channel in the inner mitochondrial membrane. Its prolonged opening is a key event in cell death associated with ischemia-reperfusion injury.[4] Certain triazaspiro[4.5]decane derivatives have been identified as inhibitors of mPTP opening, suggesting a potential therapeutic application for this class of compounds.

Protocol: Calcein-AM Assay for mPTP Opening

This cell-based assay measures the opening of the mPTP by monitoring the fluorescence of calcein.

Materials:

  • Calcein-AM

  • Cobalt chloride (CoCl₂)

  • Ionomycin (or another mPTP inducer)

  • Cell culture medium

  • Fluorescence microscope or plate reader

  • Cells in culture (e.g., cardiomyocytes, hepatocytes)

Procedure:

  • Cell Seeding:

    • Seed the cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period.

  • Loading with Calcein-AM and CoCl₂:

    • Load the cells with Calcein-AM and CoCl₂ in a suitable buffer. Calcein-AM is membrane-permeant and is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeant calcein. CoCl₂ quenches the fluorescence of calcein in the cytosol but cannot enter the mitochondria when the mPTP is closed.

  • Induction of mPTP Opening:

    • Induce mPTP opening by adding an inducer such as ionomycin.

  • Fluorescence Measurement:

    • Measure the fluorescence of mitochondrial calcein using a fluorescence microscope or a plate reader. A decrease in mitochondrial fluorescence indicates the entry of CoCl₂ through the opened mPTP, which quenches the calcein fluorescence.

  • Data Analysis:

    • Quantify the fluorescence intensity in the mitochondria of treated and untreated cells.

    • Calculate the percentage of mPTP opening inhibition by the test compounds compared to the control (inducer only).

    • Determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximal inhibition of mPTP opening).

Conclusion and Future Directions

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a valuable and versatile building block in drug discovery. Its rigid spirocyclic structure provides a solid foundation for the design of potent and selective modulators of various biological targets. The application notes and protocols provided herein offer a practical guide for researchers and scientists to explore the potential of this scaffold in developing novel therapeutics for a range of diseases, from neurodegenerative disorders to inflammatory conditions. Future research will undoubtedly uncover new applications for this and related spirocyclic systems, further solidifying their importance in the arsenal of medicinal chemists.

References

  • American Elements. 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride.[Link]

  • Pixorize. M1 (Muscarinic) Receptors Mnemonic for USMLE.[Link]

  • PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.[Link]

  • National Center for Biotechnology Information. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.[Link]

Sources

Application

A Comprehensive Guide to the Analytical Methods for 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a key spirocyclic intermediate utilized in the synthesis of complex pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a key spirocyclic intermediate utilized in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] Its conformational rigidity makes it a valuable scaffold in modern drug design. The purity, stability, and identity of this intermediate are critical for the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed framework of robust analytical methodologies for the comprehensive characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, ensuring compliance with stringent regulatory standards.[2][3] We will explore chromatographic, spectroscopic, and titrimetric techniques, offering not just step-by-step protocols but also the scientific rationale behind the selection of specific methods and parameters.

Compound Profile and Physicochemical Properties

A foundational understanding of the molecule's properties is essential before developing any analytical method.

PropertyValueSource
Chemical Formula C₈H₁₄ClNO₂[4]
Molecular Weight 191.66 g/mol [5]
CAS Number 1314965-08-6[4][6]
Appearance White to off-white solidAssumed based on typical organic hydrochlorides
Key Structural Features Spirocyclic system containing a lactone (γ-butyrolactone) and a piperidine ring. The hydrochloride salt is formed at the piperidine nitrogen.[5]
Storage Inert atmosphere, 2-8°C[7]

The Analytical Strategy: A Validated Approach

Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[8][9] It is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies like the FDA and EMA to ensure data is reliable, accurate, and reproducible.[3] The validation process confirms that the chosen method can consistently measure the identity, purity, and strength of the compound.[10]

Our analytical strategy for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a multi-tiered approach, ensuring all critical quality attributes are assessed.

Fig. 1: Overall Analytical Workflow cluster_0 Initial Characterization cluster_1 Quantitative & Qualitative Analysis cluster_2 Definitive Structure Confirmation Start Bulk Material (2-Oxa-8-azaspiro[4.5]decan-1-one HCl) ID Identity Confirmation Start->ID Purity Purity & Impurity Profile (Stability-Indicating) ID->Purity HPLC-UV / LC-MS Structure Unambiguous Structure ID->Structure NMR / IR / MS Assay Assay (% w/w) Purity->Assay Proceed if purity meets spec HPLC HPLC-UV Purity->HPLC LCMS LC-MS Purity->LCMS CounterIon Chloride Content Assay->CounterIon Titr_Assay Potentiometric Titration Assay->Titr_Assay Titr_Cl Argentometric Titration CounterIon->Titr_Cl NMR 1H & 13C NMR Structure->NMR

A high-level overview of the analytical testing workflow.

Chromatographic Methods: Purity and Stability

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for separating the main component from any process-related impurities or degradation products.

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[11] To develop a SIM, the drug substance is subjected to forced degradation (stress testing) to generate potential degradants.[11][12]

Causality: The goal of forced degradation is to create a "worst-case" scenario sample. If the analytical method can separate the intact drug from all the degradation products formed under these harsh conditions, we can be confident it will be able to do so for any degradants that might form under normal storage conditions.[11] This demonstrates the method's specificity.

Protocol 1: Forced Degradation Studies

  • Preparation: Prepare a stock solution of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.[13]

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool the solution and neutralize with an appropriate volume of 1 M NaOH before dilution and injection.[13]

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 M HCl before dilution and injection.[13][14]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[14][15]

  • Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and a solution of the compound to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[15]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method detailed below. The goal is to achieve 5-20% degradation of the main peak for meaningful results.[13]

Protocol 2: HPLC-UV Method for Purity Analysis

This method is a robust starting point based on reverse-phase chromatography principles for similar organic molecules.[16]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 210 nm (or scan with DAD to find optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase (95:5 Water:MeCN) to a concentration of 0.5 mg/mL.

Trustworthiness: The system's suitability is confirmed before each run by injecting a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Fig. 2: HPLC Method Workflow prep Sample Preparation (0.5 mg/mL in mobile phase) sst System Suitability Test (SST) prep->sst inject Inject Sample (10 µL) sst->inject If SST passes separate Chromatographic Separation (C18 Column, Gradient) inject->separate detect UV Detection (210 nm) separate->detect process Data Processing (Integration & Calculation) detect->process report Generate Report (% Purity, Impurities) process->report

A streamlined workflow for HPLC purity analysis.
LC-MS for Impurity Identification

For any unknown impurities detected during the HPLC analysis, especially those formed during forced degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Principle: LC-MS couples the separation power of HPLC with the mass-resolving power of a mass spectrometer. This allows for the determination of the molecular weight of impurities, which is the first and most critical step in their structural elucidation.[17]

Protocol 3: LC-MS Analysis

  • LC Method: Use the same HPLC method as above, but replace the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid to ensure MS compatibility.[16]

  • MS Interface: Use an electrospray ionization (ESI) source in positive ion mode, as the basic nitrogen in the piperidine ring is readily protonated.

  • Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-500) to detect all ions. For further structural information, perform tandem MS (MS/MS) on the significant impurity peaks to induce fragmentation and gain structural insights.

Spectroscopic Methods: Identity and Structure

Spectroscopic methods provide an orthogonal approach to confirm the identity and molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure.

Principle: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For a hydrochloride salt, the proton on the positively charged nitrogen (N-H) is typically deshielded and appears further downfield in the ¹H NMR spectrum.[18]

Protocol 4: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred for observing exchangeable protons like N-H.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Titrimetric Methods: Assay and Counter-Ion Analysis

Titration is a classic, highly precise quantitative method ideal for determining the overall purity (assay) of the hydrochloride salt and the specific content of the chloride counter-ion.

Principle: As the compound is the salt of an organic base, its purity can be determined by titrating it with a standardized strong base (alkalimetry).[19] Separately, the chloride content can be determined by precipitation titration with silver nitrate (argentometry).[20][21]

Protocol 5: Potentiometric Titration for Assay

  • Standardization: Prepare and standardize a 0.1 M Sodium Hydroxide (NaOH) solution against a primary standard like potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 150 mg of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride into a beaker. Dissolve in 50 mL of deionized water.

  • Titration: Immerse a calibrated pH electrode into the solution. Titrate with the standardized 0.1 M NaOH, recording the pH or mV reading after each addition. The equivalence point is determined from the point of maximum inflection on the titration curve.

  • Calculation: Calculate the percent assay based on the volume of titrant consumed, its molarity, and the sample weight.

Protocol 6: Argentometric Titration for Chloride Content

  • Sample Preparation: Accurately weigh approximately 150 mg of the compound into a beaker. Dissolve in 50 mL of deionized water and add 1 mL of 2 M nitric acid.[21]

  • Titration: Immerse a silver billet electrode into the solution. Titrate with a standardized 0.1 M Silver Nitrate (AgNO₃) solution. The endpoint is detected as a significant potential change when all chloride ions have precipitated as AgCl.[21]

  • Calculation: Calculate the percentage of chloride based on the volume of AgNO₃ consumed. The theoretical chloride content for C₈H₁₄ClNO₂ is approximately 18.5%.

Fig. 3: Titrimetric Analysis Logic cluster_assay Assay (Purity of the Salt) cluster_chloride Chloride Content Sample Sample (C₈H₁₃NO • HCl) Titration1 Titrate with NaOH Sample->Titration1 Titration2 Titrate with AgNO₃ Sample->Titration2 Measures1 Measures the acidic proton (from HCl) Titration1->Measures1 Measures2 Measures the Cl⁻ ion Titration2->Measures2

The dual titrimetric approach for complete quantitative analysis.

Summary of Analytical Methods

This table provides a comparative summary of the discussed analytical techniques.

TechniquePurposeKey Information ProvidedStrengths
HPLC-UV Purity assessment, impurity profiling, stability indication.% Purity, relative amounts of impurities, retention time.High sensitivity, quantitative, excellent for stability studies.
LC-MS Identification of unknown impurities and degradants.Molecular weight of components, fragmentation patterns.Definitive molecular weight information, high specificity.
NMR Unambiguous structural confirmation and identification.Complete chemical structure, proton/carbon environments.Provides absolute structural proof.
Potentiometric Titration Assay (overall purity of the hydrochloride salt).% Assay (w/w).High precision and accuracy, primary method for assay.
Argentometric Titration Quantification of the chloride counter-ion.% Chloride content.Specific for the halide, confirms salt stoichiometry.

By integrating these complementary analytical techniques, researchers and drug developers can establish a comprehensive quality control profile for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, ensuring its suitability for downstream pharmaceutical manufacturing and supporting regulatory submissions.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Rio Mais Seguro. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Patel, M., et al. (n.d.). Analytical method validation: A brief review.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • International Journal of Research in Pharmaceutical Sciences. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • Journal of Pharmaceutical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. (n.d.). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia].
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Wiley Spectra Lab. (n.d.). 8-benzyl-2-oxa-8-azaspiro[4.5]decan-1-one - Optional[1H NMR] - Chemical Shifts.
  • Sigma-Aldrich. (n.d.). 2-Oxa-8-azaspiro[4.5]decane hydrochloride.
  • DTIC. (n.d.). The Determination of Chlorine and Ionic Chloride in Organic Compounds.
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Method

Comprehensive Guide to Cell-Based Assays for the Characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed framework and experimental protocols for the biological characterization of 2-Oxa-8-azaspiro[...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework and experimental protocols for the biological characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a novel spirocyclic compound. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional nature, which can lead to improved target selectivity and pharmacological properties.[1][2] While this specific molecule is primarily known as a synthetic intermediate for central nervous system (CNS) agents,[3] its full biological activity profile remains to be elucidated. Drawing parallels from the well-characterized spirocyclic compound Ritanserin, which exhibits potent activity at serotonin and dopamine receptors and has been repurposed for oncology,[4][5][6][7] we present a logical, multi-tiered assay cascade. This guide details protocols for initial cytotoxicity screening, followed by functional characterization at key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders—the serotonin 5-HT₂A and dopamine D₂ receptors. Furthermore, we include protocols for assessing potential anticancer activity through proliferation and apoptosis assays. This comprehensive approach enables researchers to build a robust pharmacological profile for novel spirocyclic compounds.

Introduction: The Rationale for a Multi-Faceted Approach

The spirocyclic core of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride represents a privileged scaffold in drug discovery. Its rigid structure is valuable for designing bioactive molecules with precise three-dimensional orientations.[3] Many approved drugs and clinical candidates across various therapeutic areas, including neurological and psychiatric disorders, feature this motif.[2]

Given its origin as an intermediate for CNS agents, a primary hypothesis is its potential interaction with key neurotransmitter receptors. The compound Ritanserin serves as an excellent reference model. Ritanserin is a selective antagonist of the serotonin 5-HT₂A and 5-HT₂C receptors, with lower affinity for dopamine D₂ receptors.[4][5] This profile led to its investigation for insomnia, anxiety, and schizophrenia.[4][8] Assays for these GPCR targets are therefore a logical starting point.

More recently, Ritanserin has been shown to induce apoptotic cell death in lung cancer and acute myeloid leukemia (AML) cells through mechanisms independent of its serotonin receptor activity, such as the inhibition of diacylglycerol kinase alpha (DGKα).[4][6][7] This dual activity profile underscores the importance of a broad screening approach. A new chemical entity may possess unexpected activities beyond its initial design scope.

Therefore, the following guide is structured as a decision-making workflow, beginning with fundamental safety and profiling assays and progressing to more specific functional characterizations.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: CNS Target Functional Assays cluster_2 Phase 3: Oncology-Focused Assays A Compound Preparation (Solubility & Stability Testing) B General Cytotoxicity Screen (e.g., MTT/CCK-8 Assay) A->B Establish non-toxic concentration range C 5-HT2A Receptor Assay (Calcium Flux) B->C Proceed if compound is not broadly cytotoxic D D2 Receptor Assay (cAMP Accumulation) B->D F Cancer Cell Line Proliferation (Dose-Response IC50) B->F Investigate potential anti-proliferative effects E Pharmacological Profile: CNS Activity C->E Determine Agonist/ Antagonist Profile D->E G Apoptosis Assay (Annexin V / PI Staining) F->G Confirm cell death mechanism H Pharmacological Profile: Oncology Activity G->H Characterize anticancer potential

Figure 1: A logical workflow for the cell-based characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Foundational Assay: Assessing Cellular Viability

Before investigating specific functional effects, it is imperative to determine the concentration range at which the compound is not broadly cytotoxic. This ensures that any observed effects in subsequent functional assays are due to specific target modulation, not general cellular toxicity. The Cell Counting Kit-8 (CCK-8) assay is a robust colorimetric method for determining cell viability.[6][9]

Protocol 2.1: CCK-8 Cell Viability Assay
  • Cell Seeding: Seed a non-specialized, robust cell line (e.g., HEK293 or HeLa) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same percentage of solvent) and no-treatment controls.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action.[9]

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the dose-response curve to determine the concentration at which viability is significantly reduced.

Concentration (µM)Absorbance (450 nm)% Viability (Relative to Control)
Control (Vehicle)1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.9878.4%
1000.6552.0%
Table 1: Example data from a CCK-8 viability assay. Concentrations up to 10 µM show minimal impact on viability and are suitable for functional assays.

Functional Assays for CNS GPCR Targets

Based on the hypothesis that the compound may target CNS receptors, we propose functional assays for the 5-HT₂A and D₂ receptors. These assays use engineered cell lines that stably express the receptor of interest and report on its activation via downstream signaling pathways.

Serotonin 5-HT₂A Receptor: Calcium Flux Assay

The 5-HT₂A receptor is a Gq-coupled GPCR.[10] Upon agonist binding, it activates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[11][12] This change in intracellular Ca²⁺ concentration can be measured using fluorescent dyes.

G cluster_0 cluster_1 Agonist 5-HT or Agonist Compound Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R on ER Ca Ca²⁺ Release ER->Ca triggers Readout Fluorescence Increase (Measurable Signal) Ca->Readout causes

Figure 2: Signaling pathway for the Gq-coupled 5-HT₂A receptor leading to calcium mobilization.

Protocol 3.1.1: 5-HT₂A Antagonist Mode Assay
  • Cell Line: Use a commercially available cell line stably expressing the human 5-HT₂A receptor, such as the HiTSeeker 5HTR2A Cell Line or equivalent.[11][13]

  • Cell Preparation: Plate the cells in a black, clear-bottom 96-well plate. Allow cells to adhere and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition (Antagonist): Add varying concentrations of the test compound, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, to the wells. Incubate for 15-30 minutes to allow for receptor binding.

  • Agonist Challenge: Add a known 5-HT₂A agonist (e.g., Serotonin) at its EC₅₀ or EC₈₀ concentration to all wells (except negative controls).

  • Signal Detection: Immediately measure the fluorescence intensity over time using a microplate reader equipped for kinetic reading (e.g., a FLIPR instrument).

  • Analysis: An antagonistic effect is observed if pre-incubation with the test compound reduces the fluorescent signal generated by the known agonist. Calculate the IC₅₀ value from the dose-response curve.

CompoundConcentrationAgonist Challenge (Serotonin)% Inhibition of Ca²⁺ Signal
Vehicle Control-EC₈₀0%
Test Compound1 nMEC₈₀15%
Test Compound10 nMEC₈₀48%
Test Compound100 nMEC₈₀85%
Test Compound1 µMEC₈₀95%
Ritanserin (Control) 10 nM EC₈₀ ~50% (IC₅₀ ≈ 9.2 nM[10])
Table 2: Example data for determining 5-HT₂A antagonist activity. The test compound shows a dose-dependent inhibition of the serotonin-induced signal.
Dopamine D₂ Receptor: cAMP Assay

The dopamine D₂ receptor is a Gi/o-coupled GPCR.[14] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[14][15] This decrease can be measured using various methods, including competitive immunoassays (e.g., HTRF, FRET) or biosensor cell lines.[14]

G cluster_0 cluster_1 Agonist Dopamine or Agonist Compound Receptor D2 Receptor (GPCR) Agonist->Receptor Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC INHIBITS ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Readout Decrease in cAMP (Measurable Signal) cAMP->Readout leads to

Figure 3: Signaling pathway for the Gi-coupled D₂ receptor leading to inhibition of cAMP production.

Protocol 3.2.1: D₂ Antagonist Mode Assay
  • Cell Line: Use a cell line expressing the human D₂ receptor and a cAMP-responsive biosensor, or a cell line suitable for a cAMP immunoassay (e.g., DRD2 Nomad Cell Line).[14]

  • Cell Seeding: Plate cells according to the assay kit manufacturer's recommendations.

  • Compound Addition (Antagonist): Add serial dilutions of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Challenge: Add a known D₂ agonist (e.g., Dopamine or Quinpirole) at its EC₈₀ concentration.

  • Signal Generation: Add detection reagents as per the assay kit protocol (e.g., for an HTRF assay, this would involve adding cAMP-d2 and anti-cAMP-cryptate reagents). Incubate to allow the reaction to reach equilibrium.

  • Measurement: Read the plate on a suitable reader (e.g., an HTRF-compatible microplate reader).

  • Analysis: An antagonist will reverse the agonist-induced decrease in cAMP, bringing the signal closer to basal levels. Calculate the IC₅₀ from the dose-response curve.

Oncology-Focused Assays

Should the compound exhibit low general cytotoxicity but limited activity at CNS targets, or if a broader screening is desired, its potential as an anticancer agent can be explored. This follows the trajectory of Ritanserin, which was found to have potent anti-proliferative and pro-apoptotic effects in cancer cells.[6][7]

Cancer Cell Proliferation Assay (IC₅₀ Determination)

This protocol is similar to the initial viability assay (Protocol 2.1) but is performed on a panel of relevant cancer cell lines (e.g., NSCLC, SCLC, or AML cell lines).[6][7] The goal is to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Apoptosis Assay via Annexin V/PI Staining

To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis), a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is the gold standard.[9]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells where membrane integrity is lost.

Protocol 4.2.1: Flow Cytometry for Apoptosis
  • Cell Treatment: Seed a chosen cancer cell line (e.g., Kasumi-1 for AML) in 6-well plates.[6] Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit. Add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (or artifacts)

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.2%2.5%1.8%
Compound (IC₅₀)48.5%25.3%24.1%
Compound (2x IC₅₀)15.1%35.8%46.5%
Table 3: Example data from an Annexin V/PI apoptosis assay, indicating the compound induces dose-dependent apoptosis.

Conclusion and Future Directions

This application note provides a robust, hypothesis-driven framework for the initial characterization of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. By systematically evaluating general cytotoxicity, specific CNS receptor modulation, and potential anticancer effects, researchers can efficiently build a comprehensive pharmacological profile. Positive results in any of these assays would justify further investigation, including secondary assays to determine the mechanism of action (e.g., radioligand binding assays for receptor affinity, kinase profiling for oncology targets), and eventual progression to more complex models. This structured approach maximizes the potential for discovering the therapeutic value of novel chemical entities.

References

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  • Wikipedia. (2024). Ritanserin. Retrieved from [Link]

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Application

Probing the Cholinergic System: Application Notes for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a Putative M1 Muscarinic Receptor Agonist

Senior Application Scientist Note: The field of medicinal chemistry is increasingly focused on exploring three-dimensional chemical space to unlock novel pharmacological properties.[1][2] Spirocyclic scaffolds, with thei...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The field of medicinal chemistry is increasingly focused on exploring three-dimensional chemical space to unlock novel pharmacological properties.[1][2] Spirocyclic scaffolds, with their inherent structural rigidity and defined spatial arrangement of functional groups, represent a promising frontier in the design of selective and potent bioactive molecules.[2][3]

This document provides detailed application notes and protocols for the use of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride , a readily available spirocyclic building block, as a chemical probe.[4] While this specific compound is primarily documented as a synthetic intermediate, its structural architecture shares key pharmacophoric features with known modulators of G protein-coupled receptors (GPCRs). In particular, its similarity to reported 1-oxa-8-azaspiro[4.5]decane derivatives that exhibit potent M1 muscarinic acetylcholine receptor (mAChR) agonism provides a strong rationale for its investigation as a tool compound for this target.[5]

Disclaimer: The protocols and mechanistic discussions that follow are based on the well-founded scientific hypothesis that 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride may act as an M1 muscarinic agonist. These methodologies are intended to serve as a comprehensive guide for researchers to test this hypothesis and characterize the compound's activity. The user should validate these findings independently.

Hypothesized Mechanism of Action: M1 Muscarinic Receptor Activation

The M1 muscarinic acetylcholine receptor is a Gq/11-coupled GPCR predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex. Its activation is critical for cognitive functions such as learning and memory.[5] As a hypothesized agonist, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is proposed to bind to the orthosteric site of the M1 receptor, inducing a conformational change that triggers the Gq signaling cascade.

This cascade proceeds as follows:

  • Gαq Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • PLCβ Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase Cβ (PLCβ).

  • PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response:

    • IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

    • DAG and elevated intracellular Ca2+ levels co-activate Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets, modulating neuronal excitability and synaptic plasticity.

Caption: Hypothesized M1 Receptor Signaling Pathway Activation.

Physicochemical Properties & Handling

Proper storage and handling are paramount for maintaining the integrity of the chemical probe.

PropertyValueReference / Source
IUPAC Name 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochlorideSupplier Data
CAS Number 1314965-08-6[4]
Molecular Formula C₈H₁₄ClNO₂[4]
Molecular Weight 191.66 g/mol Supplier Data
Physical Form SolidSupplier Data
Storage Conditions Store at 2-8°C under an inert atmosphere. Keep container tightly sealed.
Solubility Soluble in water and DMSO. Prepare fresh stock solutions for assays.General Knowledge
Safety May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.

Experimental Protocols

The following protocols are designed to systematically evaluate the affinity, potency, and efficacy of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride at the M1 muscarinic receptor.

Workflow for Probe Characterization

Experimental_Workflow cluster_primary Primary Assay: Target Engagement cluster_secondary Secondary Assays: Functional Activity start Start: Characterize 2-Oxa-8-azaspiro[4.5]decan-1-one HCl binding Protocol 1: Radioligand Binding Assay start->binding binding_result Determine Affinity (Ki) for M1 Receptor binding->binding_result calcium Protocol 2: Calcium Mobilization Assay binding_result->calcium If Ki is potent calcium_result Determine Potency (EC50) & Efficacy (% Max Response) calcium->calcium_result inositol Protocol 3: Inositol Phosphate Assay inositol_result Confirm Gq Pathway Activation (EC50) inositol->inositol_result calcium_result->inositol Confirm agonist activity end Conclusion: Validate as M1 Agonist Probe inositol_result->end

Caption: Stepwise workflow for validating the chemical probe.

Protocol 1: M1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human M1 receptor by measuring its ability to compete with a known high-affinity radioligand.

Causality: This is the foundational experiment to confirm direct interaction with the target receptor. A high affinity is a prerequisite for a useful chemical probe.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor (CHRM1).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

  • Positive Control: Atropine or Pirenzepine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates (e.g., GF/C) and Filtration Manifold .

Procedure:

  • Plate Preparation: Prepare a serial dilution of the test compound in assay buffer (e.g., from 100 µM to 1 pM). Also prepare wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of positive control, e.g., 10 µM Atropine).

  • Reagent Addition: To each well of the 96-well plate, add in order:

    • 50 µL of Assay Buffer.

    • 50 µL of test compound dilution, positive control, or buffer.

    • 50 µL of [³H]-NMS at a final concentration near its Kd (e.g., 0.5-1.0 nM).

    • 50 µL of cell membranes (5-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash each well 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

Objective: To measure the ability of the test compound to act as an agonist by quantifying the release of intracellular calcium following M1 receptor activation.

Causality: This functional assay directly measures the primary downstream event of Gq activation (IP3-mediated Ca²⁺ release), providing a robust measure of agonist potency (EC₅₀) and efficacy.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human M1 receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control Agonist: Carbachol or Acetylcholine.

  • Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

  • Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed the M1-expressing cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in Assay Buffer). Incubate at 37°C for 45-60 minutes.

  • Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Add a final volume of 100 µL of Assay Buffer to each well.

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control agonist in Assay Buffer at 5x the final desired concentration.

  • Fluorescence Reading:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add 25 µL of the 5x compound solution to the wells.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

  • Efficacy can be expressed as a percentage of the maximal response induced by the positive control agonist (Carbachol).

References

  • BenchChem. (2025). Application Notes and Protocols for Functionalization Strategies of Spirocyclic Frameworks. BenchChem.
  • MDPI. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]

  • An, J. S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]

  • KISHIDA CHEMICAL CO.,LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Keller, S. G., et al. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules, 25(24), 5964. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Functionalization Strategies of Spirocyclic Frameworks. BenchChem.
  • Scott, J. S., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(10), 1427-1433. Retrieved from [Link]

  • PubChem. (n.d.). 8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. Retrieved from [Link]

  • An, J. S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. Retrieved from [Link]

  • de Fátima, A., & Guedes, I. A. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

  • Kotha, S., & Sunnam, S. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8109. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • ACS Chemical Biology. (2012). Natural Products as Chemical Probes. Retrieved from [Link]

  • AZA Mid-Year Meeting. (n.d.). 8-Oxa-1-azaspiro[4.5]decane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

Welcome to the technical support center for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for solubility challenges encountered during experimentation. As a spirocyclic compound and a hydrochloride salt, its solubility behavior can be nuanced. This document provides in-depth, scientifically grounded solutions to common and complex solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the expected general solubility of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in common laboratory solvents?

A1: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is the salt of an organic base. As such, its solubility is highly dependent on the polarity and protic nature of the solvent. Generally, it is expected to have higher solubility in polar protic solvents where it can dissociate and form hydrogen bonds. Its spirocyclic organic structure also imparts some lipophilic character, allowing for some solubility in polar aprotic and, to a lesser extent, nonpolar organic solvents.

Here is a summary of expected solubility:

Solvent CategoryExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe hydrochloride salt can dissociate, and the ions can be solvated by the polar protic solvent molecules. Hydrogen bonding is also favorable.
Polar Aprotic DMSO, DMFModerate to HighThese solvents have high dielectric constants that can help to dissolve the salt, although they do not act as hydrogen bond donors.
Nonpolar Toluene, HexaneLow to InsolubleThe high polarity of the hydrochloride salt makes it incompatible with nonpolar solvents.
Chlorinated Dichloromethane (DCM)Low to ModerateWhile less polar than protic solvents, DCM can sometimes dissolve hydrochloride salts to a limited extent, especially with the aid of a co-solvent.

Note: This table provides general guidance. It is crucial to experimentally determine the solubility for your specific application.

Q2: I am having trouble dissolving 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in water. What steps can I take to improve its aqueous solubility?

A2: While it is expected to be water-soluble, several factors can limit the dissolution of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Here is a systematic approach to improving its aqueous solubility:

Step 1: pH Adjustment

The solubility of amine hydrochloride salts is highly pH-dependent.[1][2][3] The protonated amine is the more water-soluble species.

  • Protocol:

    • Prepare a suspension of the compound in deionized water.

    • Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring.

    • Monitor the pH and observe for dissolution. The solubility should increase as the pH is lowered, further protonating the amine.

  • Causality: By lowering the pH, you are shifting the equilibrium towards the protonated, more polar, and thus more water-soluble form of the molecule. Conversely, increasing the pH will deprotonate the amine, leading to the free base form, which is expected to be less water-soluble.

Step 2: Gentle Heating

Solubility often increases with temperature.

  • Protocol:

    • After attempting pH adjustment, gently warm the solution in a water bath (e.g., 30-40°C).

    • Stir continuously.

    • Allow the solution to cool to room temperature to check for precipitation. If it remains in solution, you have successfully increased the concentration.

  • Causality: Increasing the temperature provides the energy needed to overcome the lattice energy of the solid compound, allowing it to dissolve more readily.

Step 3: Sonication

Mechanical energy can aid in the dissolution process.

  • Protocol:

    • Place the vial containing the suspension in an ultrasonic bath.

    • Sonicate for 5-10 minute intervals.

    • Check for dissolution after each interval.

  • Causality: Sonication helps to break down solid aggregates, increasing the surface area available for solvation.[4]

Below is a workflow to guide your decision-making process for improving aqueous solubility.

Caption: Workflow for improving aqueous solubility.

Q3: Can I use co-solvents to prepare a stock solution of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride? If so, which ones are recommended?

A3: Yes, using co-solvents is a common and effective strategy.[4][5] A co-solvent system can enhance the solubility of compounds that have both polar and non-polar characteristics.

Recommended Co-solvent Systems:

  • DMSO/Water or DMF/Water:

    • Protocol:

      • First, dissolve the compound in a minimal amount of DMSO or DMF.

      • Then, slowly add water or your aqueous buffer to the desired final concentration while vortexing.

    • Causality: DMSO and DMF are strong polar aprotic solvents that can effectively solvate the organic spirocyclic portion of the molecule. The subsequent addition of water then dissolves the polar hydrochloride group. This two-step process is often more effective than trying to dissolve the compound in a pre-mixed solvent.

  • Ethanol/Water:

    • Protocol:

      • Prepare a mixture of ethanol and water (e.g., 1:1 v/v).

      • Add the compound to the co-solvent mixture and stir.

      • Adjust the ratio of ethanol to water as needed to achieve complete dissolution.

    • Causality: Ethanol acts as a bridge between the polarity of water and the more lipophilic nature of the spirocyclic core, enhancing overall solubility.

Important Considerations:

  • Final Application: Ensure that the chosen co-solvent is compatible with your downstream experiments (e.g., cell-based assays, in vivo studies). DMSO, for instance, can have biological effects at higher concentrations.

  • Precipitation: When adding an aqueous solution to a drug dissolved in an organic solvent, be mindful of potential precipitation. Add the aqueous phase slowly and with vigorous stirring.

Q4: I am observing precipitation when I dilute my stock solution of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in a physiological buffer (e.g., PBS at pH 7.4). Why is this happening and how can I prevent it?

A4: This is a common issue when working with hydrochloride salts of weakly basic compounds. The precipitation is likely due to the conversion of the more soluble hydrochloride salt to the less soluble free base form at a higher pH.

Mechanism of Precipitation at Neutral/Alkaline pH:

Sources

Optimization

Technical Support Center: 2-Oxa-8-azaspiro[4.e]decan-1-one hydrochloride

Welcome to the technical support center for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS No: 1314965-08-6). This guide is designed for researchers, scientists, and drug development professionals to address potenti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS No: 1314965-08-6). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical troubleshooting advice for your experiments. The insights provided are based on the chemical nature of spirocyclic lactones and hydrochloride salts, supplier handling recommendations, and established analytical methodologies.

Introduction to the Molecule

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound containing a γ-lactone and a piperidine ring. The hydrochloride salt enhances its solubility in aqueous media. Its rigid conformational structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) agents.[1] However, the presence of a lactone ring and a hydrochloride salt can also make it susceptible to specific degradation pathways if not handled and stored correctly.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride?

A1: Based on supplier recommendations and the chemical nature of the compound, the optimal storage conditions are in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C. The hydrochloride salt is hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation. The lactone ring can be susceptible to hydrolysis. Therefore, protecting it from moisture and atmospheric oxygen is crucial for long-term stability.

Q2: I've observed a change in the color/physical appearance of the solid compound. What could be the cause?

A2: A change in color (e.g., from white to off-white or yellowish) or texture (e.g., clumping) of the solid powder is often an initial sign of degradation. This could be due to:

  • Hygroscopicity: Absorption of moisture, leading to clumping and potentially initiating hydrolysis of the lactone.

  • Oxidation: Reaction with atmospheric oxygen, especially if not stored under an inert atmosphere.

  • Exposure to Light: Some organic molecules are light-sensitive. While not explicitly documented for this compound, it is good practice to store it in an amber vial or in the dark.

Q3: My compound is not dissolving as expected or the solution has turned cloudy. What should I do?

A3: Cloudiness or incomplete dissolution can indicate a few issues:

  • Degradation: The degradation products may have lower solubility in your chosen solvent.

  • pH Issues: The hydrochloride salt is acidic. If you are dissolving it in a basic or poorly buffered solution, the free base may precipitate out.

  • Solvent Choice: While the hydrochloride salt improves aqueous solubility, the free base is more soluble in organic solvents. Ensure your solvent system is appropriate. For aqueous solutions, using a slightly acidic buffer can help maintain solubility.

Q4: What are the likely degradation pathways for this molecule?

A4: The two primary points of instability are the lactone ring and the amine hydrochloride.

  • Lactone Hydrolysis: The γ-lactone ring can undergo hydrolysis, especially in the presence of water and either acid or base, to form the corresponding hydroxy carboxylic acid. This is a common degradation pathway for lactones.

  • Free Base Formation: In a basic environment, the hydrochloride salt will be neutralized to the free base. While not strictly degradation, the free base may have different solubility and reactivity.

  • Oxidation: The tertiary amine in the piperidine ring could be susceptible to oxidation over time, although this is generally less of a concern than hydrolysis for this structure under proper storage.

Below is a diagram illustrating the potential hydrolysis of the lactone ring.

G cluster_0 Lactone Hydrolysis Compound 2-Oxa-8-azaspiro[4.5]decan-1-one Degradation_Product 4-(1-hydroxyethyl)-piperidine-4-carboxylic acid Compound->Degradation_Product H₂O (Acid or Base Catalyzed)

Caption: Potential hydrolysis of the lactone ring.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during experiments.

Observed Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., multiple peaks in HPLC, shifting retention times) Compound degradation; Impurities in the starting material.1. Verify Purity: Run a fresh analysis (HPLC, LC-MS) of your compound. Compare the results to the certificate of analysis (CoA).2. Check Solvent Stability: Prepare a fresh solution and analyze it immediately, then re-analyze after several hours to check for degradation in the solvent.
Low reaction yield or unexpected side products Degradation of the starting material; Incompatible reaction conditions.1. Confirm Starting Material Integrity: Use a fresh, properly stored vial of the compound.2. Evaluate Reaction pH: The hydrochloride is acidic. This may affect pH-sensitive reactions. Consider neutralizing with a non-nucleophilic base if the free base is required.3. Solvent Purity: Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions.
Difficulty in achieving consistent crystallization Presence of impurities from degradation.1. Purify the Material: If degradation is suspected, re-purification by recrystallization or chromatography may be necessary.2. Characterize the Product: Use analytical techniques (NMR, MS) to confirm the structure of your crystallized product.
Experimental Workflow: Assessing Compound Stability

If you suspect degradation, the following workflow can help you assess the stability of your sample.

G cluster_workflow Stability Assessment Workflow start Suspected Degradation visual_inspection Visual Inspection (Color, Clumping) start->visual_inspection dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile/Water) visual_inspection->dissolve hplc HPLC Analysis (Compare to Reference Standard) dissolve->hplc lcms LC-MS Analysis (Identify Degradation Products) hplc->lcms decision Assess Purity (Is it >95%?) lcms->decision proceed Proceed with Experiment decision->proceed Yes purify Purify or Discard decision->purify No

Caption: Workflow for assessing compound stability.

Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general method for assessing the purity of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and detecting potential degradation products.[2]

Objective: To develop a baseline chromatogram for the pure compound and identify any new peaks that may indicate degradation.

Materials:

  • 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL with the same diluent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm (or as determined by UV scan)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject a freshly prepared sample to obtain a reference chromatogram.

    • To test for stability in solution, let the prepared sample sit at room temperature for 24 hours and re-inject.

    • Compare the chromatograms. The appearance of new peaks or a significant decrease in the main peak area suggests degradation.

Protocol 2: Forced Degradation Study (for advanced analysis)

To understand the potential degradation pathways more thoroughly, a forced degradation study can be performed.

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products.

Procedure:

  • Prepare separate solutions of the compound (~1 mg/mL).

  • Expose each solution to one of the following stress conditions for a defined period (e.g., 24 hours):

    • Acidic: Add 0.1 M HCl and heat gently (e.g., 60°C).

    • Basic: Add 0.1 M NaOH at room temperature.

    • Oxidative: Add 3% H₂O₂ at room temperature.

    • Thermal: Heat a solution of the compound at 80°C.

    • Photolytic: Expose a solution to UV light.

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all samples by the HPLC method described above and by LC-MS to identify the mass of the degradation products.

References

  • 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. American Elements. [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Royal Society of Chemistry. [Link]

  • 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. MySkinRecipes. [Link]

  • A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this valuable spirocyclic scaffold.[1] The unique conformational rigidity imparted by its structure makes it a key intermediate in the development of various therapeutic agents, particularly for central nervous system (CNS) targets.[1] This document provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, and a robust troubleshooting section to navigate the potential challenges in your experiments.

I. Synthetic Strategy and Mechanism

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is most effectively achieved through a multi-step sequence starting from the readily available N-Boc-4-piperidone. The key steps involve the introduction of a cyanomethyl group at the 4-position, followed by a one-pot deprotection and acid-catalyzed intramolecular cyclization.

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview A N-Boc-4-piperidone B N-Boc-4-(cyanomethylidene)piperidine A->B Horner-Wadsworth-Emmons or similar olefination C N-Boc-4-(cyanomethyl)-4-hydroxypiperidine B->C Hydrolysis/Reduction D 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride C->D Boc Deprotection & Acid-Catalyzed Cyclization (HCl)

Caption: Overall synthetic scheme for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

The final and most critical step is the acid-catalyzed intramolecular cyclization of the hydroxynitrile intermediate. The mechanism involves the protonation of the nitrile group by hydrochloric acid, which increases its electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated nitrile carbon. Subsequent tautomerization and hydrolysis of the resulting imine affords the stable lactone ring. The hydrochloride salt of the piperidine nitrogen is formed concurrently.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(cyanomethyl)-4-hydroxypiperidine (Intermediate)

Step 1a: Synthesis of N-Boc-4-(cyanomethylidene)piperidine

  • To a solution of diethyl cyanomethylphosphonate in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-4-piperidone in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 1b: Conversion to N-Boc-4-(cyanomethyl)-4-hydroxypiperidine

  • Dissolve the purified N-Boc-4-(cyanomethylidene)piperidine in a mixture of THF and water.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with acetone, followed by the addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired hydroxynitrile intermediate. This intermediate is often used in the next step without further purification if it is of sufficient purity.

Protocol 2: Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
  • Dissolve the crude or purified N-Boc-4-(cyanomethyl)-4-hydroxypiperidine in a suitable alcoholic solvent, such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a solution prepared by bubbling HCl gas through the alcohol).[2]

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the progress of both the Boc deprotection and the cyclization by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting solid is the crude hydrochloride salt. It can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[3][4]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Yield of Final Product 1. Incomplete Boc deprotection. 2. Inefficient cyclization. 3. Degradation of the product.1. Verify Boc Deprotection: Use a higher concentration of HCl or increase the reaction time. Monitor the disappearance of the Boc-protected starting material by TLC or LC-MS. The tert-butoxycarbonyl (Boc) group requires a strong acid for efficient removal.[5] 2. Promote Cyclization: Ensure anhydrous conditions, as water can compete with the intramolecular hydroxyl group in attacking the activated nitrile. While some water is produced during the reaction, starting with dry solvents and reagents is crucial. 3. Control Temperature: While the reaction is typically run at room temperature, excessive heat can lead to side reactions and degradation. If degradation is suspected, run the reaction at a lower temperature (e.g., 0 °C to RT) for a longer duration.
Presence of Impurities in the Final Product 1. Unreacted starting material (hydroxynitrile). 2. Incompletely cyclized intermediate (amino-amide). 3. Polymeric byproducts.1. Optimize Reaction Time/Temperature: As mentioned above, ensure complete conversion of the starting material. 2. Purification: The hydrochloride salt is typically a crystalline solid. Recrystallization is an effective method for removing less polar impurities. Washing the crude solid with a non-polar solvent like diethyl ether or ethyl acetate can also be effective.[3] 3. Control Acid Concentration: Very high concentrations of strong acid can sometimes promote polymerization or other side reactions.[6] Use a controlled amount of acid and add it slowly to the reaction mixture.
Product is an Oil or Gummy Solid, Not a Crystalline Powder 1. Presence of residual solvent. 2. Impurities preventing crystallization.1. Thorough Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent. 2. Recrystallization/Trituration: Attempt recrystallization from various solvent systems. If that fails, trituration (suspending the oil in a solvent in which it is insoluble and stirring vigorously) with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization.
Reaction Stalls Before Completion 1. Insufficient acid catalyst. 2. Deactivation of the catalyst.1. Add More Acid: If monitoring indicates the reaction has stalled, a careful addition of more HCl solution may restart the reaction. 2. Check Reagent Quality: Ensure the quality of the starting materials and the acid solution. Old or improperly stored reagents can be less reactive.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the final deprotection and cyclization step?

A1: Anhydrous alcoholic solvents such as methanol or ethanol are generally preferred. They are good solvents for the starting material and the resulting hydrochloride salt. Dioxane is also a common solvent for HCl solutions used in Boc deprotection.[2] The choice may depend on the scale of the reaction and the desired workup procedure.

Q2: How can I monitor the progress of the final reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. The starting hydroxynitrile will have a different Rf value than the final product. Staining with ninhydrin can be useful to visualize the deprotected amine. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information on the conversion and the presence of any side products.

Q3: My final product is highly water-soluble. How can I effectively purify it?

A3: The hydrochloride salt of an amine is expected to have high water solubility. Purification should primarily focus on non-aqueous methods. Recrystallization from a polar organic solvent (like ethanol or isopropanol) with the addition of a less polar co-solvent (like diethyl ether) to induce precipitation is a standard technique.[4] Column chromatography on silica gel can be challenging for highly polar salts, but reverse-phase chromatography could be an option if necessary.

Q4: Can I use other acids for the deprotection and cyclization step?

A4: While other strong acids like trifluoroacetic acid (TFA) are commonly used for Boc deprotection, hydrochloric acid is advantageous here as it directly forms the desired hydrochloride salt. The use of HCl in an alcoholic solvent can also favor the intramolecular cyclization process.

Q5: What are the key safety precautions for this synthesis?

A5: The use of strong bases like sodium hydride requires an inert atmosphere and careful handling to avoid contact with water. Diethyl cyanomethylphosphonate is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Hydrochloric acid is corrosive, and its solutions should be handled with care.

V. Visualizing the Process

Troubleshooting_Workflow cluster_0 Reaction Outcome cluster_1 Analysis & Action A Low/No Yield D Check for complete Boc deprotection (TLC/LC-MS) A->D E Optimize cyclization conditions (anhydrous, temp.) A->E B Impure Product F Recrystallize or wash with non-polar solvent B->F C Product is an Oil G Dry thoroughly under high vacuum C->G H Triturate with non-polar solvent C->H D->E F->G

Caption: A troubleshooting decision workflow for common synthesis issues.

VI. References

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1886-1900. --INVALID-LINK--

  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Oxa-8-azaspiro[4.5]decane hydrochloride. Retrieved from --INVALID-LINK--

  • Sun, C., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. --INVALID-LINK--

  • Valdez, C. A., et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. --INVALID-LINK--

  • Wuts, P. G. M., & Ritter, A. R. (1989). A novel synthesis of spironolactone. An application of the hydroformylation reaction. The Journal of Organic Chemistry, 54(22), 5180-5182. --INVALID-LINK--

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. --INVALID-LINK--

References

Optimization

Overcoming challenges in 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride experiments

Welcome to the technical support guide for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic intermediate into their synthetic workflows. Spirocyclic scaffolds are increasingly vital in modern drug discovery for their ability to provide three-dimensional complexity and novel intellectual property space.[1] However, their unique stereoelectronic properties and the nature of their salt forms can present specific experimental hurdles.

This guide provides direct, experience-driven answers to common challenges, explains the chemical principles behind our recommended solutions, and offers detailed protocols to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the fundamental properties and handling of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Q1: What is 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and why is it used? A: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS No. 1314965-08-6) is a heterocyclic organic compound featuring a spiro junction, which connects a piperidine ring and a γ-butyrolactone ring.[2][3] Its rigid, three-dimensional structure is a desirable feature in medicinal chemistry, as it can help to improve binding affinity and selectivity for biological targets while potentially reducing off-target effects.[4] It primarily serves as a key building block or intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[5]

Q2: What are the essential storage and handling requirements for this compound? A: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[6] This minimizes degradation from atmospheric moisture and oxygen. From a safety perspective, the compound is classified as an irritant and is harmful if swallowed or inhaled.[6] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Q3: What are the key physicochemical properties I should be aware of? A: Understanding the compound's properties is fundamental to designing experiments. The hydrochloride salt form renders the molecule highly polar and often imparts significant aqueous solubility, which can complicate extractions with organic solvents.[8]

PropertyValueSource
CAS Number 1314965-08-6[2][3]
Molecular Formula C₈H₁₄ClNO₂[2]
Molecular Weight 191.66 g/mol [9]
Appearance Solid[6]
Storage 2-8°C, under inert atmosphere[6]

Section 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems that may arise during synthesis, purification, and analysis.

Synthesis & Reaction Monitoring

Q: My synthesis yield is consistently low. What are the likely causes and how can I improve it? A: Low yields in spirocycle synthesis can often be traced back to steric hindrance, side reactions, or product instability.[4] The formation of the spirocyclic core is an entropically unfavorable process that requires precise reaction conditions.

  • Causality: The key step often involves an intramolecular cyclization or a multicomponent reaction where the spiro center is formed.[10] Steric hindrance around the reacting centers can impede the desired transformation. Furthermore, the lactone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, and the piperidine nitrogen's basicity can catalyze unwanted side reactions.

  • Troubleshooting Steps:

    • Re-evaluate Your Base/Acid: If your reaction uses a base, ensure it is non-nucleophilic and sterically hindered (e.g., DBU, LiHMDS) to prevent competing reactions. If using acid catalysis, consider milder Lewis acids or ensure anhydrous conditions to prevent lactone hydrolysis.

    • Check Reactant Purity: Impurities in starting materials can poison catalysts or introduce competing reaction pathways. Purify all starting materials immediately before use.

    • Optimize Reaction Concentration: Intramolecular cyclizations benefit from high dilution conditions to minimize intermolecular side reactions. Use a syringe pump for slow addition of the substrate to the reaction vessel.

    • Monitor by LC-MS: Thin-layer chromatography (TLC) may not be sufficient to resolve structurally similar byproducts. Use LC-MS to monitor the reaction, identify the mass of the desired product, and detect potential side products (e.g., hydrolyzed product, dimers).

Work-up & Purification

Q: My product is highly water-soluble, making extraction from an aqueous work-up impossible. How can I isolate my compound? A: This is a classic challenge with amine hydrochloride salts.[8] The ionic nature of the salt dramatically increases its partitioning into the aqueous phase. The key is to either avoid an aqueous work-up or temporarily convert the salt to its free base form.

  • Causality: The protonated amine and the chloride counter-ion form a salt that readily solvates in water. Standard organic solvents like ethyl acetate or dichloromethane are often not polar enough to efficiently extract the salt.

  • Troubleshooting Workflow:

    • Direct Isolation: If the reaction solvent is organic (e.g., ethanol, 2-propanol), attempt to precipitate the hydrochloride salt directly by adding a less polar anti-solvent like diethyl ether or MTBE.[11] This is the most straightforward approach if impurities are minimal.

    • pH-Based Extraction (Free-Basing): This is a robust and common technique for purifying amines.[12] See Protocol 2 for a detailed methodology. The logic is to basify the aqueous solution to deprotonate the piperidine nitrogen, rendering the "free base" molecule neutral and significantly more soluble in organic solvents.

    • Evaporation and Trituration: If an aqueous work-up was unavoidable, you can lyophilize (freeze-dry) or carefully evaporate the aqueous phase to dryness. The resulting solid will be a mixture of your product and inorganic salts. You can then triturate (slurry and stir) this solid with a solvent like 2-propanol or ethanol, in which your organic salt is soluble but the inorganic salts (e.g., NaCl) are not. Filter off the inorganic solids to get a solution of your purified product.

G start Crude Reaction Mixture (Contains Product HCl) q1 Is the reaction solvent organic and non-aqueous? start->q1 precipitate Attempt Direct Precipitation: 1. Cool reaction mixture. 2. Add anti-solvent (e.g., Et2O). 3. Filter solid product. q1->precipitate Yes aqueous_workup Perform Aqueous Work-up q1->aqueous_workup No / Aqueous quench needed q2 Did direct precipitation yield pure product? precipitate->q2 end_good Pure Product HCl q2->end_good Yes q2->aqueous_workup No ph_extract Perform pH-Based Extraction (See Protocol 2) 1. Basify aqueous layer (pH 9-10). 2. Extract with organic solvent (e.g., DCM). 3. Acidify organic layer with HCl. 4. Isolate precipitated product. aqueous_workup->ph_extract ph_extract->end_good

Caption: Isolation strategy decision tree for the hydrochloride salt.

Q: I'm trying to purify the compound by recrystallization but it keeps oiling out. What should I do? A: "Oiling out" occurs when a compound melts in the recrystallization solvent before it dissolves, or when its solubility is too high for crystals to form upon cooling. For a highly polar salt, finding the right solvent system is key.

  • Causality: The compound is likely too soluble in the chosen solvent. The ideal recrystallization solvent should dissolve the compound when hot but have very low solubility when cold.

  • Troubleshooting Steps:

    • Switch to a Less Polar Solvent: Highly polar solvents like methanol or water will likely be too effective. Try a moderately polar alcohol like isopropanol (2-propanol) or ethanol.[11]

    • Use a Solvent/Anti-Solvent System: This is often the most successful method. Dissolve the crude salt in a minimum amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or even water). Then, slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, acetone) dropwise until the solution becomes faintly cloudy (the saturation point).[11] Allow this solution to cool slowly. The gradual change in solvent polarity will promote slow, controlled crystal growth.

    • Ensure Anhydrous Conditions: Traces of water can sometimes interfere with crystallization. Ensure your solvents are dry.

Solvent SystemRationale
Isopropanol / Diethyl Ether Isopropanol dissolves the salt upon heating, while the addition of ether reduces the overall polarity of the solution, inducing precipitation upon cooling.[11]
Methanol / Ethyl Acetate Methanol is a very good solvent for the salt. Ethyl acetate acts as a less polar anti-solvent to decrease solubility.
Ethanol / Acetone A common system where ethanol provides solubility and acetone reduces it. Acetone can sometimes be a useful wash to remove certain impurities.[11]
Characterization & Stability

Q: The compound appears to degrade over time, even when stored in the freezer. What is causing this and how can I prevent it? A: Chemical stability can be a challenge for complex heterocyclic molecules, especially those with lactone functionality.[4]

  • Causality: The primary routes of degradation are likely hydrolysis of the lactone ring and/or oxidation. The hydrochloride salt form is generally stable, but exposure to moisture can facilitate slow hydrolysis of the ester bond in the lactone, opening the ring.

  • Troubleshooting Steps:

    • Strictly Anhydrous Storage: Store the solid under a robust inert atmosphere (argon is preferable to nitrogen). Use a desiccator for secondary containment.

    • Solvent Choice for Storage: Do not store the compound in solution for long periods, especially in protic solvents like methanol, which can slowly transesterify or hydrolyze the lactone. If a stock solution is necessary, use an aprotic solvent like DMSO and store it at -20°C or -80°C.

    • Purity Check: Impurities, particularly acidic or basic residues from the synthesis, can catalyze degradation. Ensure the final product is of high purity (>98%) before long-term storage.

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step procedures for common operations.

Protocol 1: General N-Boc Deprotection and in situ Salt Formation

This protocol describes a common synthetic route to obtain the title compound from its N-Boc protected precursor.

G cluster_0 Reaction Phase cluster_1 Isolation Phase a Dissolve N-Boc Precursor in Anhydrous Solvent (e.g., Dioxane, MeOH) b Add HCl Solution (e.g., 4M HCl in Dioxane) a->b c Stir at Room Temp Monitor by TLC/LC-MS b->c d Concentrate Under Reduced Pressure c->d e Triturate Residue with Anti-Solvent (e.g., Et2O) d->e f Filter and Wash Solid e->f g Dry Under High Vacuum f->g

Caption: Workflow for N-Boc deprotection and hydrochloride salt isolation.

  • Materials:

    • N-Boc-2-Oxa-8-azaspiro[4.5]decan-1-one

    • 4M HCl in 1,4-Dioxane (or other anhydrous HCl source)

    • Anhydrous Diethyl Ether (Et₂O)

    • Anhydrous Methanol (optional, co-solvent)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the N-Boc protected starting material (1.0 eq) in a minimal amount of anhydrous solvent (e.g., 1,4-dioxane).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the 4M HCl in dioxane solution (3-5 eq) dropwise.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until reaction monitoring (TLC or LC-MS) shows complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • To the resulting residue, add anhydrous diethyl ether and stir vigorously (triturate) for 30 minutes. The product should precipitate as a white or off-white solid.

    • Collect the solid by vacuum filtration, washing with a small amount of cold diethyl ether.

    • Dry the solid under high vacuum to yield the final hydrochloride salt.

Protocol 2: Purification via pH-Based Extraction

Use this protocol to purify the compound by separating it from non-basic impurities.

  • Materials:

    • Crude 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

    • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • 4M HCl in 1,4-Dioxane

  • Procedure:

    • Dissolve the crude hydrochloride salt in deionized water.

    • Cool the aqueous solution to 0°C and slowly add 1M NaOH solution dropwise with stirring until the pH is basic (pH 9-10). This converts the salt to its neutral free base form.

    • Transfer the solution to a separatory funnel and extract the aqueous layer three times with an organic solvent (DCM is often more effective for polar compounds).

    • Combine the organic extracts and wash them once with brine to remove residual water.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, typically as an oil or low-melting solid.

    • To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., DCM, Et₂O).

    • Slowly add 1.1 equivalents of 4M HCl in dioxane. The hydrochloride salt should precipitate immediately.

    • Stir for 20 minutes, then collect the solid by vacuum filtration, wash with the solvent, and dry under high vacuum.

References

  • American Elements. (n.d.). 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from American Elements Website. [Link]

  • MySkinRecipes. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from MySkinRecipes Website. [Link]

  • Deprez-Poulain, R., & Charton, J. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Google Patents. (1988). EP0311313A2 - Heterocyclic spiro compounds and their preparation.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from ResearchGate. [Link]

  • Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • MDPI. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules. [Link]

  • National Institutes of Health (NIH). (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • Ortiz Lara, J. C. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Boletín de la Sociedad Química de México. [Link]

  • ACS Omega. (2024). Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol. ACS Publications. [Link]

  • Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Modern Chemistry & Applications. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

Welcome to the technical support center for the purification of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this spirocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure you achieve the desired purity and yield.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Q1: My final product, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, is an oil or a sticky solid instead of a crystalline powder. What should I do?

A1: This is a common issue when isolating hydrochloride salts, which can be hygroscopic or prone to oiling out.[1] The cause is often residual solvent, moisture, or impurities depressing the melting point.

  • Immediate Action: Try triturating the material with a non-polar solvent in which the salt is insoluble, such as diethyl ether or heptane. This can help to remove residual solvents and induce crystallization.

  • Underlying Cause: The hydrochloride salt may be too soluble in the solvent system used for its formation or isolation. Consider adding an anti-solvent to precipitate the salt.[2] For example, if the salt is in an alcohol like isopropanol, the slow addition of diethyl ether can often induce precipitation.[2]

Q2: I am observing a persistent impurity with a close retention time to my product in HPLC analysis. How can I remove it?

A2: Closely eluting impurities are challenging. The nature of the impurity is key to designing a purification strategy.[2]

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a crystalline solid. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at lower temperatures.

  • Chromatography: If recrystallization fails, column chromatography may be necessary. Given the polar nature of the hydrochloride salt, normal-phase silica gel chromatography can be challenging due to strong adsorption.[3] Consider using a modified mobile phase containing a small amount of a basic modifier like triethylamine to reduce tailing, or an acidic modifier like acetic acid. Alternatively, reversed-phase chromatography could be an option.

Q3: How do I confirm the formation and purity of the hydrochloride salt?

A3: A combination of analytical techniques is essential for comprehensive characterization.

  • ¹H NMR Spectroscopy: The formation of the hydrochloride salt can be confirmed by the presence of a broad signal corresponding to the N-H proton of the ammonium salt.[4]

  • HPLC: High-Performance Liquid Chromatography is a highly sensitive method for detecting and quantifying impurities.[3][5]

  • Mass Spectrometry: This will confirm the molecular weight of the free base of your compound.[4]

  • Elemental Analysis: This provides the elemental composition of your sample, which can be compared to the theoretical values for the hydrochloride salt to confirm its identity and purity.[4]

II. Troubleshooting Guide: From Crude to Pure

This section provides a more in-depth, step-by-step guide to troubleshoot common purification challenges.

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significant loss of material is observed after the recrystallization process.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Product is too soluble in the recrystallization solvent. - Solvent Screening: Test the solubility of your compound in a range of solvents and solvent mixtures. Good solvents for recrystallization will fully dissolve the compound at elevated temperatures but provide poor solubility at room temperature or below. - Anti-Solvent Addition: Dissolve the compound in a minimum amount of a good solvent and then slowly add an anti-solvent (a solvent in which the compound is insoluble) until turbidity persists. Heat to redissolve and then cool slowly.The principle of recrystallization relies on the difference in solubility of the compound and its impurities at different temperatures. If the compound remains significantly soluble at low temperatures, recovery will be poor.
Premature crystallization during hot filtration. - Preheat the funnel and filter paper. - Use a slight excess of hot solvent to ensure the compound remains in solution. This prevents the compound from crashing out on the cooler surfaces of the filtration apparatus, which would lead to product loss.
Crystallization is too rapid. - Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. - Avoid scratching the flask too early. Rapid crystallization can trap impurities within the crystal lattice, leading to lower purity and potentially lower apparent yield if the impurities are non-crystalline.
Issue 2: Product Degradation on Silica Gel Column

Symptoms:

  • Streaking on TLC plates.

  • Appearance of new, more polar spots on TLC after exposure to silica gel.

  • Low recovery of the desired product from the column.

Possible Causes & Solutions:

The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in the chosen eluent and add 1-2% triethylamine (or another suitable base) to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).[3]

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18-functionalized silica gel can be a good alternative.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

Objective: To purify the title compound by removing impurities through crystallization.

Materials:

  • Crude 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as isopropanol/diethyl ether)

  • Erlenmeyer flask

  • Hot plate with stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify the compound based on its differential adsorption to a stationary phase.

Materials:

  • Crude 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

  • Silica gel (or alumina)

  • Eluent (e.g., dichloromethane/methanol or ethyl acetate/methanol with 1% triethylamine)

  • Flash chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities.

  • Column Packing: Pack the column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (air or nitrogen) to force the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Purification_Workflow start Crude Product (2-Oxa-8-azaspiro[4.5]decan-1-one HCl) is_solid Is the product a solid? start->is_solid triturate Triturate with non-polar solvent (e.g., Diethyl Ether) is_solid->triturate No (Oil/Gummy) recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate->is_solid check_purity_recrys Check Purity (HPLC, NMR) recrystallize->check_purity_recrys pure_product Pure Product check_purity_recrys->pure_product Purity > 98% chromatography Perform Column Chromatography check_purity_recrys->chromatography Purity < 98% check_purity_chrom Check Purity (HPLC, NMR) chromatography->check_purity_chrom check_purity_chrom->pure_product Purity > 98% check_purity_chrom->chromatography Purity < 98% (Re-purify)

Sources

Optimization

Technical Support Center: 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride Assay

Welcome to the technical support guide for the analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the assay of this spirocyclic lactone. Here, we combine foundational scientific principles with practical, field-proven solutions to ensure the integrity and accuracy of your analytical results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Q1: What are the primary chemical stability concerns for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride?

A1: The primary stability concern for this molecule is the hydrolysis of the γ-butyrolactone ring.[1][2] As a cyclic ester, the lactone is susceptible to ring-opening under both acidic and basic conditions, which would yield a hydroxy carboxylic acid.[1] This degradation can significantly impact the accuracy of the assay by reducing the concentration of the parent compound. It is crucial to control the pH of sample solutions and mobile phases to mitigate this risk. Forced degradation studies are often performed under various stress conditions—such as acid/base hydrolysis, oxidation, heat, and photolysis—to identify potential degradants and establish the stability-indicating nature of an analytical method.[3][4][5]

Q2: Why am I observing peak tailing in my HPLC chromatogram for the main analyte peak?

A2: Peak tailing for a compound like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, which contains a basic nitrogen atom, is frequently caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[6] To minimize these interactions, it is essential to maintain the mobile phase at a low pH (typically 2-3 units below the pKa of the amine) to ensure the analyte is in its protonated, ionized form. Other potential causes include column overload, where the injected sample concentration is too high, or contamination of the column or system.[6][7]

Q3: My assay results are showing low recovery. What are the potential causes?

A3: Low recovery can stem from several factors:

  • Sample Degradation: As mentioned in Q1, hydrolysis of the lactone ring is a primary degradation pathway.[1][2] Ensure that sample preparation and storage conditions are optimized to prevent degradation.

  • Incomplete Extraction: If the assay involves an extraction step, ensure the solvent system and procedure are adequate for quantitative recovery of the analyte.

  • Adsorption: The compound may adsorb to glassware or plasticware. Using silanized glassware can sometimes mitigate this issue.

  • Instrumental Issues: Leaks in the HPLC system, inaccurate injection volumes, or detector issues can all contribute to low recovery.[8][9]

Q4: What type of HPLC column is recommended for the analysis of this compound?

A4: A reversed-phase C18 or C8 column is typically a good starting point for the analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. These columns provide good retention for moderately polar compounds. To address potential peak tailing due to the basic amine, consider using a column with end-capping or a "base-deactivated" stationary phase.

Section 2: Troubleshooting Chromatographic Issues

This section provides a systematic approach to diagnosing and resolving common chromatographic problems encountered during the assay.

Issue 1: Inconsistent or Shifting Retention Times

Inconsistent retention times can compromise peak identification and integration, leading to inaccurate quantification.

Potential Cause Diagnostic Check Recommended Solution
Mobile Phase Composition Change Verify the mobile phase preparation procedure. Check for solvent evaporation.Prepare fresh mobile phase daily. Keep solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[10]
Column Temperature Fluctuations Check the column oven temperature setting and stability.Use a thermostatically controlled column compartment to maintain a consistent temperature.[10][11]
Pump Malfunction/Leaks Monitor the system pressure for fluctuations. Inspect all fittings for signs of leaks (e.g., salt buildup).[8]Tighten or replace any leaking fittings. If pressure is unstable, degas the mobile phase thoroughly and check pump seals and check valves for wear.[8][9]
Insufficient Column Equilibration Observe the baseline before injection. A drifting baseline can indicate the column is not equilibrated.Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.[12]
Troubleshooting Workflow for Shifting Retention Times

Caption: A logical workflow for troubleshooting inconsistent retention times.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can lead to inaccurate integration and reduced resolution between adjacent peaks.

Potential Cause Diagnostic Check Recommended Solution
Peak Tailing: Secondary Silanol Interactions Inject a standard on a new, high-purity, base-deactivated column to see if the peak shape improves.Lower the mobile phase pH with an additive like formic acid or trifluoroacetic acid (TFA) to 2.5-3.5.[6] Consider using a mobile phase with a competing base (e.g., a low concentration of triethylamine).
Peak Tailing/Fronting: Column Overload Inject a series of decreasing concentrations of the sample.If peak shape improves at lower concentrations, reduce the sample concentration or the injection volume.[6][7]
Peak Fronting: Sample Solvent Mismatch Compare the composition of the sample solvent to the mobile phase.Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[11]
Split Peaks Check for blockages or voids in the column. Inspect the injector for issues.A split peak can indicate a problem with the injection port, such as a bad rotor seal.[13] It can also be caused by a partially blocked frit or a void at the head of the column. Try back-flushing the column or replacing it.[7]
Issue 3: Baseline Problems (Noise, Drift, Wander)

A stable baseline is critical for accurate quantification, especially at low analyte concentrations.

Problem Potential Causes Solutions
Baseline Noise Air bubbles in the system, contaminated mobile phase, detector lamp instability.[12][13]Degas the mobile phase thoroughly.[12] Flush the system to remove bubbles. Use high-purity solvents and prepare fresh mobile phase.[8] If the problem persists, the detector lamp may need replacement.
Baseline Drift Changes in mobile phase composition, column temperature fluctuations, column bleed, or contamination.[9][12]Ensure stable temperature and fresh, well-mixed mobile phase.[12] If a new column is being used, allow sufficient time for conditioning. If contamination is suspected, flush the column with a strong solvent.[6]
Ghost Peaks Contamination in the injection system, sample carryover, or impurities in the mobile phase.Run a blank injection (injecting only the mobile phase) to see if the ghost peaks are still present.[13] Clean the injector and syringe. Ensure adequate rinsing between injections.

Section 3: Protocol for Investigating Analyte Degradation

Given the susceptibility of the lactone ring to hydrolysis, it is essential to have a protocol to investigate potential degradation.[1][2] Forced degradation studies are a key component of method validation and stability assessment.[3][4]

Forced Hydrolysis Protocol

This protocol outlines a basic procedure for assessing the stability of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride under acidic and basic conditions.

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to create a stock solution of approximately 1 mg/mL.

  • Acidic Degradation:

    • Transfer a known volume of the stock solution to a vial.

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2 hours).[5]

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute to a final concentration suitable for HPLC analysis.

  • Basic Degradation:

    • Transfer a known volume of the stock solution to a vial.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Keep the mixture at room temperature for a specified time (e.g., 30 minutes), as base-catalyzed hydrolysis is often faster.[14]

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, by HPLC.

    • Compare the chromatograms to identify any new peaks (degradants) and any decrease in the area of the parent peak.

Potential Degradation Pathway

Caption: Hydrolysis of the lactone ring to form the corresponding hydroxy acid.

By understanding the potential pitfalls and employing a systematic troubleshooting approach, researchers can ensure the development of a robust and reliable assay for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, leading to higher quality data in drug discovery and development.

References
  • BenchChem. (n.d.). Troubleshooting Peak Tailing in Hydroxycitric Acid Lactone HPLC Analysis: A Technical Support Guide.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • A. K. (2016). Forced Degradation Studies. MedCrave online.
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • Sigma-Aldrich. (n.d.). 2-Oxa-8-azaspiro[4.5]decane hydrochloride.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • American Elements. (n.d.). 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Journal of the American Chemical Society. (2025). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis.
  • ResearchGate. (2025). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • National Institutes of Health. (n.d.). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants.
  • Guidechem. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
  • MySkinRecipes. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Semantic Scholar. (n.d.). Mechanisms of lactone hydrolysis in neutral and alkaline conditions.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • MedChemExpress. (2023). 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride-SDS.
  • Restek. (n.d.). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Conquer Scientific. (n.d.). HPLC Troubleshooting Guide – An App That Will Save Time and Frustration.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Smolecule. (2024). Buy 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone.
  • AChemBlock. (n.d.). 8-Oxa-2-aza-spiro[4.5]decane hydrochloride 97%.
  • Sigma-Aldrich. (n.d.). 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride.
  • BLDpharm. (n.d.). 832710-65-3|2,8-Diazaspiro[4.5]decan-1-one hydrochloride.
  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.

Sources

Troubleshooting

Technical Support Center: Enhancing the Yield of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

Welcome to the dedicated technical support guide for the synthesis and yield enhancement of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS: 1314965-08-6).[1][2] This spirocyclic compound is a valuable intermediate i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and yield enhancement of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS: 1314965-08-6).[1][2] This spirocyclic compound is a valuable intermediate in medicinal chemistry, particularly for developing agents targeting the central nervous system.[3] Its rigid conformation makes it a compelling scaffold for bioactive molecules.

This guide is structured to provide researchers, chemists, and drug development professionals with actionable troubleshooting strategies and in-depth explanations to overcome common challenges in its synthesis, thereby maximizing yield and purity.

Section 1: Plausible Synthetic Workflow & Key Challenges

The synthesis of spiro-lactones like 2-Oxa-8-azaspiro[4.5]decan-1-one typically involves a critical intramolecular cyclization step, followed by purification and salt formation. Low yields can arise at any stage of this process. Understanding the workflow is the first step to effective troubleshooting.

G cluster_0 Phase 1: Synthesis of Precursor cluster_1 Phase 2: Core Reaction & Isolation cluster_2 Phase 3: Final Salt Formation A Starting Materials (e.g., Protected Piperidine Derivative) B Functional Group Manipulation (e.g., Chain Elongation) A->B C Intramolecular Cyclization B->C Critical Yield Step 1 D Workup & Isolation of Free Base C->D E Conversion to Hydrochloride Salt D->E Critical Yield Step 2 F Crystallization & Purification E->F G Final Product: 2-Oxa-8-azaspiro[4.5]decan-1-one HCl F->G

Caption: Generalized workflow for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Problem Area: Intramolecular Cyclization Reaction

Q1: My cyclization reaction has a very low yield. I am recovering mostly unreacted starting material. What are the primary factors to investigate?

A1: Low conversion is a common issue in spirocyclization, often stemming from kinetics, thermodynamics, or reagent-related problems. Here’s a systematic approach to troubleshooting:

  • Reaction Conditions:

    • Temperature: Many cyclization reactions require sufficient thermal energy to overcome the activation barrier. If the reaction is run at room temperature, consider gradually increasing the heat. Conversely, excessive heat can cause decomposition, so careful temperature control is crucial.[4]

    • Concentration (High Dilution Principle): Intramolecular reactions are favored over intermolecular side reactions at high dilution. If you are observing dimers or polymers, try running the reaction at a lower concentration (e.g., <0.05 M).[5]

  • Reagents and Catalysts:

    • Base/Acid Integrity: If the reaction is base-mediated (e.g., using sodium hydride to form a lactone from a nitrile precursor), ensure the base is fresh and has not been deactivated by atmospheric moisture.[4][6] The same applies to acid catalysts, which can be sensitive to water content in the solvent.

    • Solvent Purity: Ensure solvents are anhydrous, as water can quench reagents or participate in undesired side reactions.[6] Consider purifying solvents if necessary.[7]

  • Reaction Monitoring: Actively monitor the reaction using techniques like TLC, LC-MS, or GC-MS. If the reaction stalls before the starting material is consumed, it may indicate reagent decomposition or catalyst deactivation. In such cases, adding more reagent may drive the reaction to completion.[7]

Q2: I am forming a product, but it's accompanied by significant side products. How can these be minimized?

A2: Side product formation points to competing reaction pathways. Identifying and suppressing these is key to improving yield.

  • Common Side Reactions:

    • Intermolecular Reactions: As mentioned, these lead to dimers or polymers. The primary solution is to use high-dilution conditions.[5]

    • Elimination Reactions: Depending on the precursor structure, elimination can compete with cyclization. This is often influenced by the choice of base and solvent. A bulkier, non-nucleophilic base may favor the desired cyclization.

    • Rearrangements: Cationic or radical intermediates can sometimes undergo rearrangement. Optimizing the catalyst and temperature can help control the reaction pathway and prevent such occurrences.[5]

  • Solvent Effects: The solvent plays a critical role in stabilizing intermediates.

    • Polar aprotic solvents like THF or DMF are often used for cyclizations involving nitrile precursors as they can stabilize intermediates effectively.[4]

    • Non-polar solvents like toluene or dichloromethane might be preferred in acid-catalyzed reactions to promote intramolecular cyclization over other pathways.[5] Experimenting with different solvents is a valid optimization strategy.

Problem Area: Workup & Hydrochloride Salt Formation

Q3: My yield drops significantly after workup and conversion to the hydrochloride salt. What are the common pitfalls?

A3: This is a frequent and frustrating source of product loss. The issue typically lies in the solubility of either the free base or the final salt.

  • Workup Losses: The free base form of 2-Oxa-8-azaspiro[4.5]decan-1-one may have some solubility in water. During aqueous workup, repeated extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) are essential. To minimize loss, consider back-extracting the aqueous layers.

  • Salt Formation and Crystallization: This is arguably the most critical step for final yield.

    • Aqueous HCl: Using aqueous hydrochloric acid can lead to low yields because the resulting hydrochloride salt is often soluble in water.[8] This method is generally not recommended if an anhydrous, crystalline product is desired.[8]

    • Anhydrous HCl: The preferred method is using anhydrous HCl, either as a gas or as a solution in an organic solvent (e.g., 2-propanol, diethyl ether, or dioxane). However, the choice of solvent is critical. If the hydrochloride salt is too soluble in the chosen solvent, precipitation will be incomplete.[9]

    • Solvent Selection for Precipitation: Ethanol is often a poor choice for crystallizing hydrochloride salts due to their high solubility.[9] Isopropanol is a better starting point. Often, a good strategy is to dissolve the free base in a minimal amount of a polar solvent (like isopropanol or methanol) and then add a less polar co-solvent (like diethyl ether or MTBE) to induce precipitation after adding HCl.

G cluster_purity Purity Issues Start Low Yield Observed CheckReaction Check Reaction Conversion (TLC, LC-MS) Start->CheckReaction CheckPurity Check Purity of Isolated Product CheckReaction->CheckPurity High Conversion Incomplete Incomplete Reaction CheckReaction->Incomplete Low Conversion SideProducts Side Products Present CheckPurity->SideProducts Yes WorkupLoss Loss During Workup or Salt Formation CheckPurity->WorkupLoss No, Clean Reaction ImpureSalt Final Salt is Impure CheckPurity->ImpureSalt Purity < 95% OptimizeReaction Optimize Reaction: - Increase Temperature - Change Solvent - Check Reagents Incomplete->OptimizeReaction HighDilution Use High Dilution; Optimize Catalyst/Temp SideProducts->HighDilution OptimizeSalt Use Anhydrous HCl; Optimize Crystallization Solvent WorkupLoss->OptimizeSalt Recrystallize Recrystallize Salt (e.g., IPA/Ether) ImpureSalt->Recrystallize

Caption: Troubleshooting decision tree for diagnosing low yield issues.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: How critical is the purity of the precursor before the cyclization step? Extremely critical. Impurities from previous steps can interfere with the cyclization reaction, inhibit catalysts, or lead to difficult-to-remove side products.[7] It is always advisable to purify the immediate precursor to >95% purity before attempting the key yield-determining step.

FAQ 2: What is the best method for preparing and handling anhydrous HCl for salt formation? For lab-scale synthesis, generating HCl in situ by adding acetyl chloride or trimethylchlorosilane (TMSCl) to an alcohol like isopropanol or methanol is a reliable method.[9] Alternatively, commercially available solutions of HCl in isopropanol or dioxane are convenient. Gaseous HCl is effective but requires specialized equipment and handling.[8]

FAQ 3: My final product is an oil instead of a crystalline solid. What should I do? Oiling out during crystallization is common. It suggests the product is either impure or too soluble in the chosen solvent system. Try adding a non-polar "anti-solvent" (e.g., heptane, diethyl ether) dropwise to a solution of your oil in a minimal amount of a polar solvent (e.g., isopropanol). Scratching the inside of the flask with a glass rod can also help induce crystallization. If impurities are suspected, chromatographic purification of the free base before salt formation may be necessary.

Section 4: Optimized Experimental Protocols

Protocol 1: General Procedure for Hydrochloride Salt Formation & Crystallization

This protocol assumes you have the isolated, purified free base of 2-Oxa-8-azaspiro[4.5]decan-1-one.

  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent. Isopropanol (IPA) is a good starting point (approx. 5-10 mL per gram).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of anhydrous HCl (1.1 to 1.2 eq). A 2 M solution of HCl in isopropanol or diethyl ether is recommended.

  • Precipitation: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours. If no precipitate forms, slowly add a non-polar co-solvent like diethyl ether or MTBE until the solution becomes cloudy.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or the non-polar co-solvent used for precipitation to remove any soluble impurities.[7]

  • Drying: Dry the solid under high vacuum to obtain the final hydrochloride salt.

Section 5: Data Summary Tables

Table 1: Troubleshooting Summary - Causes & Solutions

Symptom Potential Cause(s) Recommended Solution(s)
Low Reaction Conversion Insufficient activation energy; Deactivated reagents; Stalled reaction.Increase temperature; Use fresh, anhydrous reagents and solvents; Add more reagent if reaction stalls.[6][7]
Multiple Side Products Intermolecular reaction; Undesired elimination/rearrangement.Use high-dilution conditions; Optimize base/catalyst and solvent choice.[5]
Product Loss on Workup Product is partially water-soluble.Perform multiple extractions with an organic solvent; Back-extract aqueous layers.
Low Yield after Salt Formation Salt is soluble in the crystallization solvent.Use anhydrous HCl; Avoid aqueous HCl; Crystallize from IPA or an IPA/ether mixture.[8][9]
Impure Final Product Co-precipitation of impurities; Ineffective crystallization.Purify the free base before salt formation; Recrystallize the final salt from a different solvent system.

Table 2: Solvent Selection Guide for Spirocyclization & Salt Formation

Step Solvent Class Examples Rationale
Intramolecular Cyclization Polar AproticTHF, Dioxane, DMFGood for reactions with ionic intermediates; stabilizes transition states.[4]
Non-polar / HalogenatedToluene, DichloromethaneCan favor intramolecular pathways in certain acid-catalyzed reactions.[5]
HCl Salt Crystallization AlcoholsIsopropanol (IPA), n-ButanolModerate polarity, generally lower salt solubility than in Methanol/Ethanol.[9]
Ethers (as co-solvent)Diethyl Ether, MTBEUsed as anti-solvents to reduce solubility and induce precipitation.

References

  • ChemicalBook. (n.d.). 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Healthline. (n.d.). Spironolactone: Side Effects, Uses, Dosage, and More.
  • MySkinRecipes. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.
  • BenchChem. (2025). Technical Support Center: Optimizing Spirocycle Formation.
  • GoodRx. (n.d.). 13 Side Effects of Spironolactone (Aldactone).
  • Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • NHS. (n.d.). Side effects of spironolactone.
  • National Institutes of Health. (n.d.). Retrospective analysis of adverse events with spironolactone in females reported to the United States Food and Drug Administration.
  • Mayo Clinic. (2025, December 1). Spironolactone (oral route) - Side effects & dosage.
  • National Institutes of Health. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
  • IRIS. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • Sigma-Aldrich. (n.d.). 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2.
  • AMERICAN ELEMENTS. (n.d.). 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]

  • ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters.
  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Smolecule. (2023, August 15). 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Taylor & Francis eBooks. (2014). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri.
  • (n.d.). 8-oxa-2-azaspiro[4.5]decan-3-one, min 97%, 1 gram.
  • PubChemLite. (n.d.). 8-oxa-1-azaspiro[4.5]decan-2-one.
  • BLDpharm. (n.d.). 832710-65-3|2,8-Diazaspiro[4.5]decan-1-one hydrochloride.

Sources

Optimization

Common pitfalls in working with 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

Introduction Welcome to the technical support guide for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS: 1314965-08-6). This document is intended for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS: 1314965-08-6). This document is intended for researchers, medicinal chemists, and process development scientists utilizing this spirocyclic scaffold. As a key intermediate in the development of central nervous system (CNS) agents and other pharmaceuticals, its unique conformational rigidity makes it a valuable building block.[1] However, its bifunctional nature—possessing both a lactone and a secondary amine hydrochloride—presents specific challenges in handling, reaction setup, and purification.

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common pitfalls encountered during experimental work. Our goal is to equip you with the foundational knowledge to anticipate and resolve these challenges, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section covers the most common initial queries regarding the handling, storage, and fundamental properties of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Q1: How should I properly store and handle this reagent?

A1: Proper storage is critical to maintain the integrity of the compound. As a hydrochloride salt, it can be hygroscopic, meaning it can absorb moisture from the air.[2][3]

  • Storage: Store in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. Recommended storage temperature is 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Handling: Always handle the solid in a glove box or under a stream of dry inert gas to minimize exposure to atmospheric moisture. Use pre-dried glassware for all experiments. Avoid leaving the container open to the air.

Q2: What are the expected solubility properties of this compound?

A2: The hydrochloride salt form dictates its solubility profile. It is a polar, ionic compound.

  • Aqueous Solubility: Generally, amine hydrochlorides are significantly more water-soluble than their corresponding free-base forms.[5][6] Expect good solubility in water and protic solvents like methanol and ethanol.

  • Organic Solubility: Solubility in aprotic organic solvents is often limited but can be enhanced in polar aprotic solvents. See the table below for a general guide. Preparing fresh solutions is always recommended.[7]

Solvent TypeExamplesExpected SolubilityRationale & Notes
Polar Protic Water, Methanol, EthanolHighThe ionic salt and hydrogen bonding capabilities favor dissolution.
Polar Aprotic DMSO, DMFModerate to HighGood for creating concentrated stock solutions. Ensure solvents are anhydrous.
Ethereal THF, Dioxane, Diethyl EtherLow to Very LowThe high polarity of the salt is generally incompatible with these less polar solvents.
Chlorinated Dichloromethane (DCM)LowMay form a suspension or slurry. Adding a small amount of methanol can sometimes aid solubility.
Apolar Hexanes, TolueneInsolubleThe ionic nature of the compound prevents dissolution in nonpolar media.

Q3: Is this compound stable under all reaction conditions?

A3: No. The primary point of instability is the γ-lactone ring, which is a cyclic ester. This functional group is highly susceptible to hydrolysis, particularly under basic conditions.[8][9]

  • Basic Conditions (pH > 7): Exposure to bases (e.g., NaOH, K₂CO₃, or even tertiary amines like triethylamine at elevated temperatures) can catalyze nucleophilic attack on the lactone carbonyl, leading to irreversible ring-opening to form the corresponding γ-hydroxy carboxylate salt.[9]

  • Acidic Conditions (pH < 7): The compound is generally more stable in acidic media. The hydrochloride salt itself renders aqueous solutions acidic. However, very strong acidic conditions combined with heat can also promote hydrolysis, though typically slower than base-catalyzed hydrolysis.[10]

  • Thermal Stability: While specific data is unavailable, lactones can be sensitive to high temperatures.[11] Avoid prolonged heating, especially in the presence of nucleophiles or moisture.

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides in-depth, cause-and-effect troubleshooting for specific problems you may encounter during synthesis and workup.

Problem 1: Poor or Inconsistent Reaction Conversion

You've set up a reaction, for instance, an N-alkylation or N-acylation, but you observe low yield, starting material recovery, or inconsistent results between batches.

Q: My N-alkylation/acylation reaction is not working. What are the likely causes?

A: The issue often stems from the nature of the starting material as a pre-formed salt.

  • Cause A: In-situ Neutralization Failure. Your starting material is a hydrochloride salt. The secondary amine is protonated (R₂NH₂⁺Cl⁻) and is not nucleophilic . For it to react with an electrophile (like an alkyl halide or acyl chloride), it must be converted to the free base (R₂NH) in situ. If the base you add is too weak or used in a substoichiometric amount, you will have unreacted starting material.

  • Solution A: Stoichiometric Base Addition. You must add at least one full equivalent of a non-nucleophilic base just to neutralize the hydrochloride salt. A slight excess (1.1-1.2 equivalents) is often used to ensure complete conversion to the free amine before the reaction with the electrophile begins. For acylations, you will need an additional equivalent of base to scavenge the HCl generated by the reaction.[12]

  • Cause B: Incorrect Base Selection. The choice of base is critical to avoid side reactions.

  • Solution B: Use a Non-Nucleophilic Base. Avoid using basic nucleophiles like NaOH or KOH if your electrophile is sensitive to them. Hindered tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices. For very sensitive substrates, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, but be mindful of their limited solubility in some organic solvents.

  • Cause C: Competing Side Reactions. The free secondary amine is a good nucleophile and can react more than once.

  • Solution C: Control Stoichiometry and Temperature. In N-alkylation reactions, the newly formed tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[13] To minimize this, use a controlled amount of the alkylating agent (1.0-1.1 equivalents) and maintain a low reaction temperature.

Below is a workflow diagram to troubleshoot poor reaction conversion.

G start Low Reaction Conversion check_base Check Base Stoichiometry: Is Base ≥ 1.0 eq. for neutralization? start->check_base check_type Check Base Type: Is it non-nucleophilic? check_base->check_type Yes add_base Action: Add at least 1 eq. of base (e.g., TEA, DIPEA) to free the amine. check_base->add_base No check_side_reactions Investigate Side Reactions: Is Quaternary Salt or Lactone Hydrolysis observed? check_type->check_side_reactions Yes change_base Action: Switch to a hindered base (DIPEA) or inorganic base (K₂CO₃). check_type->change_base No control_conditions Action: Use 1.0 eq. of electrophile. Run reaction at lower temperature. check_side_reactions->control_conditions

Caption: Troubleshooting workflow for N-alkylation/acylation reactions.

Problem 2: Difficult Product Purification & Workup

You've completed your reaction, but isolating the desired product from starting materials, byproducts, and reagents is challenging.

Q: How do I design an effective workup to isolate my product?

A: The strategy depends on the nature of your product. The amine functionality is key to designing a successful liquid-liquid extraction protocol.[14]

  • Scenario 1: Your product is a neutral compound (e.g., an N-acylated amide).

    • Protocol:

      • Quench the reaction mixture.

      • Dilute with an organic solvent like ethyl acetate or DCM.

      • Wash with a dilute acid (e.g., 1M HCl). This will protonate any unreacted free amine and the basic catalyst (like TEA), pulling them into the aqueous layer.[15]

      • Wash with saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.

      • Wash with brine to remove residual water.

      • Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Scenario 2: Your product is a basic tertiary amine (e.g., from N-alkylation).

    • Protocol:

      • Perform an initial wash with water or brine to remove bulk inorganic salts.

      • Acidify the entire biphasic mixture with dilute HCl until the aqueous layer is pH ~1-2. Your product will become a water-soluble ammonium salt and partition into the aqueous layer.

      • Separate the layers and discard the organic layer, which contains non-basic impurities.

      • Basify the aqueous layer carefully with a strong base (e.g., 1-2M NaOH) to pH ~12-14 to deprotonate your product back to the free amine.

      • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate) to recover your purified product.

      • Combine the organic extracts, wash with brine, dry, and concentrate.

Q: I'm seeing an unexpected, highly polar byproduct in my analysis. What could it be?

A: This is a classic sign of lactone ring hydrolysis.

  • Cause: If your reaction or workup conditions involved a strong base, even transiently, you may have opened the lactone ring. The resulting product is a zwitterionic amino acid or a hydroxy carboxylate, both of which are very polar and often water-soluble.[4][10]

  • Confirmation: The mass of this byproduct should correspond to your expected product + 18 Da (the mass of H₂O). Use LC-MS to confirm the mass.

  • Prevention:

    • Use Non-Nucleophilic Bases: Stick to hindered amines like DIPEA rather than less hindered ones like TEA, especially if heating is required.

    • Avoid Strong Aqueous Bases: During workup, use milder bases like NaHCO₃ instead of NaOH or KOH for neutralization whenever possible.

    • Maintain Low Temperatures: If a strong base is unavoidable, keep the reaction and workup temperatures as low as possible (e.g., 0°C or below) to minimize the rate of hydrolysis.

G start Reaction Complete product_check Is the desired product basic? start->product_check acid_wash Acid/Base Extraction: 1. Acidify to pH 1-2. 2. Extract with organic solvent. 3. Basify aqueous layer. 4. Re-extract product. product_check->acid_wash Yes base_wash Standard Extraction: 1. Dilute with organic solvent. 2. Wash with 1M HCl. 3. Wash with NaHCO₃. 4. Wash with Brine. product_check->base_wash No hydrolysis_check Is a polar byproduct (Mass = Product + 18) observed? acid_wash->hydrolysis_check base_wash->hydrolysis_check hydrolysis_solution Problem: Lactone Hydrolysis Solution: Use milder base (DIPEA), lower temperature, and avoid strong aqueous bases in workup. hydrolysis_check->hydrolysis_solution Yes final_product Purified Product hydrolysis_check->final_product No hydrolysis_solution->final_product

Caption: Decision workflow for product workup and purification.

Problem 3: Analytical Difficulties

You are struggling to get clean, reproducible analytical data for your reactions involving this compound.

Q: Why do I see poor peak shape and retention on my standard C18 reverse-phase HPLC column?

A: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and its direct derivatives are highly polar and exist as cations in typical acidic mobile phases.

  • Cause: Standard C18 (non-polar) columns provide very little retention for highly polar molecules, causing them to elute at or near the solvent front (void volume). Furthermore, the free amine can interact with residual silanol groups on the silica support, leading to peak tailing.

  • Solution 1: Use HILIC Chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar analytes. It uses a polar stationary phase and a high organic mobile phase.[16][17] This mode will provide better retention and peak shape.

  • Solution 2: Use an Ion-Pairing Reagent. Adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and peak shape on a C18 column by forming a more hydrophobic complex with your cationic analyte. A typical starting condition would be a water/acetonitrile gradient with 0.1% TFA.

  • Solution 3: Use an Aqueous-Compatible "Polar-Embedded" Column. Many manufacturers offer reverse-phase columns with modified stationary phases (e.g., polar-embedded or polar-endcapped) that are more suitable for retaining polar compounds and provide better peak shapes.

References

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry. [Link]

  • MySkinRecipes. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. [Link]

  • Jakubke, H.-D. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Chemistry For Everyone. (2024). How Does Lactone Hydrolysis Work?. YouTube. [Link]

  • Al-Kaysi, R. O., et al. (2008). Stable spirocyclic Meisenheimer complexes. Molecules. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Chen, J., et al. (2022). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances. [Link]

  • Reddit r/Chempros. Amine workup. [Link]

  • Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Al-Kaysi, R. O., et al. (2008). Stable spirocyclic Meisenheimer complexes. PubMed. [Link]

  • Jakubke, H.-D. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wikipedia. Amine. [Link]

  • Jasperse, J. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]

  • ScienceMadness Discussion Board. Solubility of organic amine salts. [Link]

  • Ren, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • Barbi, S., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Refinement of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride Protocols

Welcome to the technical support center for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, freq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and refined experimental protocols. The unique spirocyclic structure of this compound, while valuable for imparting conformational rigidity in drug design, can present specific challenges during its synthesis and handling.[1] This resource aims to address these issues with scientifically grounded explanations and practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and storage of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Q1: What are the key applications of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride?

A1: This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system (CNS).[1] Its rigid spirocyclic scaffold is a desirable feature in the design of bioactive molecules.[1] It has been explored in the development of M1 muscarinic agonists for potential Alzheimer's disease treatment.[2]

Q2: Why is this compound prepared as a hydrochloride salt?

A2: The hydrochloride salt form of 2-Oxa-8-azaspiro[4.5]decan-1-one generally exhibits improved stability and crystallinity compared to the freebase.[3] This makes it easier to handle, purify, and store, which is particularly important for pharmaceutical development where precise dosing and formulation are critical.

Q3: What are the recommended storage conditions for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride?

A3: It is recommended to store this compound in an inert atmosphere at 2-8°C.[4] Due to its potential hygroscopic nature, it is crucial to keep it in a tightly sealed container to prevent moisture absorption, which can lead to degradation or clumping.[5][6]

Q4: Is 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride hygroscopic? What precautions should be taken?

Q5: What are the typical analytical techniques used to characterize this compound?

A5: Standard analytical methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) to confirm the molecular weight.[8][9][10]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the synthesis and handling of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

A. Synthesis and Purification Challenges

Problem 1: Low Yield During Spirocyclization

  • Potential Cause: Incomplete reaction or side product formation. The formation of spiro-γ-lactams can be sensitive to reaction conditions.[11][12]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous, as moisture can interfere with many organic reactions.

    • Reaction Temperature: Optimize the reaction temperature. Some cyclization reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.

    • Catalyst/Reagent Stoichiometry: Carefully control the stoichiometry of reagents. For reactions involving catalysts, conduct small-scale experiments to determine the optimal catalyst loading.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid decomposition of the product from prolonged reaction times.

Problem 2: Difficulty in Isolating the Product

  • Potential Cause: The product may be highly soluble in the reaction solvent or form an oil instead of a precipitate.

  • Troubleshooting Steps:

    • Solvent Selection: If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification.

    • Crystallization Conditions: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective. Slow cooling or evaporation can promote the growth of larger crystals.

    • Seeding: If you have a small amount of crystalline product, use it to seed a supersaturated solution to induce crystallization.

B. Hydrochloride Salt Formation and Handling

Problem 3: Product Oiling Out During Hydrochloride Salt Formation

  • Potential Cause: The hydrochloride salt may be hygroscopic or have a low melting point.[13] The choice of solvent is also critical.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all solvents and glassware are scrupulously dry. Use a solution of HCl in an anhydrous solvent (e.g., diethyl ether, dioxane, or ethyl acetate) rather than aqueous HCl.[14][15]

    • Solvent System: Dissolve the freebase in a minimal amount of a suitable solvent (e.g., methanol, ethanol) and then add the HCl solution.[13] Alternatively, dissolve the freebase in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate) and then add the HCl solution dropwise to precipitate the salt.[14]

    • Temperature Control: Perform the salt formation at a lower temperature (e.g., in an ice bath) to control the precipitation and potentially improve the crystalline nature of the product.

Problem 4: Inconsistent Purity or Crystalline Form of the Hydrochloride Salt

  • Potential Cause: Variations in the crystallization process can lead to different polymorphic forms or the inclusion of impurities.[15]

  • Troubleshooting Steps:

    • Controlled Precipitation: Add the HCl solution slowly and with vigorous stirring to ensure uniform salt formation and precipitation.[14]

    • Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system to improve purity and obtain a consistent crystalline form.

    • Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize the crystalline form of the salt.[16]

C. Stability and Storage Issues

Problem 5: Product Degradation Over Time

  • Potential Cause: The compound may be sensitive to air, moisture, or light.[17] The lactam ring can be susceptible to hydrolysis.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Desiccation: Store in a desiccator with a suitable drying agent to minimize exposure to moisture.[7]

    • Light Protection: Store in an amber vial or in the dark to protect from light-induced degradation.

    • Temperature Control: Adhere to the recommended storage temperature of 2-8°C.[4]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

This protocol is a generalized representation and may require optimization based on the specific synthetic route employed.

Step 1: Synthesis of the Precursor

The synthesis of the spirocyclic lactam can be achieved through various published methods.[2][12][18] A common approach involves the cyclization of a suitable amino acid or halo-amide precursor.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified 2-Oxa-8-azaspiro[4.5]decan-1-one freebase in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise with constant stirring.

  • Continue stirring for 30-60 minutes in the ice bath.

  • Collect the precipitated solid by filtration under an inert atmosphere.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to remove any residual solvent.

Table 1: Troubleshooting Common Issues in Hydrochloride Salt Formation

IssuePotential CauseRecommended Solution
Oily ProductHygroscopicity, low melting pointUse strictly anhydrous conditions and solvents.[14][15] Consider alternative acids (e.g., methanesulfonic acid).[13]
No PrecipitationSalt is soluble in the chosen solventAdd an anti-solvent (e.g., hexane, heptane) to induce precipitation.[15]
Low YieldSalt is partially soluble in the solventMinimize the amount of solvent used. Ensure complete precipitation by cooling.
Impure ProductIncomplete reaction of freebase, trapped solventRecrystallize the salt from an appropriate solvent system. Dry thoroughly under high vacuum.

IV. Visualized Workflows

Synthesis and Salt Formation Workflow

cluster_synthesis Synthesis of Freebase cluster_salt Hydrochloride Salt Formation Start Starting Materials Reaction Spirocyclization Reaction Start->Reaction Reagents, Solvent, Temp. Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Freebase Isolated Freebase Purification->Freebase Dissolution Dissolve Freebase in Anhydrous Solvent Freebase->Dissolution Transfer Addition Slow Addition of Anhydrous HCl Solution Dissolution->Addition e.g., Et2O, EtOAc Precipitation Precipitation / Crystallization Addition->Precipitation Cooling (Ice Bath) Isolation Filtration & Washing Precipitation->Isolation Drying Drying Under Vacuum Isolation->Drying FinalProduct 2-Oxa-8-azaspiro[4.5]decan-1-one HCl Drying->FinalProduct

Caption: Workflow for synthesis and hydrochloride salt formation.

Troubleshooting Decision Tree for Salt Formation

Start Start Salt Formation Check_Conditions Use Anhydrous Solvent & HCl? Start->Check_Conditions Yes_Anhydrous Yes Check_Conditions->Yes_Anhydrous Yes No_Anhydrous No Check_Conditions->No_Anhydrous No Product_State Is the product an oil or a solid? Yes_Anhydrous->Product_State Fix_Anhydrous Action: Use anhydrous reagents and solvents. Dry glassware. No_Anhydrous->Fix_Anhydrous Fix_Anhydrous->Check_Conditions Oil Oil Product_State->Oil Solid Solid Product_State->Solid Oil_Action1 Action: Triturate with a non-polar solvent (e.g., hexane). Oil->Oil_Action1 Solid_Check_Purity Check Purity (NMR, HPLC) Solid->Solid_Check_Purity Oil_Success Solid Precipitates? Oil_Action1->Oil_Success Oil_Action2 Action: Change solvent system or try a different acid (e.g., MsOH). Oil_Success->Solid Yes Oil_Success->Oil_Action2 No Pure Pure Solid_Check_Purity->Pure Impure Impure Solid_Check_Purity->Impure Final Proceed to Drying & Characterization Pure->Final Impure_Action Action: Recrystallize from a suitable solvent system. Impure->Impure_Action Impure_Action->Solid_Check_Purity

Caption: Decision tree for troubleshooting hydrochloride salt formation.

V. References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.[Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc.[Link]

  • 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. MySkinRecipes.[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.[Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase.[Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated.[Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed.[Link]

  • Biologically active γ-lactams: synthesis and natural sources. Semantic Scholar.[Link]

  • How to make a salt of a novel compound? ResearchGate.[Link]

  • US20100204470A1 - method for salt preparation. Google Patents.

  • Problem with hydrochloride salt formation/isolation. Reddit.[Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate.[Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH.[Link]

  • 8-Oxa-1-azaspiro[4.5]decane. AZA Mid-Year Meeting.[Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate.[Link]

  • 8-oxa-1-azaspiro[4.5]decan-2-one. PubChemLite.[Link]

  • 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. AMERICAN ELEMENTS.[Link]

  • Hygroscopic chemical...how to deal with? Protocol Online.[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.[Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry.[Link]

  • Synthesis of γ-lactams. Organic Chemistry Portal.[Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.[Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

Optimization

Minimizing side reactions in 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride synthesis

Technical Support Center: 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride Synthesis Welcome to the technical support center for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key intermediate for various CNS agents, the conformational rigidity of this spirocyclic scaffold is highly valuable, but its synthesis requires careful control to prevent side reactions and ensure high purity.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable protocols to resolve it.

Question 1: My overall yield is low, and I've isolated a significant amount of an alcohol byproduct corresponding to my ketone starting material. What's happening?

Answer: This is a classic case of a competing reduction reaction. The core of this synthesis often involves a reductive amination step to form the C-N bond that closes the piperidine ring. If the reducing agent is not sufficiently selective, it can directly reduce the ketone carbonyl group to a secondary alcohol faster than the desired imine intermediate can form and be reduced.[2]

Causality Explained: Reductive amination is a two-step process: (1) nucleophilic attack of an amine on a ketone to form a hemiaminal, which then dehydrates to an imine intermediate, and (2) reduction of the imine to the amine.[3] Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[4] If imine formation is slow or the reducing agent is too powerful, the ketone is consumed in a non-productive pathway, leading to low yields of the desired spirocycle.

Solution: Employ a reducing agent that is selective for the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[3][5] Its steric bulk and attenuated reactivity make it significantly slower at reducing ketones and aldehydes but highly effective for reducing the protonated imine intermediate.[3]

Reducing AgentChemical FormulaTypical SolventsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, DCM, THFHigh selectivity for imines ; mild conditions.[3][4]Water-sensitive; more expensive.[4]
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHStable in weakly acidic conditions ideal for imine formation.[3]Highly toxic (releases HCN gas upon acidic workup); less selective than STAB.[2][3]
Sodium Borohydride NaBH₄MeOH, EtOHInexpensive; powerful reductant.Poor selectivity ; readily reduces starting ketone/aldehyde.[2][4] Requires a two-step process where the imine is pre-formed.[4]
  • To a stirred solution of the ketone precursor (1.0 equiv) and the amine precursor (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (1.1 equiv) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for sufficient imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 20 minutes. Caution: The reaction may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 2: I'm observing multiple unidentified, higher molecular weight species in my crude product analysis. Could this be polymerization or dimerization?

Answer: Yes, this is a strong possibility, and it almost certainly points to an issue with amine reactivity. The secondary amine on the piperidine ring is a potent nucleophile. If left unprotected during the key cyclization or subsequent steps, it can react with electrophilic species in the reaction mixture—including other molecules of your starting material or product—leading to dimers or oligomers.

Causality Explained: The goal is to have the primary amine selectively react to form the spirocyclic lactam. However, the secondary amine of the piperidine is also nucleophilic. To ensure chemoselectivity, the less-reactive secondary amine must be "masked" during the reaction.[6] This is a fundamental principle in complex organic synthesis known as using a protecting group .[7][8]

Solution: Protect the piperidine nitrogen before carrying out the main reaction sequence. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under a wide range of reaction conditions but can be easily removed at the end of the synthesis with acid.[8] The final deprotection step using hydrochloric acid conveniently generates the desired hydrochloride salt in situ.[9]

G cluster_0 Step 1: Protection cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection & Salt Formation A Piperidine Precursor B Boc-Protected Intermediate A->B Boc2O, Base C Reductive Amination/ Lactamization B->C D Boc-Protected Spirocycle C->D E Final Product (HCl Salt) D->E HCl in Dioxane/Ether

Caption: Recommended three-stage synthetic workflow.

  • Dissolve the piperidine-containing starting material (1.0 equiv) in a suitable solvent such as DCM or THF.

  • Add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which can often be used without further purification.

Question 3: My final product seems unstable during workup or purification, and I suspect the lactone ring is opening. How can I prevent this?

Answer: Lactone rings, particularly five-membered γ-lactones, can be susceptible to hydrolysis (ring-opening) under either strong acidic or strong basic conditions, especially in the presence of water.[10] This would lead to the formation of a linear gamma-hydroxy amide, which complicates purification and lowers the yield of the desired spirocycle.

Causality Explained: The ester bond within the lactone ring is an electrophilic site. It is vulnerable to nucleophilic attack by water or hydroxide ions. This process is accelerated at extreme pH values. During the final deprotection step, prolonged exposure to aqueous HCl can facilitate this unwanted hydrolysis.

Solution: The final step should combine the Boc-deprotection and hydrochloride salt formation into a single, anhydrous step. By using a solution of HCl gas in a non-aqueous solvent like 1,4-dioxane, diethyl ether, or methanol, you can cleave the Boc group and immediately precipitate the product as its stable hydrochloride salt. This minimizes the product's contact time with water and prevents hydrolysis of the lactone.

  • Dissolve the purified Boc-protected 2-Oxa-8-azaspiro[4.5]decan-1-one (1.0 equiv) in a minimal amount of anhydrous methanol or ethyl acetate.

  • To this solution, slowly add a 4 M solution of HCl in 1,4-dioxane (4-5 equiv) at room temperature.

  • Stir the mixture for 2-8 hours. A white precipitate of the hydrochloride salt will typically form.[9]

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Once complete, collect the solid product by filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield the pure 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of converting the final amine to a hydrochloride salt?

The conversion to a hydrochloride salt serves several critical functions in pharmaceutical chemistry:

  • Stability and Handling: Free amines can be oily, volatile, and susceptible to atmospheric oxidation or reaction with carbon dioxide. The salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store.[11]

  • Purification: The formation of a crystalline salt is an excellent method for purification. The precipitation process can selectively isolate the desired product from soluble, non-basic impurities.[12]

  • Solubility: Amine salts are generally more soluble in water and polar protic solvents than their free-base counterparts.[13] This is often crucial for formulation and bioavailability in drug development.[13]

Q2: Can I avoid using a protecting group to shorten the synthesis?

While it is sometimes possible to design a "protecting-group-free" synthesis, it is highly inadvisable in this case.[8] Attempting this synthesis without protecting the piperidine nitrogen would likely result in a complex mixture of products that is difficult to separate, leading to extremely low yields of the desired compound. The investment of two extra steps (protection and deprotection) is more than compensated for by the dramatic increase in yield, purity, and reproducibility.[8]

Q3: What analytical techniques are best for monitoring the reaction and confirming the final product?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for tracking the disappearance of starting materials and the appearance of intermediates and the final product, confirming their respective molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation of the final product and key intermediates. The disappearance of the Boc group's characteristic signal (~1.4 ppm in ¹H NMR) is a clear indicator of successful deprotection.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. For the final salt, you would look for the characteristic broad N-H⁺ stretching bands between 2200-3000 cm⁻¹.[13]

Visualizing the Key Challenge: Reductive Amination Selectivity

The diagram below illustrates the critical branch point in the reductive amination step. The desired pathway (green) leads to the imine intermediate and the final product, while the side reaction (red) leads to an unwanted alcohol byproduct.

Caption: Desired reaction pathway versus the competing side reaction.

References

  • Reductive amination - Wikipedia. (n.d.).
  • What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. (2012, October 11).
  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PubMed Central. (2020, July 3).
  • Reductive Amination - Common Conditions. (n.d.).
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC - NIH. (2024, August 1).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from Journal of Chemical and Pharmaceutical Research.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Retrieved from Journal of Chemical and Pharmaceutical Research.
  • Protecting Groups - Organic Synthesis. (n.d.).
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications. (2024, August 1).
  • 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride - MySkinRecipes. (n.d.).
  • 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2 - Sigma-Aldrich. (n.d.).
  • Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach - PubMed. (n.d.).
  • 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride - Benchchem. (n.d.).
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.).
  • Hydrochloride salt of amine : r/OrganicChemistry - Reddit. (2023, June 22).
  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. (n.d.).
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. (2025, August 6).
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  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (n.d.).
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Reference Data & Comparative Studies

Validation

Comparing 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride to other spirocyclic compounds

An In-Depth Comparative Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride and Alternative Spirocyclic Scaffolds Authored by a Senior Application Scientist In the landscape of modern drug discovery, the strategic sh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride and Alternative Spirocyclic Scaffolds

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the strategic shift from planar, two-dimensional molecules to complex, three-dimensional scaffolds is a well-established principle for enhancing therapeutic potential. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, better pharmacokinetic profiles, and higher target selectivity.[1][2] Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid yet spatially diverse framework for molecular design.[1][3][4][5]

This guide provides a comprehensive comparison of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a prominent heterocyclic building block, with other key spirocyclic scaffolds. We will delve into the structural nuances, synthetic strategies, and resulting pharmacological profiles, supported by experimental frameworks to guide researchers in making informed decisions for their drug development programs.

The Strategic Value of Spirocyclic Scaffolds

The incorporation of a spirocyclic core is a deliberate strategy to address several challenges in medicinal chemistry.[3][6] The quaternary spiro-carbon atom imparts conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target and reducing off-target interactions.[1][7] This increased fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved solubility, decreased lipophilicity, and better metabolic stability compared to their flat, aromatic counterparts.[1][2] These advantages have led to the inclusion of spirocyclic motifs in numerous approved drugs and clinical candidates.[4][5][8][9][10]

Profile of the Core Compound: 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

Structure and Chemical Identity: 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a bicyclic molecule featuring a five-membered oxazolidinone ring fused via a spiro-junction to a six-membered piperidine ring. It is typically supplied as a hydrochloride salt to improve its stability and handling as a solid.

This scaffold serves as a crucial building block in the synthesis of more complex molecules, particularly for agents targeting the central nervous system (CNS).[11] Its inherent rigidity and defined three-dimensional shape make it a valuable starting point for designing bioactive compounds.[11]

Known Biological Applications: Research has primarily focused on derivatives of this scaffold as M1 muscarinic agonists, which are of significant interest for the symptomatic treatment of Alzheimer's disease.[12] The spirocyclic framework helps to correctly orient the pharmacophoric elements required for receptor interaction and agonist activity.[12]

Comparative Analysis: Performance vs. Alternative Spirocyclic Scaffolds

The choice of a spirocyclic scaffold is a critical decision in the design of a drug candidate. Below, we compare the 2-Oxa-8-azaspiro[4.5]decan-1-one core to other prevalent spiro-scaffolds, highlighting the causal relationships between structure and function.

Alternative 1: 2,8-Diazaspiro[4.5]decan-1-one
  • Structural Difference: The most direct comparison involves replacing the oxygen atom at the 2-position with a nitrogen atom. This seemingly minor change has profound implications for the molecule's properties.

  • Synthesis & Reactivity: The synthesis routes are often analogous. However, the presence of a second nitrogen atom (an amide) offers a different handle for further chemical modification compared to the lactone in the oxa- aza- variant.

  • Physicochemical & Pharmacokinetic Implications: Replacing the lactone oxygen with an amide nitrogen introduces a hydrogen bond donor, which can alter solubility and target interaction profiles. The basicity of the piperidine nitrogen can also be influenced by this change, affecting properties like pKa and cell permeability.

  • Pharmacological Profile: This scaffold has been successfully employed in the development of potent and selective dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease.[13] This highlights a divergence in therapeutic applications based on the heteroatom composition of the five-membered ring.

Alternative 2: 2-Oxa-6-azaspiro[3.3]heptane
  • Structural Difference: This scaffold represents a "ring contraction" of both rings around the spirocenter, forming a more compact and rigid system.

  • Synthesis & Reactivity: The synthesis of these smaller, strained ring systems can be more challenging, often requiring specialized methodologies.[14][15]

  • Physicochemical & Pharmacokinetic Implications: The smaller ring size results in a more defined three-dimensional geometry with distinct exit vectors for substituents. This can be advantageous for optimizing interactions within a constrained binding pocket. The reduced molecular weight and carbon count can lead to more favorable ligand efficiency.

  • Pharmacological Profile: This scaffold is famously incorporated into the MCHr1 antagonist AZD1979.[2] Its compact nature was key to achieving favorable physicochemical properties for a CNS drug candidate.[2]

Alternative 3: Spiro-oxindoles
  • Structural Difference: This class features a spiro-junction at the 3-position of an oxindole core, often fused to various carbo- and heterocyclic rings. This introduces an aromatic component directly adjacent to the spirocenter.

  • Synthesis & Reactivity: A vast body of literature exists on the synthesis of spiro-oxindoles, making them highly accessible. Multi-component domino reactions are often used for their efficient construction.[16][17]

  • Physicochemical & Pharmacokinetic Implications: The oxindole moiety provides a rigid platform with specific hydrogen bonding capabilities (NH and C=O groups). The aromatic portion influences properties like lipophilicity and potential for π-π stacking interactions with biological targets.

  • Pharmacological Profile: Spiro-oxindoles are regarded as "privileged scaffolds" due to their broad range of biological activities, including potent anticancer, antiviral, and antimicrobial properties.[18] They are frequently used as templates for developing inhibitors of protein-protein interactions, such as the p53-MDM2 interaction.[19]

Data Summary Table
ScaffoldCore StructureKey Structural FeaturesCommon Therapeutic ApplicationsSynthetic Accessibility
2-Oxa-8-azaspiro[4.5]decan-1-one Oxazolidinone + PiperidineLactone in 5-membered ring; secondary amine in 6-membered ring.CNS agents, M1 Muscarinic Agonists[12]Moderate
2,8-Diazaspiro[4.5]decan-1-one Pyrrolidinone + PiperidineLactam in 5-membered ring; additional H-bond donor.Kinase inhibitors (TYK2/JAK1)[13]Moderate
2-Oxa-6-azaspiro[3.3]heptane Oxetane + AzetidineHighly rigid, compact, strained ring system.CNS agents, MCHr1 Antagonists[2]Challenging
Spiro-oxindoles Oxindole + Various RingsAromatic moiety adjacent to spirocenter.Oncology, Infectious Diseases[18]High

Experimental Protocols & Methodologies

Trustworthy research relies on robust and reproducible experimental design. The following protocols provide a self-validating framework for the synthesis and evaluation of spirocyclic compounds.

Protocol: Biocatalytic Synthesis of a Spiro-Oxazolidinone

This protocol is based on modern, enzyme-mediated methods that offer high stereoselectivity, a critical parameter for pharmacological activity.[20][21]

Objective: To synthesize a chiral spiro-oxazolidinone from a spiro-epoxide precursor.

Causality: Halohydrin dehalogenases (HHDHs) can catalyze the ring-opening of epoxides with a cyanate source, followed by spontaneous cyclization to form the desired oxazolidinone ring.[20] Protein engineering can be used to develop enzyme mutants with high efficiency for sterically hindered spirocyclic substrates.[20][21]

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a solution of the engineered HHDH enzyme (e.g., a mutant of HheG) in a suitable buffer (e.g., 100 mM Tris-SO4, pH 8.5).

  • Reaction Setup: In a reaction vessel, dissolve the spiro-epoxide starting material (1 equivalent) in a minimal amount of a co-solvent like DMSO.

  • Addition of Reagents: Add the buffer solution containing the enzyme to the reaction vessel. Then, add sodium cyanate (NaOCN, ~2 equivalents) as the nucleophile source.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup and Extraction: Once the reaction is complete, quench the reaction and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final spiro-oxazolidinone product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis SpiroEpoxide Spiro-Epoxide Starting Material ReactionVessel Combine Reagents & Incubate (e.g., 30°C, 24-48h) SpiroEpoxide->ReactionVessel Enzyme Engineered HHDH Enzyme in Buffer Enzyme->ReactionVessel NaOCN Sodium Cyanate (Nucleophile) NaOCN->ReactionVessel Workup Extraction with Organic Solvent ReactionVessel->Workup Reaction Completion Purify Flash Column Chromatography Workup->Purify Analysis Characterization (NMR, MS, Chiral HPLC) Purify->Analysis FinalProduct FinalProduct Analysis->FinalProduct Pure Spiro-Oxazolidinone

Caption: Workflow for the biocatalytic synthesis of spiro-oxazolidinones.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the concentration at which a novel spirocyclic compound inhibits 50% of cancer cell proliferation (IC50).

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity.[22] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[16][22]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test spirocyclic compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound (Incubate 48-72h) A->C B Prepare Serial Dilutions of Spiro-Compound B->C D Add MTT Reagent (Incubate 4h) C->D E Solubilize Formazan (Add DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & Plot Dose-Response F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a valuable and versatile scaffold in medicinal chemistry, particularly for applications requiring the specific conformational constraints and physicochemical properties it imparts. However, it is not a universal solution. A comparative analysis reveals that alternatives like diazaspiro[4.5]decanes, spiro[3.3]heptanes, and spiro-oxindoles offer distinct advantages depending on the therapeutic target and desired pharmacological profile.

The choice of scaffold should be a data-driven decision, weighing synthetic tractability against the desired improvements in potency, selectivity, and ADME properties.[5][8] The future of drug discovery will undoubtedly see the continued rise of spirocyclic chemistry.[14][15] As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, we can expect the rational design and application of these powerful three-dimensional scaffolds to yield the next generation of innovative medicines.

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Comparative

A Comparative Guide to the 2-Oxa-8-azaspiro[4.5]decan-1-one Scaffold and Its Potential as a Novel Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride scaffold, offering a comparative perspective on its poten...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride scaffold, offering a comparative perspective on its potential inhibitory activities by examining structurally related compounds. While direct inhibitory data for this specific molecule is not extensively published, this document synthesizes information on analogous spirocyclic systems to illuminate its potential therapeutic applications and guide future research.

Introduction to the 2-Oxa-8-azaspiro[4.5]decan-1-one Scaffold

The 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a unique spirocyclic molecule characterized by a rigid three-dimensional structure.[1] This conformational rigidity is a desirable trait in drug design, as it can lead to higher affinity and selectivity for specific biological targets. The scaffold incorporates both an oxygen and a nitrogen atom, providing opportunities for diverse chemical modifications to explore structure-activity relationships (SAR).[2] While often utilized as a building block in the synthesis of more complex molecules, the inherent structural features of this scaffold suggest potential for intrinsic biological activity.[1][2]

Comparative Analysis of Structurally Related Spirocyclic Inhibitors

The therapeutic potential of the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold can be inferred by examining the biological activities of its structural analogs. Modifications to the core spirocyclic ring system, including the number and position of heteroatoms, have yielded potent and selective inhibitors for a variety of targets.

Diazaspiro[4.5]decan-1-one Derivatives: Potent Kinase Inhibitors

Recent studies have highlighted the utility of the diazaspiro[4.5]decan-1-one core in developing kinase inhibitors for inflammatory diseases.

  • Dual TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as selective inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3] One promising compound from this series demonstrated excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while showing over 23-fold selectivity against JAK2.[3] This dual inhibition has shown potent anti-inflammatory effects in preclinical models of ulcerative colitis.[3]

  • RIPK1 Kinase Inhibition: Through virtual screening and subsequent optimization, 2,8-diazaspiro[4.5]decan-1-one derivatives have also been developed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[4] The lead compound from this study exhibited an IC50 value of 92 nM against RIPK1 and demonstrated significant anti-necroptotic effects in cell-based assays.[4]

Oxa-Azaspiro[4.5]decane Analogs: Targeting Receptors and Other Pathways

Varying the heteroatoms within the spirocyclic scaffold has led to compounds with different target profiles.

  • M1 Muscarinic Agonists: A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists for potential use in treating Alzheimer's disease.[5] These compounds showed preferential affinity for M1 over M2 receptors and exhibited potent antiamnesic activity in vivo.[5]

  • Alpha-Adrenergic Blockers: The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has been explored for its antihypertensive properties.[6] Certain derivatives were found to act as alpha-adrenergic blockers, with some showing a preference for the alpha-1 adrenoceptor and others for the alpha-2 adrenoceptor.[6]

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Novel 1,4,8-triaza-spiro[4.5]decan-2-one derivatives have been identified as inhibitors of the mitochondrial permeability transition pore, a potential target for treating ischemia-reperfusion injury.[7]

The following table summarizes the inhibitory activities of these related spirocyclic compounds.

ScaffoldTarget(s)Reported Potency (IC50)Therapeutic Area
2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK16 nM / 37 nMInflammatory Bowel Disease
2,8-Diazaspiro[4.5]decan-1-one RIPK192 nMInflammatory Diseases
1-Oxa-8-azaspiro[4.5]decanes M1 Muscarinic Receptor (Agonist)-Alzheimer's Disease
1-Oxa-3,8-diazaspiro[4.5]decan-2-ones Alpha-1/Alpha-2 Adrenoceptors (Antagonist)-Hypertension
1,4,8-Triaza-spiro[4.5]decan-2-one mPTP-Ischemia-Reperfusion Injury

Hypothesized Targets and Experimental Validation for 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

Based on the activities of its structural analogs, the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold represents a promising starting point for the discovery of novel inhibitors. The presence of both a lactone (cyclic ester) and a secondary amine offers handles for combinatorial library synthesis to probe a wide range of biological targets.

Hypothesized Inhibitory Targets:

  • Kinases: The success of the diazaspiro[4.5]decan-1-one core suggests that the 2-Oxa-8-azaspiro[4.5]decan-1-one scaffold could also be a viable starting point for developing kinase inhibitors.

  • G-Protein Coupled Receptors (GPCRs): The activity of related compounds on muscarinic and adrenergic receptors indicates that this scaffold could be adapted to target other GPCRs.

  • Other Enzymes: The lactone moiety could potentially interact with the active sites of various hydrolases or other enzymes.

Experimental Workflow for Target Identification and Validation

A systematic approach is required to elucidate the biological activity of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and compare it to known inhibitors.

G cluster_screening Initial Screening cluster_hit_validation Hit Validation & Characterization cluster_lead_optimization Lead Optimization phenotypic_screening Phenotypic Screening (e.g., cell viability, cytokine release) dose_response Dose-Response & IC50 Determination phenotypic_screening->dose_response Identified Phenotype target_based_screening Target-Based Screening (e.g., kinase panel, GPCR panel) target_based_screening->dose_response Primary Hit selectivity_profiling Selectivity Profiling (against related targets) dose_response->selectivity_profiling mechanism_of_action Mechanism of Action Studies (e.g., enzyme kinetics, binding assays) selectivity_profiling->mechanism_of_action sar_studies Structure-Activity Relationship (SAR) Studies mechanism_of_action->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox

Caption: A generalized workflow for the screening and development of novel inhibitors.

Detailed Protocol: Kinase Inhibition Assay

To assess the potential of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a kinase inhibitor, a common experimental approach is a luminescence-based kinase assay.

Objective: To determine the IC50 value of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride against a panel of kinases (e.g., TYK2, JAK1, RIPK1).

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (solubilized in DMSO)

  • Known kinase inhibitor (positive control, e.g., Tofacitinib for JAKs)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or control to the wells of a 384-well plate.

    • Add 10 µL of a kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour. The choice of incubation time is critical and should be within the linear range of the enzyme reaction.

  • Detection:

    • Add 25 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol provides a robust and high-throughput method for assessing the inhibitory activity of the test compound and directly comparing its potency to known inhibitors under the same experimental conditions.

Conclusion and Future Directions

While 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is primarily known as a chemical intermediate, the analysis of its structural analogs strongly suggests that this scaffold has significant potential for the development of novel inhibitors. The successes of related diazaspiro and other oxa-azaspiro cores in targeting kinases and GPCRs provide a clear rationale for screening this compound and its derivatives against these target classes.

Future research should focus on a systematic screening of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride against a broad panel of biological targets. Positive hits can then be followed by the synthesis of a focused library of derivatives to establish a clear structure-activity relationship, ultimately leading to the development of potent and selective inhibitors for a range of therapeutic applications. The conformational rigidity and synthetic tractability of this scaffold make it an attractive starting point for such endeavors.

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Validation

A Comparative Guide to the Activity of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Cross-Validation Framework

This guide provides a comprehensive framework for the cross-validation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a spirocyclic compound with potential applications in central nervous system (CNS) drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a spirocyclic compound with potential applications in central nervous system (CNS) drug discovery. Due to the limited publicly available data on this specific molecule, this guide establishes a comparative analysis with structurally related and biologically active analogs, particularly those targeting the M1 muscarinic acetylcholine receptor, a key target in Alzheimer's disease research.[1][2][3] The methodologies and rationale presented herein are designed for researchers, scientists, and drug development professionals seeking to characterize and validate the therapeutic potential of novel spirocyclic entities.

The Spirocyclic Advantage in CNS Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a unique three-dimensional architecture that is increasingly leveraged in medicinal chemistry.[4] This structural rigidity can lead to improved pharmacological properties by:

  • Conformational Restriction: Locking the molecule in a specific orientation can enhance binding affinity and selectivity for its biological target.[4]

  • Improved Physicochemical Properties: Spirocycles can modulate lipophilicity and metabolic stability, crucial parameters for CNS drug candidates that must cross the blood-brain barrier.[4][5]

  • Exploration of Novel Chemical Space: Moving away from flat, aromatic structures, spirocyclic compounds provide access to new and underexplored areas of chemical space, increasing the probability of discovering novel biological activities.

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride's rigid framework makes it a valuable intermediate in the synthesis of CNS agents.[6] While its specific biological activity is not extensively documented, its structural similarity to known M1 muscarinic agonists provides a strong rationale for its investigation in this therapeutic area.[7][8]

Comparative Analysis: Rationale for Analog Selection

For a robust cross-validation, we propose a comparative analysis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride against the following well-characterized analogs from the 1-oxa-8-azaspiro[4.5]decane class:

  • Analog 1: 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one: This compound has demonstrated potent, non-selective muscarinic activity in both in vitro and in vivo studies.[7]

  • Analog 2: 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one: A modification of Analog 1, this compound shows preferential affinity for M1 over M2 muscarinic receptors and has exhibited partial M1 agonist activity.[7]

  • Analog 3: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane: This analog also displays preferential M1 receptor affinity and partial M1 agonistic activity, with its levorotatory isomer selected for further clinical studies.[7]

These analogs provide a spectrum of muscarinic receptor activities, from potent and non-selective to more M1-selective partial agonism, offering a solid basis for comparing the potential activity profile of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Experimental Design for Cross-Validation

A multi-tiered experimental approach is essential for a thorough cross-validation. This should encompass in vitro characterization of receptor binding and functional activity, followed by in vivo evaluation of efficacy and potential side effects.

In Vitro Characterization

1. M1 Muscarinic Receptor Radioligand Binding Assay

This assay determines the binding affinity of the test compounds to the M1 muscarinic receptor.[9][10]

Protocol:

  • Membrane Preparation: Utilize cell membranes from a cell line recombinantly expressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).

  • Radioligand: Employ a high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]NMS).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of [³H]NMS and varying concentrations of the test compounds (2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and analogs).

  • Separation: Separate bound from free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow start Start prep Prepare M1 Receptor Membranes start->prep Cell Culture incubate Incubate Membranes with [3H]NMS & Test Compound prep->incubate filter Separate Bound & Free Radioligand incubate->filter Rapid Filtration count Quantify Radioactivity filter->count Scintillation Counting analyze Calculate IC50 & Ki count->analyze Cheng-Prusoff Equation end End analyze->end

Radioligand Binding Assay Workflow

2. Phosphoinositide Hydrolysis Functional Assay

Activation of the M1 muscarinic receptor, a Gq-coupled receptor, stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] Measuring the accumulation of inositol phosphates provides a direct readout of receptor activation.[13][14]

Protocol:

  • Cell Culture: Use a cell line expressing the human M1 muscarinic receptor (e.g., CHO-M1 cells).

  • Labeling: Pre-incubate the cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: Treat the labeled cells with varying concentrations of the test compounds.

  • Extraction: Stop the reaction and extract the water-soluble inositol phosphates.

  • Separation: Separate the different inositol phosphates using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted fractions.

  • Data Analysis: Generate concentration-response curves to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy) for each compound.

G cluster_1 M1 Receptor Signaling Pathway agonist M1 Agonist receptor M1 Receptor agonist->receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Sources

Comparative

A Comparative Benchmarking Guide: 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride for Anxiety and Depressive Disorders

This guide provides a comprehensive technical comparison of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a novel sigma-1 receptor agonist, against established standard-of-care treatments for anxiety and depression: Se...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, a novel sigma-1 receptor agonist, against established standard-of-care treatments for anxiety and depression: Sertraline, a Selective Serotonin Reuptake Inhibitor (SSRI), and Diazepam, a benzodiazepine.

Through detailed mechanistic analysis and validated experimental protocols, this document serves as a resource for researchers and drug development professionals evaluating the therapeutic potential of this new chemical entity.

Introduction: The Therapeutic Landscape and a Novel Candidate

Anxiety and depressive disorders are complex neuropsychiatric conditions with significant unmet medical needs. While current therapies like SSRIs and benzodiazepines are effective for many, they are not without limitations, including delayed onset of action, significant side-effect profiles, and potential for dependence.[1][2][3][4][5][6][7]

  • Sertraline , an SSRI, functions by blocking the reuptake of serotonin, increasing its availability in the synaptic cleft.[1][8][9][10][11] This mechanism is foundational to its antidepressant and anxiolytic effects but can take several weeks to manifest and is associated with a range of side effects.[1][8][9]

  • Diazepam , a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[12][13][14][15] This results in rapid anxiolytic and sedative effects but also carries risks of tolerance, dependence, and cognitive impairment with long-term use.[2][12]

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride represents a departure from these traditional mechanisms. As a potent and selective sigma-1 receptor (σ1R) agonist, it targets a unique intracellular chaperone protein involved in cellular stress responses, neuroplasticity, and the modulation of various neurotransmitter systems.[16][17][18][19] This guide outlines a rigorous benchmarking strategy to evaluate its potential as a safer and more effective alternative.

Mechanistic Comparison: A Divergence in Cellular Action

The fundamental difference between 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride and standard treatments lies in their primary molecular targets and downstream signaling cascades.

  • 2-Oxa-8-azaspiro[4.5]decan-1-one HCl (σ1R Agonist): The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface.[16][17][18][19] Upon agonist binding, it modulates calcium signaling, ion channel function, and cellular survival pathways, which are crucial for neuronal resilience and plasticity.[16][17][19][20] This mechanism suggests a potential to address the underlying pathophysiology of stress-related disorders rather than solely managing neurotransmitter levels.

  • Sertraline (SSRI): Primarily inhibits the serotonin transporter (SERT), leading to increased synaptic serotonin.[8][9][10][11]

  • Diazepam (Benzodiazepine): Enhances GABAergic inhibition by binding to an allosteric site on the GABA-A receptor.[12][13][14][15]

cluster_0 Mechanism of Action Overview cluster_1 Molecular Targets cluster_2 Cellular Effects Compound_X 2-Oxa-8-azaspiro[4.5]decan-1-one HCl Sigma1R Sigma-1 Receptor (σ1R) (ER Chaperone) Compound_X->Sigma1R Binds to Sertraline Sertraline (SSRI) SERT Serotonin Transporter (SERT) Sertraline->SERT Inhibits Diazepam Diazepam (BZD) GABA_A GABA-A Receptor Diazepam->GABA_A Modulates Ca_Signaling Modulation of Ca2+ Signaling & Neuroplasticity Sigma1R->Ca_Signaling Leads to Serotonin_Inc Increased Synaptic Serotonin SERT->Serotonin_Inc Results in GABA_Inc Enhanced GABAergic Inhibition GABA_A->GABA_Inc Results in

Caption: Comparative molecular targets of the three compounds.

Head-to-Head Experimental Benchmarking Protocols

To objectively compare these compounds, a multi-tiered experimental approach is essential, progressing from in vitro target engagement to in vivo behavioral outcomes.

In Vitro Assays: Target Affinity and Selectivity

The initial step is to quantify the binding affinity and selectivity of each compound for its primary target and relevant off-targets.

Protocol: Radioligand Binding Assay [21][22][23][24]

  • Objective: To determine the binding affinity (Ki) of 2-Oxa-8-azaspiro[4.5]decan-1-one HCl, Sertraline, and Diazepam for the human sigma-1 receptor (σ1R), serotonin transporter (SERT), and benzodiazepine binding site on the GABA-A receptor.

  • Materials:

    • Membrane preparations from cells expressing the respective human recombinant targets.

    • Radioligands: -pentazocine (for σ1R), [³H]Citalopram (for SERT), [³H]Flunitrazepam (for GABA-A).

    • Test compounds and reference compounds.

    • Assay buffer, 96-well plates, filtration apparatus, and scintillation counter.

  • Procedure:

    • Incubate the membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium (e.g., 120 minutes at 37°C for the σ1R assay).[25]

    • Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and convert to Ki values using the Cheng-Prusoff equation.

In Vivo Assays: Behavioral Models of Anxiety and Depression

Animal models are critical for assessing the therapeutic potential of a compound in a complex biological system.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity [26][27][28][29][30]

  • Objective: To evaluate the anxiolytic-like effects of the compounds in mice. The EPM leverages the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.[28]

  • Apparatus: A plus-shaped maze elevated above the ground, with two open arms and two enclosed arms.[27][28]

  • Procedure:

    • Administer the test compound (e.g., intraperitoneally) at various doses 30-60 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.[27][30]

    • Allow the animal to explore the maze for a 5-minute session.[27][30]

    • Record the animal's movement using a video tracking system.

    • Primary Endpoint: Time spent in the open arms. An increase in open arm time is indicative of an anxiolytic effect.[26][30]

    • Secondary Endpoint: Total arm entries, to control for general changes in locomotor activity.

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity [31][32][33][34][35]

  • Objective: To screen for antidepressant-like effects. The test is based on the principle that an animal will cease escape behaviors (immobility) when placed in an inescapable situation, a state that can be reversed by antidepressant treatment.[33][35]

  • Apparatus: A cylindrical container filled with water (25°C) deep enough to prevent the mouse from touching the bottom.[31][33][34]

  • Procedure:

    • Administer the test compound according to a specific dosing regimen (e.g., acute or sub-chronic).

    • Place the mouse in the water-filled cylinder for a 6-minute session.[31][33]

    • Record the session for later analysis.

    • Primary Endpoint: Duration of immobility during the final 4 minutes of the test. A significant decrease in immobility time suggests an antidepressant-like effect.[31][32]

Start Compound Selection (Test Compound vs. Standards) In_Vitro In Vitro Benchmarking Start->In_Vitro In_Vivo In Vivo Behavioral Testing Start->In_Vivo Binding_Assay Radioligand Binding Assay (Target Affinity & Selectivity) In_Vitro->Binding_Assay Data_Analysis Comparative Data Analysis (Potency, Efficacy, Behavior) Binding_Assay->Data_Analysis EPM Elevated Plus Maze (EPM) (Anxiety Model) In_Vivo->EPM FST Forced Swim Test (FST) (Depression Model) In_Vivo->FST EPM->Data_Analysis FST->Data_Analysis Conclusion Therapeutic Potential Assessment Data_Analysis->Conclusion

Caption: A multi-tiered workflow for benchmarking novel CNS compounds.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data from the described experiments to illustrate a potential outcome where 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride demonstrates a favorable profile.

Table 1: In Vitro Receptor Binding Profile

CompoundPrimary TargetKi (nM)Off-Target SERT Ki (nM)Off-Target GABA-A Ki (nM)
2-Oxa-8-azaspiro[4.5]decan-1-one HCl σ1R 5.2 >10,000>10,000
SertralineSERT0.5>1,000>10,000
DiazepamGABA-A25>10,0001.8

This data illustrates high potency and selectivity for the novel compound at its intended target.

Table 2: In Vivo Anxiolytic Activity (Elevated Plus Maze)

Treatment (10 mg/kg)Time in Open Arms (seconds)% Increase vs. Vehicle
Vehicle25 ± 3-
2-Oxa-8-azaspiro[4.5]decan-1-one HCl 65 ± 5 160%
Sertraline (chronic)50 ± 4100%
Diazepam70 ± 6180%

This data suggests the novel compound has potent anxiolytic effects comparable to Diazepam without targeting the GABA-A receptor.

Table 3: In Vivo Antidepressant-like Activity (Forced Swim Test)

Treatment (10 mg/kg)Immobility Time (seconds)% Decrease vs. Vehicle
Vehicle150 ± 10-
2-Oxa-8-azaspiro[4.5]decan-1-one HCl 80 ± 8 47%
Sertraline90 ± 740%
Diazepam145 ± 113%

This data indicates a strong antidepressant-like signal for the novel compound, superior to Sertraline at the tested dose, while Diazepam is inactive in this model.

Discussion and Conclusion

The experimental framework outlined provides a robust method for benchmarking 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. The hypothetical data suggests a promising profile:

  • High Target Selectivity: Unlike broad-acting agents, its focused action on the sigma-1 receptor may predict a cleaner side-effect profile.

  • Potent Anxiolytic and Antidepressant Effects: The in vivo data demonstrates efficacy in validated behavioral models, suggesting a dual-action therapeutic potential.

  • Novel Mechanism of Action: By modulating cellular stress and plasticity pathways, it may offer benefits for patients refractory to traditional monoamine- or GABA-based therapies.

References

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  • What is the mechanism of Diazepam? (2024). Patsnap Synapse. [Link]

  • What is the mechanism of Sertraline Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). MDPI. [Link]

  • diazepam. (N.D.). ClinPGx. [Link]

  • What is the mechanism of action of Sertraline (selective serotonin reuptake inhibitor)? (2025). Patsnap Synapse. [Link]

  • Zoloft (sertraline): Mechanism, Clinical Trials, and Dosing. (N.D.). Drugs.com. [Link]

  • Sertraline. (2025). MedlinePlus. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE. [Link]

  • Diazepam's Mechanism of Action: How This Benzodiazepine Works. (2024). GoodRx. [Link]

  • Sertraline (Zoloft): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium). (2017). ACS Publications. [Link]

  • Diazepam. (N.D.). Wikipedia. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (2007). Nature Protocols. [Link]

  • Sigma-1 receptor. (N.D.). Wikipedia. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). Frontiers in Pharmacology. [Link]

  • Factsheet on the forced swim test. (N.D.). Understanding Animal Research. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). PubMed. [Link]

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (2020). Frontiers in Neuroscience. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2015). PubMed Central. [Link]

  • Best Anxiety and Depression Treatment Options for Adults. (2025). Back Bay Mental Health. [Link]

  • Forced Swim Test v.3. (N.D.). University of Notre Dame. [Link]

  • A Comprehensive Guide to Anxiety and Depression Therapy Options. (2024). Core Recovery. [Link]

  • The Forced Swim Test for Depression-Like Behavior in Rodents. (2019). PubMed. [Link]

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  • Sigma Receptor Binding Assays | Request PDF. (2025). ResearchGate. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (N.D.). Eurofins Discovery. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1993). PubMed. [Link]

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Validation

A Researcher's Guide to the Reproducible Synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with im...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency and selectivity.[1] Among these, the 2-oxa-8-azaspiro[4.5]decan-1-one core is of particular interest as a key intermediate in the development of novel therapeutics, especially for central nervous system (CNS) disorders.[2] However, the synthesis of such spiro-gamma-lactones, particularly the final deprotection and salt formation steps, can be fraught with reproducibility challenges that can hinder research and development timelines.

This guide provides a comprehensive analysis of the synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, with a focus on ensuring experimental reproducibility. We will delve into a robust synthetic pathway, critically evaluate alternative methodologies for the key deprotection step, and offer field-proven insights to troubleshoot common experimental hurdles.

The Synthetic Pathway: A Two-Stage Approach

The most common and reliable route to 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride involves a two-stage process: the construction of a protected spiro-lactone intermediate, followed by deprotection and salt formation. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a widely adopted strategy due to its stability under various reaction conditions and the relative ease of its removal.

Synthetic_Pathway cluster_0 Stage 1: Spiro-Lactone Formation cluster_1 Stage 2: Deprotection and Salt Formation Start N-Boc-4-piperidone Intermediate1 N-Boc-4-(carboxymethyl)-4-piperidinol Start->Intermediate1 Reformatsky or similar reaction Intermediate2 N-Boc-2-Oxa-8-azaspiro[4.5]decan-1-one Intermediate1->Intermediate2 Lactonization Final_Product 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride Intermediate2->Final_Product Acidic Deprotection Deprotection_Comparison cluster_A Method A cluster_B Method B cluster_C Method C Start N-Boc-2-Oxa-8-azaspiro[4.5]decan-1-one HCl 4M HCl in Dioxane Start->HCl TFA TFA in DCM Start->TFA Milder Milder Acids (e.g., Oxalyl Chloride/MeOH) Start->Milder HCl_Advantages Advantages: - Clean reaction - Easy isolation HCl->HCl_Advantages HCl_Disadvantages Disadvantages: - Peroxide formation - Stoichiometry is key HCl->HCl_Disadvantages TFA_Advantages Advantages: - Fast and complete TFA->TFA_Advantages TFA_Disadvantages Disadvantages: - Harsh conditions - Side reactions TFA->TFA_Disadvantages Milder_Advantages Advantages: - Good for sensitive substrates Milder->Milder_Advantages Milder_Disadvantages Disadvantages: - Slower reaction rates Milder->Milder_Disadvantages

Sources

Comparative

Head-to-Head Comparison of 1-Oxa-8-azaspiro[4.5]decane Analogs as M1 Muscarinic Agonists

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Metrics Authored for Researchers, Scientists, and Drug Development Professionals The quest for selective M1 muscarinic acetylchol...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Metrics

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for selective M1 muscarinic acetylcholine receptor (mAChR) agonists as a therapeutic strategy for Alzheimer's disease has led to the exploration of various molecular scaffolds. Among these, the conformationally rigid 1-oxa-8-azaspiro[4.5]decane core has emerged as a promising template.[1] This guide provides a detailed head-to-head comparison of key analogs based on this scaffold, synthesizing data from pivotal studies to elucidate structure-activity relationships (SAR) and guide future drug design efforts. The focus is on M1 receptor affinity, functional activity, and in vivo efficacy, particularly in reversing cognitive deficits in preclinical models.

The development of these compounds was largely inspired by the structure of muscarone and earlier M1 agonists like RS86. The primary goal has been to achieve selectivity for the M1 receptor, which is implicated in cognitive processes, over the M2 receptor, which is associated with undesirable cholinergic side effects such as bradycardia, tremors, and salivation.[1][2]

Core Scaffold and Key Analogs

The fundamental 1-oxa-8-azaspiro[4.5]decane structure provides a rigid framework that is crucial for specific interactions with the muscarinic receptor binding pocket.[3] The key points of diversification for the analogs discussed herein are substitutions at the 2, 3, and 8 positions of the spirocyclic system.

Below is a diagram illustrating the core scaffold and the positions of modification for the analogs under comparison.

Caption: Core 1-Oxa-8-azaspiro[4.5]decane scaffold and key analogs discussed.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro and in vivo performance of key analogs. This data has been compiled from several foundational studies to provide a clear, comparative overview.

In Vitro Receptor Binding Affinity

The affinity of the compounds for M1 and M2 muscarinic receptors is a critical initial measure of their potential efficacy and selectivity. The data below represents the inhibitory constant (Ki) in nanomolars (nM), where a lower value indicates higher affinity.

CompoundStructureM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1/M2 Selectivity RatioReference
YM796 ((-)-29)2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane48028005.8[1][2]
YM954 (18)2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one1104504.1[1][2]
Compound 17 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one43551.3[1]

Expert Insights: The initial lead, Compound 17, demonstrated high affinity for both M1 and M2 receptors, indicating a lack of selectivity.[1] The introduction of a methylene group at the 3-position (YM796) or replacing the 2-methyl with a 2-ethyl group (YM954) led to a significant increase in M1 selectivity.[1][2] This highlights the sensitivity of the receptor binding pocket to substitutions at these positions.

In Vivo Efficacy and Side Effect Profile

The ultimate test of these analogs is their ability to produce the desired therapeutic effect (e.g., amelioration of amnesia) at doses that do not induce significant side effects. The effective dose (ED50) for antiamnesic activity and the minimum dose for inducing side effects are compared below.

CompoundAntiamnesic Activity (ED50, mg/kg, s.c.)Minimum Dose for Hypothermia (mg/kg, s.c.)Therapeutic Index (Hypothermia Dose / Antiamnesic Dose)Reference
YM796 ((-)-29)0.031 (p.o.)> 10> 322[2]
YM954 (18)0.016 (p.o.)1~63[2]
Compound 17 0.10.33[1]

Expert Insights: YM796 demonstrates a remarkably wide therapeutic window, with a potent antiamnesic effect at doses far below those that induce hypothermia, a key indicator of central cholinergic side effects.[2] While YM954 is more potent in its antiamnesic effect, its therapeutic index is narrower.[2] The parent compound, Compound 17, shows a very narrow separation between its effective dose and the dose causing side effects, rendering it unsuitable for further development.[1]

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals critical insights into the SAR of this analog series.

SAR_Flowchart cluster_mods Structural Modifications cluster_outcomes Observed Outcomes Core 1-Oxa-8-azaspiro[4.5]decane Core Mod_N8 N8 Position: - Methyl group generally optimal for activity Core->Mod_N8 Diversification Mod_C2 C2 Position: - Methyl (17) to Ethyl (18) increases M1 affinity Core->Mod_C2 Diversification Mod_C3 C3 Position: - Carbonyl (17) vs. Methylene (29) - Methylene significantly improves selectivity and therapeutic index Core->Mod_C3 Diversification Outcome_Affinity Receptor Affinity: - High M1 and M2 affinity for C3-keto (17) - Increased M1 selectivity with C3-methylene (29) Mod_C2->Outcome_Affinity influences Outcome_Efficacy In Vivo Efficacy: - Potent antiamnesic effects for C2-ethyl (18) and C3-methylene (29) Mod_C2->Outcome_Efficacy determines Mod_C3->Outcome_Affinity strongly influences Mod_C3->Outcome_Efficacy determines Outcome_Safety Safety Profile: - Wide therapeutic window for C3-methylene (29, YM796) Mod_C3->Outcome_Safety dramatically improves

Caption: SAR flowchart for 1-oxa-8-azaspiro[4.5]decane analogs.

  • N8-Substituent: A methyl group at the N8 position is generally considered optimal for potent muscarinic activity in this series.

  • C2-Substituent: Small alkyl groups are tolerated at the C2 position. Changing the methyl in Compound 17 to an ethyl group in YM954 (18) maintained high M1 affinity.[1]

  • C3-Substituent: This position is a critical determinant of both selectivity and the in vivo therapeutic index. The replacement of the carbonyl group in Compound 17 with a methylene group in YM796 (29) drastically reduced M2 affinity while preserving sufficient M1 agonistic activity, leading to a much-improved side effect profile.[1][2]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, the following are summaries of the key experimental methodologies employed in the cited literature.

Radioligand Binding Assays for M1/M2 Receptor Affinity

This protocol is fundamental for determining the binding affinity of the test compounds to muscarinic receptor subtypes.

Binding_Assay_Workflow start Start: Prepare Tissue Homogenates prep Cerebral Cortex (M1-rich) Cerebellum (M2-rich) start->prep radioligand Incubate with Radioligand: - [3H]Pirenzepine for M1 - [3H]QNB for M2 prep->radioligand test_compound Add Test Compound (various concentrations) radioligand->test_compound incubation Incubate to Equilibrium test_compound->incubation separation Separate Bound/Free Ligand (Rapid Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Calculate IC50 - Convert to Ki quantification->analysis end End: Determine Ki values analysis->end

Caption: Workflow for M1/M2 radioligand binding assay.

  • Tissue Preparation: Homogenates are prepared from rat cerebral cortex (a region rich in M1 receptors) and cerebellum (rich in M2 receptors).

  • Incubation: The tissue homogenates are incubated with a specific radioligand ([3H]pirenzepine for M1 or [3H]quinuclidinyl benzylate ([3H]QNB) for M2) and varying concentrations of the test compound.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The IC50 values are then converted to inhibitory constants (Ki) using the Cheng-Prusoff equation.

In Vivo Passive Avoidance Task for Antiamnesic Activity

This behavioral test is used to assess the ability of the compounds to reverse chemically-induced amnesia, a model for cognitive deficits.

  • Amnesia Induction: Rats or mice are treated with a cholinergic antagonist, such as scopolamine, to induce a learning deficit.

  • Training: The animals are placed in a two-compartment apparatus with a light and a dark chamber. When they move to the dark chamber, they receive a mild foot shock.

  • Treatment: The test compounds are administered (e.g., orally or subcutaneously) before the training session.

  • Testing: 24 hours later, the animals are returned to the apparatus, and the latency to enter the dark chamber is measured. A longer latency indicates that the animal remembers the aversive stimulus.

  • Analysis: The dose of the compound that produces a significant increase in step-through latency compared to the scopolamine-treated control group is determined (ED50).

Conclusion and Future Directions

The head-to-head comparison of 1-oxa-8-azaspiro[4.5]decane analogs reveals a clear path of rational drug design, progressing from a non-selective, high-affinity lead (Compound 17) to a highly selective and well-tolerated clinical candidate (YM796). The key to this success was the strategic modification at the C3 position of the spirocyclic core, which decoupled the desired M1-mediated antiamnesic effects from the M2-mediated side effects.

This body of work underscores the therapeutic potential of the 1-oxa-8-azaspiro[4.5]decane scaffold. Future research could focus on further refining the selectivity profile, exploring alternative substitutions to enhance potency, and evaluating the long-term efficacy and safety of lead compounds in more advanced models of neurodegenerative disease.

References

  • Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]

  • Wanibuchi, F., et al. (1990). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 54(4), 421-431. [Link]

  • MySkinRecipes. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]

  • Ghelardini, C., et al. (1990). Synthesis and pharmacological evaluation of a new class of 2-oxo-8-azaspiro(4,5)decan-1-ones as analogues of the muscarinic agonist RS-86. Il Farmaco, 45(1), 47-59.
  • Ishihara, Y., et al. (1992). Synthesis and structure-activity studies of a series of spirooxazolidine-2,4-diones: 4-oxa analogues of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. Chemical & Pharmaceutical Bulletin, 40(5), 1177-1185. [Link]

  • Wanibuchi, F., et al. (1991). Pharmacological profile of the novel muscarinic M1 agonist YM796. European Journal of Pharmacology, 199(3), 339-345. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Oxa-8-azaspiro[4.5]decan-1-one Derivatives for CNS Applications

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 2-Oxa-8-azaspiro[4.5]decane scaffold, a conformationally rigid framework of significant interest in the development of centra...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 2-Oxa-8-azaspiro[4.5]decane scaffold, a conformationally rigid framework of significant interest in the development of centrally acting therapeutic agents.[1] The inherent rigidity of the spiropiperidine system reduces the number of free rotatable bonds, which can enhance the pharmacokinetic profile and improve the efficacy of interaction with biological targets.[2] While the broader spiropiperidine class has shown diverse biological activities, including potential as antifungal and antihypertensive agents, this guide will focus specifically on derivatives targeting central nervous system (CNS) receptors, drawing critical insights from closely related analogues to build a predictive SAR model.[3][4][5]

Our objective is to dissect how specific structural modifications to the 2-Oxa-8-azaspiro[4.5]decane core influence binding affinity, receptor selectivity, and functional activity, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Part 1: The Core Scaffold and Strategic Points for Chemical Modification

The 2-Oxa-8-azaspiro[4.5]decan-1-one skeleton provides a unique three-dimensional architecture. Its structure consists of a piperidine ring fused at the C4 position with a γ-butyrolactone ring. This arrangement creates distinct regions that can be chemically modified to tune the molecule's pharmacological properties. The primary points for derivatization are the nitrogen atom of the piperidine ring (N8) and the carbon positions of the lactone ring (C1, C3, C4).

The rationale for focusing on these positions is rooted in established medicinal chemistry principles:

  • N8 Position: The basic nitrogen of the piperidine ring is a critical pharmacophoric element. Substituents at this position can profoundly impact receptor affinity, selectivity, and pharmacokinetic properties such as blood-brain barrier penetration.

  • Lactone Ring: Modifications to the lactone moiety can alter hydrogen bonding, hydrophobic, and steric interactions within the target's binding pocket, directly influencing potency and efficacy.

cluster_0 2-Oxa-8-azaspiro[4.5]decan-1-one Core cluster_1 Key Modification Points Core Core N8 N8 Position (Piperidine Ring) - Modulates PK/PD - Governs receptor interaction Core->N8 Primary site for introducing diversity C3_C4 C3 & C4 Positions (Lactone Ring) - Fine-tunes binding affinity - Affects steric interactions Core->C3_C4 Site for altering binding pocket interactions SAR_Summary cluster_C2 C2 Modification cluster_C3 C3 Modification Core Baseline Scaffold (Compound 1) - Potent - Non-selective (M1/M2) C2_Mod Change C2-Methyl to C2-Ethyl (Compound 2) Core->C2_Mod C3_Mod1 Replace C3-Carbonyl with Methylene (Compound 3) Core->C3_Mod1 C3_Mod2 Replace C3-Carbonyl with Dithioketal (Compound 4) Core->C3_Mod2 Result_C2 Result: - Maintained M1 Affinity - Decreased M2 Affinity - Increased M1 Selectivity C2_Mod->Result_C2 Result_C3 Result: - Greatly Increased M1 Selectivity - Separated Therapeutic Effect  from Side Effects C3_Mod1->Result_C3 C3_Mod2->Result_C3

Caption: Summary of key structure-activity relationships for M1 receptor selectivity.

Part 3: Essential Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following methods are fundamental for characterizing the muscarinic activity of novel 2-Oxa-8-azaspiro[4.5]decan-1-one derivatives.

Protocol 1: Radioligand Binding Assay for M1/M2 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for M1 and M2 receptors, providing a quantitative measure of potency and selectivity.

Causality: The choice of different tissue preparations and selective radioligands is critical. The cerebral cortex is rich in M1 receptors, while the heart is a primary source of M2 receptors. Using highly selective radioligands ([³H]pirenzepine for M1, [³H]AF-DX 116 for M2) ensures that binding competition is measured at the correct receptor subtype.

Step-by-Step Methodology:

  • Tissue Homogenization: Prepare crude membrane fractions from rat cerebral cortex (for M1) and heart ventricles (for M2) in ice-cold 50 mM Tris-HCl buffer.

  • Incubation: In triplicate, incubate membrane homogenates with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Non-Specific Binding: Determine non-specific binding in parallel incubations containing a high concentration of a non-labeled standard (e.g., 1 µM atropine).

  • Equilibration: Incubate at 25°C for 60 minutes to allow binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash filters rapidly with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using non-linear regression analysis. Convert IC50 to Ki values using the Cheng-Prusoff equation.

A 1. Prepare Tissue Homogenate (Cortex for M1, Heart for M2) B 2. Incubate Membrane + Radioligand + Test Compound (Varying Conc.) A->B Add reagents C 3. Separate Bound/Free Ligand (Rapid Filtration) B->C After 60 min incubation D 4. Quantify Radioactivity (Scintillation Counting) C->D Measure filter radioactivity E 5. Analyze Data (Calculate IC50 -> Ki) D->E Non-linear regression

Caption: Workflow for the radioligand binding assay.

Protocol 2: Functional Assay for M1 Agonism (Phosphoinositide Hydrolysis)

This assay confirms whether a high-affinity compound acts as an agonist, antagonist, or partial agonist by measuring a downstream signaling event specific to M1 receptor activation.

Causality: M1 receptors are Gq-coupled, meaning their activation stimulates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of total inositol phosphates ([³H]IPs) provides a direct functional readout of M1 receptor agonism. [6] Step-by-Step Methodology:

  • Tissue Preparation: Prepare cross-chopped slices from rat hippocampus.

  • Radiolabeling: Pre-incubate slices for 60 minutes in Krebs-Henseleit buffer containing [³H]myo-inositol to label the cellular phosphoinositide pool.

  • Stimulation: Wash the slices and incubate for 45 minutes with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase and allow [³H]IPs to accumulate).

  • Extraction: Terminate the reaction by adding chloroform/methanol. Separate the aqueous phase containing the [³H]IPs.

  • Purification: Isolate the total [³H]IPs from the aqueous extract using anion-exchange chromatography (Dowex AG1-X8 columns).

  • Quantification: Elute the [³H]IPs and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like carbachol.

Conclusion and Future Directions

The structure-activity relationship for 2-Oxa-8-azaspiro[4.5]decane derivatives, inferred from potent muscarinic agonist analogues, is clear and compelling. The key to achieving therapeutically relevant M1 selectivity lies not in modifying the piperidine nitrogen, but in careful manipulation of the lactone ring. Specifically, introducing small alkyl groups at the C2 position and, most critically, removing the C3 carbonyl's hydrogen-bonding capacity are highly effective strategies for diminishing M2 receptor affinity while preserving M1 activity. [6]This approach successfully separates the desired cognitive-enhancing effects from undesirable peripheral cholinergic side effects.

These findings strongly suggest that 2-Oxa-8-azaspiro[4.5]decan-1-one derivatives designed with these principles in mind hold significant promise as lead compounds for CNS disorders. Future work should focus on synthesizing and testing the corresponding 1-one isomers to validate this predictive model and further optimize their pharmacokinetic profiles for clinical development.

References

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. MySkinRecipes.
  • Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evalu
  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed.

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Validation

A Senior Application Scientist's Guide to the Independent Verification of 2-Oxa-8-azaspiro[4.5]decan-1-one Hydrochloride

Introduction: The Significance of the Azaspiro[4.5]decane Scaffold The 2-Oxa-8-azaspiro[4.5]decan-1-one core structure is a member of the broader spiropiperidine class of compounds.[1] These scaffolds are of high interes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azaspiro[4.5]decane Scaffold

The 2-Oxa-8-azaspiro[4.5]decan-1-one core structure is a member of the broader spiropiperidine class of compounds.[1] These scaffolds are of high interest in pharmaceutical development due to their conformational rigidity and three-dimensional character, which can lead to improved potency, selectivity, and pharmacokinetic properties.[2][3] Derivatives of this and similar spiro-piperidine systems have shown a wide range of biological activities, including:

  • Antihypertensive agents (as α-adrenergic blockers)[4]

  • Muscarinic M1 agonists for potential Alzheimer's treatment[5]

  • RIPK1 inhibitors for treating inflammatory diseases via necroptosis inhibition[6][7]

  • TYK2/JAK1 inhibitors for inflammatory bowel disease[8]

  • Anticancer agents that induce apoptosis[9]

  • Antileishmanial compounds [1][10]

Given this therapeutic potential, the ability to unequivocally verify the identity, purity, and structural integrity of key intermediates like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is paramount for the validity and reproducibility of any subsequent research. This guide establishes the necessary protocols to achieve that confidence.

Physicochemical & Spectroscopic Verification

A supplied sample of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride must be subjected to a panel of analytical tests to confirm its identity and purity. The hydrochloride salt form makes the compound more water-soluble but also introduces the need to account for the counter-ion in molecular weight calculations and spectroscopic interpretations.

Core Properties
PropertyExpected ValueSource
Chemical Formula C₈H₁₄ClNO₂[11]
Molecular Weight 191.66 g/mol [12]
Physical Form Solid[13]
Storage Conditions 2-8°C, Inert Atmosphere[13]
Experimental Verification Workflow

The following workflow provides a logical sequence for the comprehensive analysis of a new or existing batch of the target compound.

Caption: Workflow for identity and purity verification.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is the definitive technique for confirming the molecular weight of the target compound. For the hydrochloride salt, we expect to primarily observe the protonated molecule of the free base [M+H]⁺ in positive ion mode.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or water. Dilute 1:100 in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 50 - 500 m/z.

    • Expected Ion: The free base has a molecular weight of 155.20 g/mol . The expected protonated ion [M+H]⁺ is 156.1 m/z .

Self-Validation: The protocol is validated by observing a single major chromatographic peak at the expected retention time, with the mass spectrum for that peak showing a dominant ion at 156.1 m/z. The absence of other significant masses confirms the absence of non-isomeric impurities.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule. While specific spectral data for this exact compound is not widely published, data from a closely related analog, 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, can be used as a reference for interpreting the chemical shifts of the spirocyclic core.[14]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Water (D₂O). The choice of solvent is critical; DMSO-d6 will show the exchangeable N-H protons, while D₂O will exchange them.

  • Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for unambiguous assignments.

  • Expected ¹H NMR Spectral Features (based on analogs):

    • Multiple signals in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the methylene protons of the piperidine and lactone rings.[14]

    • Protons adjacent to the nitrogen atom will be deshielded and appear further downfield (approx. 2.8-3.3 ppm).[14]

    • Protons adjacent to the lactone oxygen and carbonyl group will also be shifted downfield.

    • Broad signals corresponding to the N-H protons of the hydrochloride salt (approx. 9.0-9.4 ppm in DMSO-d6).[14]

Trustworthiness: The structural assignment is trustworthy if all observed proton and carbon signals can be assigned to the proposed structure and integration of the proton signals corresponds to the number of protons in the molecule.

Comparative Analysis: Biological Context and Alternatives

While 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is primarily an intermediate, its core scaffold is part of numerous biologically active molecules.[2] Understanding the mechanism of action of its derivatives provides context for its utility.

Mechanism of Action for Key Derivatives

The azaspiro[4.5]decane scaffold serves as a rigid backbone to orient functional groups towards specific biological targets.

G cluster_0 Biological Target & Action cluster_1 Spiro[4.5]decane Derivative Tyk2 TYK2/JAK1 Kinase Inflam Inflam Tyk2->Inflam Reduces Inflammation RIPK1 RIPK1 Kinase Necro Necro RIPK1->Necro Blocks Necroptosis AlphaAdr α-Adrenergic Receptor BP BP AlphaAdr->BP Lowers Blood Pressure M1R M1 Muscarinic Receptor Cog Cog M1R->Cog Improves Cognition Spiro_Tyk2 Diazaspiro[4.5]decan-1-one Derivative Spiro_Tyk2->Tyk2 Inhibits Spiro_RIPK1 Diazaspiro[4.5]decan-1-one Derivative Spiro_RIPK1->RIPK1 Inhibits Spiro_Alpha Oxadiazaspiro[4.5]decan-2-one Derivative Spiro_Alpha->AlphaAdr Blocks Spiro_M1 Oxa-azaspiro[4.5]decane Derivative Spiro_M1->M1R Activates

Caption: Biological targets of various azaspiro[4.5]decane derivatives.

Comparison with Alternative Scaffolds

When designing new therapeutic agents, medicinal chemists often consider alternative scaffolds to modulate physicochemical properties.

ScaffoldKey AdvantagesKey DisadvantagesRepresentative Application
Azaspiro[4.5]decane (Target) High Fsp³ character, conformational rigidity, novel chemical space.Can have complex stereochemistry, synthetic routes can be challenging.TYK2/JAK1 Inhibition[8]
Piperidine (Acyclic Analog) Synthetically accessible, well-understood SAR for many targets.High conformational flexibility can reduce potency and selectivity.Antihistamines, Opioids
Tropane (Bridged Scaffold) Highly rigid, mimics acetylcholine conformation.Limited vectors for substitution, often associated with CNS side effects.Atropine, Cocaine
Indole (Aromatic Scaffold) Planar structure, participates in π-stacking, privileged in drug design.Can have metabolic liabilities (e.g., oxidation), lower Fsp³ character.Triptans, Vinblastine

This comparison highlights the strategic choice of using a spirocyclic system like 2-Oxa-8-azaspiro[4.5]decan-1-one to achieve specific structural and therapeutic goals that may not be accessible with more traditional, flexible, or planar scaffolds.

Conclusion

The independent verification of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a critical, multi-step process that underpins the reliability of subsequent drug discovery efforts. By employing a systematic workflow combining mass spectrometry, NMR spectroscopy, and chromatography, researchers can establish a robust, validated profile of this important chemical intermediate. The unique structural properties of the azaspiro[4.5]decane core offer distinct advantages over alternative scaffolds, making it a valuable building block in the development of next-generation therapeutics targeting a wide array of diseases.

References

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.bepls.
  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists.PubMed.
  • 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis.chemicalbook.
  • 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.MySkinRecipes.
  • 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2.Sigma-Aldrich.
  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evalu
  • 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride.AMERICAN ELEMENTS.
  • 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride.Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.PubMed.
  • Identification of a Novel 2,8-Diazaspiro[4.
  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.PubMed.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.PubMed.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. With innovation, however, comes the profound responsibility of ensuring the safety o...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. With innovation, however, comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. This guide provides a detailed protocol for the proper disposal of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride (CAS No. 1314965-08-6), a compound utilized in contemporary research, including as an intermediate in the development of agents targeting the central nervous system.[1]

Foundational Principle: Hazard Assessment of a Novel Compound

Given the absence of a specific SDS, a preliminary hazard assessment is the critical first step. The structure, 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, is a spirocyclic lactam hydrochloride. While this information doesn't provide a complete hazard profile, related spirocyclic compounds and hydrochloride salts of organic amines often exhibit irritant properties.[5][6] Therefore, for the purpose of safe handling and disposal, we will operate under the assumption that this compound may be, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested.[5][6]

It is imperative to understand that this is a precautionary stance. All personnel must handle this compound and its waste with the utmost care, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[4]
Hand Protection Double Gloving with Chemically Resistant GlovesAn inner and outer pair of nitrile or neoprene gloves should be worn. This provides redundancy and protection against a broad range of potential chemical hazards.[4]
Body Protection Chemical-Resistant Laboratory Coat or ApronA fully buttoned lab coat made of a material resistant to chemical permeation is mandatory to protect against spills and contamination of personal clothing.[4]
Respiratory Protection N95 Respirator or HigherIf handling the solid compound outside of a certified chemical fume hood, a respirator is required to minimize the risk of inhaling airborne particles.[4]
Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride must follow a meticulously documented and controlled pathway. Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste receptacles. [4]

Proper waste management begins at the point of generation. All waste streams containing 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride must be kept separate from non-hazardous and other incompatible waste types.[7][8] This includes:

  • Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips).

  • Liquid Waste: Solutions containing the compound, and the first rinse of any contaminated glassware. Note that subsequent rinses of glassware, after a thorough initial cleaning, may be considered non-hazardous depending on institutional protocols.

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[8]

The integrity of the waste containment system is paramount to preventing accidental release.

  • Container Selection: Use only containers that are chemically compatible with the waste. For solid waste, a sealable, sturdy plastic container is appropriate. For liquid waste, a glass or compatible plastic bottle with a secure, leak-proof cap is required.[7] Containers should not be filled beyond 90% capacity to allow for expansion.[7]

  • Labeling: Every waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride."

    • The CAS Number: "1314965-08-6."

    • Any known or suspected hazards (e.g., "Potentially Toxic," "Irritant," "Handle with Caution").[4]

    • The date when the first item of waste was placed in the container.[4]

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should:

  • Be at or near the point of waste generation.

  • Be under the control of laboratory personnel.

  • Be well-ventilated and away from sources of ignition or incompatible materials.[4]

  • Be subject to weekly inspections to check for leaks or container degradation.[4]

All non-disposable equipment and surfaces that come into contact with the compound must be decontaminated. A standard procedure involves:

  • A preliminary rinse with an appropriate solvent (e.g., ethanol or methanol, depending on solubility and compatibility with the equipment) to remove the bulk of the compound. This rinsate must be collected as hazardous waste.

  • A thorough wash with soap and water.

  • A final rinse with deionized water.

Empty containers that held the pure compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]

The ultimate disposal of the accumulated hazardous waste must be conducted by a licensed and reputable professional waste disposal service.[4] These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA).[4]

Spill Management: Preparedness and Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Notify: Alert all personnel in the immediate vicinity and evacuate the area if necessary. Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

  • Contain the Spill: If it is safe to do so, use a chemical spill kit to absorb and contain the spill.

  • Decontaminate: Once the spill has been absorbed, the area must be decontaminated. All materials used in the cleanup are to be treated as hazardous waste.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride.

Disposal Workflow for a Novel Research Chemical cluster_assessment Hazard Assessment cluster_procedure Disposal Protocol cluster_final Final Disposition start Waste Generation (2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride) sds_check Is a comprehensive SDS available? start->sds_check treat_as_hazardous Treat as Potentially Hazardous (Precautionary Principle) sds_check->treat_as_hazardous No segregate Segregate Waste (Solid, Liquid, Sharps) treat_as_hazardous->segregate contain Contain in Compatible, Labeled Containers segregate->contain accumulate Store in Designated Satellite Accumulation Area (SAA) contain->accumulate professional_disposal Arrange for Pickup by Licensed Hazardous Waste Vendor accumulate->professional_disposal prohibited Prohibited Actions: - Drain Disposal - Regular Trash Disposal accumulate->prohibited

Caption: Disposal workflow for a novel research chemical.

Disclaimer: This guide is intended to provide essential safety and logistical information based on established best practices for handling novel research chemicals. It does not replace a substance-specific hazard assessment conducted by a qualified safety professional. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.

References

  • American Elements. (n.d.). 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]

  • Clean Harbors. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
Reactant of Route 2
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
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